molecular formula C6H5N3O B1351664 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one CAS No. 50269-86-8

pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B1351664
CAS No.: 50269-86-8
M. Wt: 135.12 g/mol
InChI Key: SVMRIWUVQVPFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a nitrogen-rich fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor and core structure for developing potent inhibitors of poly(ADP-ribose)polymerase (PARP) . PARP inhibitors are a major focus in oncology research, particularly for their potential in treating cancers with specific DNA repair deficiencies, and are also investigated for cardiovascular, neurodegenerative, and inflammatory diseases . The pyrrolotriazinone scaffold is recognized as an underexplored chemical entity with promising potential for probing new biological targets, partly due to the electron-rich properties of the fused ring system that can engage in various weak interactions with enzyme active sites . Its versatility makes it a valuable template for generating novel chemical libraries aimed at hit identification and lead optimization campaigns. Researchers utilize this compound to develop new therapeutic agents, leveraging its structure to enhance binding affinity, selectivity, and pharmacokinetic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)4-7-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRIWUVQVPFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390532
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-86-8
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Pyrrolo[1,2-d]triazin-1(2H)-one Core

An In-Depth Technical Guide to the Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular frameworks that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core has emerged as a scaffold of considerable interest. This bicyclic, nitrogen-rich structure, exemplified by the parent compound with CAS number 50269-86-8, serves as a versatile template for the design of a diverse array of biologically active agents. While comprehensive data on the parent compound itself is limited, the extensive research into its derivatives has illuminated the vast potential of this chemical class.

Pyrrolotriazinones are a class of fused bicyclic compounds that exhibit a range of weak interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking, owing to their electron-rich nature.[4] This guide will provide a comprehensive overview of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core, focusing on its synthesis, physicochemical properties, and multifaceted biological activities, with a particular emphasis on its derivatives. We will delve into detailed experimental protocols and explore the mechanistic underpinnings of its therapeutic potential.

Physicochemical Properties: A Foundation for Drug Design

While specific experimental data for pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one (CAS 50269-86-8) is not extensively reported in the literature, its basic properties and those of its derivatives can be summarized. A thorough understanding of these properties is crucial for predicting the compound's behavior in biological systems and for guiding the design of future analogs with improved pharmacokinetic and pharmacodynamic profiles.

PropertyValue (for CAS 50269-86-8)Notes and Considerations for Derivatives
Molecular Formula C₆H₅N₃OThe addition of substituents will alter the molecular formula and weight accordingly.
Molecular Weight 135.13 g/mol
Appearance Solid (predicted)Derivatives exist as solids with varying melting points.
Solubility Data not availableThe nitrogen-rich core suggests potential for aqueous solubility, which can be modulated by substituents. Lipophilicity can be predicted using computational tools.
pKa Data not availableThe lactam nitrogen and the triazine ring nitrogens will influence the acidic and basic properties of the molecule.
LogP Data not availableThe lipophilicity of derivatives is a critical parameter for drug-likeness and can be tailored through chemical modification.

Note: The lack of extensive experimental data for the parent compound necessitates the use of computational tools and the study of its derivatives to predict its physicochemical behavior.

Synthesis of the Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core: Strategies and Methodologies

The synthesis of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two primary strategies have been reported for the construction of this bicyclic system.[5]

Strategy 1: Cyclization of N-Ethoxymethylidene-hydrazides Pyrroliques

This method involves the cyclization of a pyrrole precursor bearing an N-ethoxymethylidene-hydrazide functionality. This intramolecular reaction leads to the formation of the triazinone ring fused to the pyrrole core.

Strategy 2: Rearrangement of Pyrrolyl-2-oxadiazoles

An alternative approach involves the rearrangement of a 2-pyrrolyloxadiazole precursor under alkaline conditions to yield the desired pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.[5] More recent advancements have demonstrated that pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be readily synthesized under mild conditions (0 °C, 5 minutes) via nucleophile-induced rearrangement of pyrrolooxadiazines.[6]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the construction of pyrrolotriazinone derivatives, highlighting the key bond-forming steps.

GAPyrrole PrecursorBFunctionalization(e.g., acylation, hydrazide formation)A->BCCyclization Precursor(e.g., N-ethoxymethylidene-hydrazide)B->CDIntramolecular CyclizationC->DHeat orBaseEPyrrolo[1,2-d][1,2,4]triazin-1(2H)-one CoreD->EFFurther DerivatizationE->F

Caption: Generalized synthetic workflow for pyrrolotriazinones.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of new derivatives. The chemical shifts and coupling constants of the pyrrole and triazinone ring protons and carbons provide definitive structural information. For instance, in N-substituted derivatives, the methylene linker protons of Mannich bases typically appear as a singlet around δ 5.15–5.29 ppm in the 1H NMR spectrum, with the corresponding carbon signal around δ 69.39–69.66 ppm in the 13C NMR spectrum.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the lactam ring.

A Spectrum of Biological Activities: Therapeutic Potential of the Pyrrolotriazinone Scaffold

Derivatives of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core have demonstrated a broad range of biological activities, highlighting the therapeutic potential of this scaffold.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of novel 6-(4-aminophenyl)pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives and their evaluation for antimicrobial and antifungal activities.[8] Certain derivatives have shown significant inhibitory activity against various bacterial and fungal strains. For example, some compounds displayed notable activity against Escherichia coli and Scedosporium species. The general structure of these bioactive compounds often involves substitution at the 6-position of the pyrrolotriazinone core.

This protocol provides a standardized method for assessing the antimicrobial activity of novel compounds.

  • Preparation of Inoculum:

    • From a pure culture of the test microorganism, select several well-isolated colonies.

    • Suspend the colonies in a sterile broth to create a bacterial suspension.

    • Standardize the suspension to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking process twice more to ensure uniform coverage.[10]

    • Allow the plate to dry for 3-5 minutes.[10]

  • Application of Test Compounds:

    • Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Place the impregnated disks onto the surface of the inoculated agar plates, ensuring adequate spacing between disks.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[10]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the inhibition zone is indicative of the compound's antimicrobial activity.

Antiviral Activity

The pyrrolo[2,1-f][1][2][3]triazine scaffold, a close structural analog, is the core of the antiviral drug Remdesivir.[2] This has spurred interest in the antiviral potential of related pyrrolotriazinone derivatives. Studies have shown that these compounds can be regarded as structural analogues of non-nucleoside antiviral drugs and have demonstrated activity against various RNA viruses, including influenza.[11]

Kinase Inhibition: A Target for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[12] Several patent applications have described pyrrolotriazinones as potent inhibitors of PI3K enzymes.[3] This has established the pyrrolotriazinone scaffold as a promising starting point for the development of novel anticancer agents.

This protocol outlines a high-throughput method for screening potential PI3K inhibitors.

  • Assay Preparation:

    • The assay is typically performed in a 384-well microtiter plate.

    • Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[13]

  • Compound and Enzyme Incubation:

    • Add the test compound (typically 0.5 µL) to the wells.

    • Add the PI3K enzyme and the lipid substrate (e.g., PIP₂) (14.5 µL) and pre-incubate for 10 minutes at room temperature.[12]

  • Initiation of Kinase Reaction:

    • Add ATP (5 µL) to initiate the kinase reaction. The final ATP concentration should be close to its Km value (e.g., 10 µM).[12]

    • Allow the reaction to proceed for a defined period (e.g., 45 minutes) at room temperature.[12]

  • Detection:

    • Stop the reaction by adding a stop solution containing a detection mixture (as per the assay kit manufacturer's instructions).

    • Incubate the plate in the dark for a specified time (e.g., 3 hours).

    • Read the plate using a suitable plate reader (e.g., an EnVision Multilabel Plate Reader with excitation at 320 nm and emission at 620 nm and 665 nm).[12]

  • Data Analysis:

    • The inhibitory activity of the test compounds is determined by the reduction in the HTRF signal.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

GRTKReceptor Tyrosine KinasePI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PDK1PDK1PIP3->PDK1AktAktPDK1->AktActivationmTORC1mTORC1Akt->mTORC1ActivationCellGrowthCell Growth &SurvivalmTORC1->CellGrowthPyrrolotriazinonePyrrolotriazinoneInhibitorPyrrolotriazinone->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolotriazinones.

Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonism

The CRF₁ receptor plays a crucial role in the body's response to stress, and its antagonists are being investigated for the treatment of anxiety and depression. Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones have been identified as a novel class of CRF₁ receptor antagonists.[3]

This protocol describes a method to assess the binding affinity of compounds to the CRF₁ receptor.

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human CRF₁ receptor (e.g., CHO cells).

  • Assay Setup:

    • In a 96-well plate, add the test compound, a radioligand (e.g., [¹²⁵I]sauvagine), and the cell membrane preparation.[14]

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 120 minutes at room temperature).[14]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand.

    • Wash the filters with a cold buffer to remove non-specifically bound radioligand.[15]

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The ability of the test compound to displace the radioligand is a measure of its binding affinity.

    • Calculate the Ki value, which represents the inhibitory constant of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one and its derivatives.

  • Hazard Identification: The parent compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core represents a privileged scaffold in medicinal chemistry, with its derivatives displaying a remarkable breadth of biological activities. While research on the parent compound (CAS 50269-86-8) is limited, the extensive studies on its analogs have firmly established this chemical class as a fertile ground for the discovery of novel therapeutics. The synthetic versatility of the scaffold allows for the generation of large libraries of compounds for high-throughput screening, and the diverse biological activities reported to date, including antimicrobial, antiviral, kinase inhibitory, and CRF₁ receptor antagonistic effects, underscore its potential to address a wide range of diseases.

Future research should focus on several key areas. Firstly, a more thorough investigation of the parent compound's physicochemical and biological properties is warranted to provide a solid baseline for structure-activity relationship studies. Secondly, the exploration of novel synthetic methodologies that allow for greater control over the substitution patterns on the bicyclic core will be crucial for fine-tuning the biological activity and pharmacokinetic properties of new derivatives. Finally, a deeper understanding of the mechanism of action of these compounds at the molecular level will be essential for their rational design and development as next-generation therapeutics. The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold is poised to remain a significant area of research for years to come, with the promise of yielding new and effective treatments for a variety of human diseases.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). MDPI. [Link]

  • Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives. (2021). Taylor & Francis Online. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). Oncotarget. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (2021). PMC. [Link]

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolo[1,2-d]triazin-1(2H)-one

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an ever-present demand for novel molecular scaffolds that offer unique pharmacological profiles. Among the myriad of heterocyclic systems, the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core has emerged as a structure of significant interest. This fused bicyclic system, an isomer of other biologically relevant pyrrolotriazinones, presents a unique spatial arrangement of nitrogen atoms and a lactam functionality, making it an intriguing candidate for therapeutic intervention in a range of diseases.[4][5] As structural analogues of purines, pyrrolotriazines have been traditionally explored for their potential as antiviral compounds.[1] The electron-rich nature of this nitrogen-containing heterocycle allows for a multitude of weak interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are fundamental to molecular recognition and biological activity.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one. By delving into its synthesis, solubility, acidity/basicity, and lipophilicity, we aim to equip researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this promising scaffold. The narrative that follows is grounded in established scientific principles and supported by authoritative references, offering both theoretical insights and practical experimental considerations.

I. Synthesis of the Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core

The synthesis of the 1,2-dihydro-1-oxopyrrolo[1,2-d][1][2][3]triazine scaffold can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the heterocyclic core. Two primary methods have been reported for the construction of this ring system.[2][6]

A. Synthetic Strategy 1: Rearrangement of 2-Pyrrolyl-1,3,4-oxadiazoles

One elegant approach involves the alkaline-mediated rearrangement of a precursor 2-(pyrrol-2-yl)-1,3,4-oxadiazole. This transformation is believed to proceed through a nucleophilic attack of a hydroxide ion on the oxadiazole ring, leading to ring opening, followed by an intramolecular cyclization to form the thermodynamically more stable pyrrolotriazinone ring.

Causality behind Experimental Choices: The use of alkaline conditions is crucial for this rearrangement. The hydroxide ion acts as the nucleophile that initiates the ring-opening of the oxadiazole. The subsequent intramolecular cyclization is favored by the proximity of the reacting moieties and the formation of a stable, fused heterocyclic system. The choice of solvent and temperature can influence the reaction rate and yield, with polar protic solvents often being suitable for this type of transformation.

Gcluster_0Synthetic Pathway 1: Oxadiazole Rearrangement2-Pyrrolyl-1,3,4-oxadiazole2-Pyrrolyl-1,3,4-oxadiazoleRing-Opened IntermediateRing-Opened Intermediate2-Pyrrolyl-1,3,4-oxadiazole->Ring-Opened IntermediateOH⁻ (Alkaline Conditions)Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-oneThis compoundRing-Opened Intermediate->this compoundIntramolecular Cyclization

Caption: Oxadiazole rearrangement to the pyrrolotriazinone core.

B. Synthetic Strategy 2: Cyclization of N-Ethoxymethylidene-hydrazides of Pyrrole-2-carboxylic Acid

A second key synthetic route involves the cyclization of N-ethoxymethylidene-hydrazides derived from pyrrole-2-carboxylic acid.[2][6] This method offers a more direct approach to the fused ring system. The pyrrole-2-carbohydrazide is first reacted with triethyl orthoformate to form the N-ethoxymethylidene-hydrazide intermediate. Subsequent heating of this intermediate, often in the presence of a base, induces an intramolecular cyclization with the elimination of ethanol to yield the desired pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

Causality behind Experimental Choices: The use of triethyl orthoformate provides the one-carbon unit necessary to form the triazine ring. The subsequent cyclization is a condensation reaction, and the elimination of a small molecule (ethanol) drives the reaction towards the formation of the fused ring system. The choice of a high-boiling point solvent is often necessary to achieve the temperatures required for efficient cyclization.

Gcluster_1Synthetic Pathway 2: Hydrazide CyclizationPyrrole-2-carbohydrazidePyrrole-2-carbohydrazideN-Ethoxymethylidene-hydrazide IntermediateN-Ethoxymethylidene-hydrazide IntermediatePyrrole-2-carbohydrazide->N-Ethoxymethylidene-hydrazide IntermediateHC(OEt)₃This compoundThis compoundN-Ethoxymethylidene-hydrazide Intermediate->this compoundHeat, Base

Caption: Cyclization of a pyrrole-2-carbohydrazide derivative.

II. Key Physicochemical Properties

A. Spectroscopic Characterization

The structural elucidation of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic MethodExpected Observations for the Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core
¹H NMR Signals corresponding to the protons on the pyrrole ring, typically in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nature of the fused triazinone ring. A signal for the N-H proton of the lactam will also be present, the chemical shift of which can be solvent-dependent.
¹³C NMR Resonances for the carbon atoms of the pyrrole and triazine rings. A characteristic signal for the carbonyl carbon of the lactam moiety is expected in the downfield region (around 160-175 ppm).[7]
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations may also be observed.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, which can be used to confirm its molecular formula. Fragmentation patterns can provide further structural information.
B. Solubility

The solubility of a compound is a critical determinant of its bioavailability. The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold contains both a polar lactam group, which can participate in hydrogen bonding with water, and a more hydrophobic pyrrole ring. Therefore, its aqueous solubility is expected to be moderate. The introduction of polar or ionizable substituents would be expected to enhance aqueous solubility, a common strategy in drug design.[8] Conversely, the addition of large, nonpolar substituents would likely decrease aqueous solubility. The solubility in organic solvents such as DMSO and DMF is expected to be good, facilitating its use in biological screening assays.

Experimental Protocol: Shake-Flask Method for Solubility Determination [9]

  • Preparation: Add an excess amount of the solid pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: Ensure the purity of the starting material and the reliability of the analytical method. The experiment should be performed in triplicate to ensure reproducibility.[9]

C. Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold possesses both acidic and basic centers.

  • Acidity: The N-H proton of the lactam moiety is expected to be weakly acidic, similar to other lactams. The pKa of the pyrrole N-H is around 17.5, indicating it is a very weak acid.[10][11] The fusion to the electron-withdrawing triazinone ring may slightly increase the acidity of the remaining pyrrolic C-H bonds, but the lactam N-H will be the most acidic proton.

  • Basicity: The nitrogen atoms of the triazine ring are basic. The pKa of the conjugate acid of pyrrole is approximately -3.8, indicating it is a very weak base.[10][12] The triazine ring contains more basic nitrogen atoms. The exact pKa will depend on which nitrogen is protonated. Computational methods or experimental determination would be necessary to ascertain the precise pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination [13][14][15]

  • Solution Preparation: Dissolve a known amount of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Maintain a constant ionic strength using an inert salt like KCl.[15]

  • Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude atmospheric CO₂.[15]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa values. Add the titrant in small increments and record the pH after each addition, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiprotic systems, analysis of the titration curve can yield multiple pKa values.

D. Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core, with its fused aromatic system and polar lactam, is expected to have a balanced lipophilicity.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Determination [16][17][18][19]

  • Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity.

  • Method:

    • A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.

    • A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

    • The retention factor (k) is calculated for each standard compound.

    • A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards.

    • The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one is then injected under the same chromatographic conditions, and its retention factor is determined.

    • The LogP of the test compound is then calculated from the calibration curve.

  • Self-Validation: The use of a well-characterized set of standard compounds and a validated HPLC method ensures the accuracy and reproducibility of the determined LogP value.

Physicochemical PropertyPredicted Characteristic for Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-oneRationale
Molecular Weight 136.12 g/mol C₅H₄N₄O
Aqueous Solubility ModerateBalance of polar lactam and hydrophobic pyrrole ring.
pKa (acidic) Weakly acidicN-H of the lactam moiety.
pKa (basic) Weakly basicNitrogen atoms of the triazine ring.
LogP ModerateFused aromatic system with a polar lactam group.

III. Biological Significance and Therapeutic Potential

While the specific biological activities of the parent pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one are not extensively documented, the broader class of pyrrolotriazinones has shown significant promise in various therapeutic areas. This scaffold can be considered a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.

  • Antiviral Activity: As analogues of purine nucleosides, various pyrrolotriazine derivatives have been investigated for their antiviral properties, particularly against influenza viruses.[1] Some derivatives have demonstrated low cytotoxicity and high selectivity indices against influenza A strains.[1]

  • Kinase Inhibition: The pyrrolo[2,1-f][1][2][3]triazine scaffold is an integral component of several kinase inhibitors.[3] For instance, derivatives have been developed as potent inhibitors of PI3K, Aurora kinases, and other kinases implicated in cancer progression.[3] This highlights the potential of the pyrrolotriazinone core to be decorated with various substituents to achieve selective inhibition of specific kinases.

  • Other Therapeutic Areas: The versatility of the pyrrolotriazinone scaffold suggests its potential for exploration in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders.

The physicochemical properties discussed in this guide are critical for the successful design and development of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one-based therapeutics. A thorough understanding of these properties will enable medicinal chemists to fine-tune the ADME profile of lead compounds, ultimately leading to the development of safer and more effective drugs.

IV. Conclusion

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core represents a valuable and somewhat underexplored scaffold in medicinal chemistry. Its synthetic accessibility and tunable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its synthesis, key physicochemical characteristics, and potential biological applications. By understanding the principles that govern its behavior, researchers are better equipped to unlock the full therapeutic potential of this promising heterocyclic system. The provided experimental protocols offer a practical framework for the characterization of new derivatives, ensuring a robust and data-driven approach to drug discovery.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. ResearchGate. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. ResearchGate. Available at: [Link]

  • What is the pKaH of pyrrole? Chemistry Stack Exchange. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. ACS Publications. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. PubMed. Available at: [Link]

  • If Pyrrole is weakly basic then why is the pKA large? Reddit. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. Available at: [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link] सॉल्वit-solutions.com/computational-chemistry/2022/05/31/compound-solubility-measurements-for-early-drug-discovery/

  • Pyrrolotriazine. PubChem. Available at: [Link]

  • Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available at: [Link]

  • Molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives. ResearchGate. Available at: [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

  • An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon.... Pearson. Available at: [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available at: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

  • Solubility prediction methods for drug/drug like molecules.. ResearchGate. Available at: [Link]

  • LogP and logD calculations. ChemAxon. Available at: [Link]

  • Water-soluble N-heterocyclic carbene stabilized gold nanoparticles by top-down synthesis: performance in catalysis and photoacoustic imaging. Nanoscale. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. ResearchGate. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. ResearchGate. Available at: [Link]

  • General structure of pyrrolotriazinones.. ResearchGate. Available at: [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][16]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed. Available at: [Link]

pyrrolo[1,2-d]triazin-1(2H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one: Core Physicochemical Properties, Synthesis, and Characterization

Introduction

The pyrrolo[1][2][3]triazine scaffold represents a class of nitrogen-rich heterocyclic compounds with significant interest in medicinal chemistry and drug development. This guide focuses specifically on pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one , a distinct isomer within this family. It is crucial to distinguish this molecule from its more extensively studied isomer, pyrrolo[2,1-f][1][2][3]triazine, which is the core of the antiviral drug Remdesivir. This document provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, and an analysis of the chemical reactivity of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, tailored for researchers and professionals in the fields of organic synthesis and drug discovery.

Part 1: Core Physicochemical Properties

The foundational step in understanding a molecule is to establish its core physical and chemical characteristics. Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one is a bicyclic heteroaromatic compound. Its structure, as determined from its nomenclature, consists of a pyrrole ring fused to a 1,2,4-triazine ring, with a carbonyl group at the 1-position and saturation at the 2-position.

Based on this structure, the molecular formula is C₆H₅N₃O . This allows for the calculation of its molecular weight and other key descriptors, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅N₃OCalculated
Molecular Weight 135.12 g/mol Calculated
IUPAC Name Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one-
CAS Number Not available-

Part 2: Synthesis of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one

The primary route for the synthesis of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core involves the cyclization of a pyrrole-based precursor. One of the foundational methods is the reaction of 1H-pyrrole-2-carbohydrazide with trimethyl orthoformate, which yields the cyclized product.[4]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a readily available pyrrole derivative.

SynthesisWorkflow A 1H-Pyrrole-2-carbohydrazide B Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one A->B Trimethyl orthoformate, 110°C (sealed tube)

Caption: Synthetic pathway for Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

Detailed Experimental Protocol

The following protocol is based on the cyclization of 1H-pyrrole-2-carbohydrazide as described in the literature.[4]

Step 1: Synthesis of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one (2)

  • To a sealed tube, add 1H-pyrrole-2-carbohydrazide (1 mmol).

  • Add an excess of trimethyl orthoformate (5-10 equivalents).

  • Seal the tube and heat the reaction mixture to 110°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess trimethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

Note: The optimization of this reaction has shown that increasing the temperature to 110°C in a sealed tube provides a significantly higher yield (>80%) compared to performing the reaction at lower temperatures.[4]

An alternative synthetic approach involves the rearrangement of pyrrolyl-2-oxadiazoles in an alkaline medium.[5]

Part 3: Spectroscopic Characterization

The structural elucidation of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the N-H proton of the triazinone ring. The chemical shifts and coupling constants would be characteristic of the electronic environment of these protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the pyrrole ring, and the carbon of the triazinone ring.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be a key feature in the IR spectrum.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 135.12 g/mol .

Part 4: Reactivity and Potential for Functionalization

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core possesses several sites amenable to chemical modification, making it an attractive scaffold for the synthesis of diverse derivatives.

Reactivity Core Pyrrolo[1,2-d]triazinone Core N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation At N2 Pyrrole_Sub Electrophilic Substitution on Pyrrole Ring Core->Pyrrole_Sub At C6, C7, C8 Carbonyl_Chem Carbonyl Chemistry Core->Carbonyl_Chem At C1

Caption: Potential sites for functionalization of the core structure.

  • N-Alkylation/N-Arylation: The nitrogen atom at the 2-position (N-H) is a primary site for substitution reactions with various electrophiles, allowing for the introduction of a wide range of functional groups.

  • Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The substitution pattern will be directed by the electronic effects of the fused triazinone ring.

  • Carbonyl Chemistry: The carbonyl group at the 1-position can potentially undergo reactions typical of lactams.

Part 5: Applications and Future Outlook

While the isomeric pyrrolo[2,1-f][1][2][3]triazine scaffold has been extensively investigated, particularly due to its presence in antiviral agents like Remdesivir, the direct biological applications of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one are not as widely reported in the scientific literature.[1][3] This highlights a significant opportunity for further research and exploration.

The structural features of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, including its hydrogen bonding capabilities and rigid bicyclic framework, suggest its potential as a scaffold for the design of novel bioactive molecules. Future research could focus on synthesizing a library of derivatives and screening them for a range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The synthetic accessibility of the core structure provides a solid foundation for such exploratory studies.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. SpringerLink. [Link]

  • Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives. Taylor & Francis Online. [Link]

  • Pyrrolo[1,2-d]triazines-1,2,4. II. Etude des pyrrolo[1,2-d]triazinones-1 et -4. ResearchGate. [Link]

Sources

A Technical Guide to the IUPAC Nomenclature of Substituted Pyrrolo[1,2-d]triazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-d]triazinone scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. Its unique structural and electronic properties make it an attractive candidate for the design of novel therapeutics. As research in this area intensifies, the need for clear and unambiguous communication is paramount. Adherence to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) is essential for the accurate identification and dissemination of chemical information.

This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature for substituted pyrrolo[1,2-d]triazinones. It is designed to equip researchers, scientists, and drug development professionals with the necessary principles and step-by-step instructions to correctly name these complex molecules, thereby ensuring scientific integrity and facilitating collaboration within the global scientific community.

Part 1: Deconstructing the Pyrrolo[1,2-d]triazine Fused System

The foundation of naming any complex molecule is to first understand its core structure. The pyrrolo[1,2-d]triazinone system is a fused heterocyclic system, meaning it is composed of two rings sharing a common bond.

Identifying the Constituent Rings

The name "pyrrolo[1,2-d]triazinone" itself provides clues to its composition. This fused system is formed from a pyrrole ring and a 1,2,4-triazine ring.

Determining the Base Component

According to IUPAC rules for fused heterocyclic systems, the choice of the base component is determined by a set of seniority rules.[1] When fusing two different heterocyclic rings, the ring containing nitrogen is generally preferred as the base. In this case, both rings contain nitrogen. The next rule in the hierarchy is to select the larger ring as the base component. The 1,2,4-triazine is a six-membered ring, while pyrrole is a five-membered ring. Therefore, 1,2,4-triazine is the base component.

Defining the Fusion: The [1,2-d] Descriptor

The "pyrrolo" part of the name becomes a prefix to the base component, "triazine". The descriptor [1,2-d] specifies the atoms of the pyrrole ring and the side of the triazine ring involved in the fusion. The numbers '1,2' indicate that the fusion involves the bond between atom 1 (the nitrogen) and atom 2 of the pyrrole ring. The letter 'd' indicates the side of the triazine ring where the fusion occurs, according to the standard lettering of the periphery of the base component.

Part 2: The Blueprint: Numbering the Pyrrolo[1,2-d][1][2][3]triazine Core

Accurate numbering of the fused ring system is critical for correctly assigning the positions of substituents and functional groups. The numbering follows a systematic approach to ensure consistency.

IUPAC Principles for Numbering Fused Heterocycles

The general principles for numbering fused heterocyclic systems are as follows:

  • The system is oriented to place the maximum number of rings in a horizontal row.

  • Numbering commences from the atom in the uppermost ring, furthest to the right, and proceeds in a clockwise direction.

  • Heteroatoms should be assigned the lowest possible locants.

  • Bridgehead atoms (atoms shared by two rings) are included in the numbering sequence.

Step-by-Step Numbering of the Pyrrolo[1,2-d][1][2][3]triazine System

Applying these principles to the pyrrolo[1,2-d][1][2][3]triazine core, we arrive at the following numbering scheme:

  • Orientation: The fused ring system is oriented with the pyrrole ring to the left and the triazine ring to the right.

  • Starting Point: Numbering begins with the nitrogen atom of the triazine ring that is not part of the fusion and is furthest from the fusion site.

  • Direction: The numbering proceeds clockwise around the periphery of the entire fused system.

  • Bridgehead Atoms: The bridgehead nitrogen and carbon atoms are numbered in sequence.

The resulting numbering for the pyrrolo[1,2-d][1][2][3]triazine core is illustrated in the diagram below.

Visualizing the Numbered Core

N1 C2 N1->C2 N3 C2->N3 C4 C⁴ N3->C4 N5 N⁵ (bridgehead) C4->N5 C8a C⁸ª (bridgehead) N5->C8a C8a->N1 C8 C⁸ C8a->C8 C7 C⁷ C8->C7 C6 C⁶ C7->C6 C6->N5

Caption: Numbering of the pyrrolo[1,2-d][1][2][3]triazine core.

Part 3: Naming Substituted Pyrrolo[1,2-d]triazinones

With the core structure and its numbering established, we can now proceed to name substituted derivatives, specifically those containing a ketone functional group (an "-one").

Indicating the Ketone Group: The "-one" Suffix

The presence of a carbonyl group (C=O) in the ring is indicated by changing the suffix of the parent name from "-ine" to "-one". A locant (a number) is used to specify the position of the carbonyl group. For example, if the carbonyl group is at position 4, the name becomes pyrrolo[1,2-d][1][2][3]triazin-4-one .

It is also necessary to indicate the position of any hydrogen atom that must be added to a ring atom to accommodate the ketone. This is done using an italicized H preceded by a locant. For example, in a pyrrolo[1,2-d][1][2][3]triazin-4-one, a hydrogen atom is typically present on the nitrogen at position 3, leading to the name 3H-pyrrolo[1,2-d][1][2][3]triazin-4-one .

Naming Substituents as Prefixes

Other groups attached to the core structure are named as prefixes. The names of these substituent groups are placed before the name of the parent compound.

Substituent GroupPrefix
-CH₃methyl
-CH₂CH₃ethyl
-C₆H₅phenyl
-Ffluoro
-Clchloro
-Brbromo
-Iiodo
Assembling the Full IUPAC Name

The complete IUPAC name is assembled by following these steps:

  • Identify all substituent groups and their positions on the pyrrolo[1,2-d][1][2][3]triazinone core.

  • List the substituents as prefixes in alphabetical order.

  • Use multiplying prefixes (di-, tri-, tetra-, etc.) if the same substituent appears more than once. These prefixes are ignored for alphabetization purposes.

  • Combine the prefixes, locants, and the parent name into a single word.

Worked Examples

Example 1: A simple substituted pyrrolo[1,2-d]triazinone

Let's consider a pyrrolo[1,2-d][1][2][3]triazin-4-one with a methyl group at position 2 and a phenyl group at position 6.

  • Parent: 3H-pyrrolo[1,2-d][1][2][3]triazin-4-one

  • Substituents: 2-methyl, 6-phenyl

  • Alphabetical order: methyl, phenyl

  • Full IUPAC Name: 2-methyl-6-phenyl-3H-pyrrolo[1,2-d][1][2][3]triazin-4-one

N1 C2 N1->C2 N3 C2->N3 Me CH₃ C2->Me C4 C⁴=O N3->C4 N5 N⁵ C4->N5 C8a C⁸ª N5->C8a C8a->N1 C8 C⁸ C8a->C8 C7 C⁷ C8->C7 C6 C⁶ C7->C6 C6->N5 Ph C₆H₅ C6->Ph

Caption: 2-methyl-6-phenyl-3H-pyrrolo[1,2-d][1][2][3]triazin-4-one

Example 2: A di-substituted pyrrolo[1,2-d]triazinone

Consider a pyrrolo[1,2-d][1][2][3]triazin-1-one with two chloro substituents at positions 7 and 8.

  • Parent: 2H-pyrrolo[1,2-d][1][2][3]triazin-1-one

  • Substituents: 7-chloro, 8-chloro

  • Combined Substituents: 7,8-dichloro

  • Full IUPAC Name: 7,8-dichloro-2H-pyrrolo[1,2-d][1][2][3]triazin-1-one

N1 N¹=O C2 N1->C2 N3 C2->N3 C4 C⁴ N3->C4 N5 N⁵ C4->N5 C8a C⁸ª N5->C8a C8a->N1 C8 C⁸ C8a->C8 C7 C⁷ C8->C7 Cl1 Cl C8->Cl1 C6 C⁶ C7->C6 Cl2 Cl C7->Cl2 C6->N5

Caption: 7,8-dichloro-2H-pyrrolo[1,2-d][1][2][3]triazin-1-one

Conclusion

The systematic nomenclature of substituted pyrrolo[1,2-d]triazinones, while seemingly complex, is governed by a logical set of IUPAC rules. By breaking down the structure into its constituent parts, determining the base component, correctly numbering the fused ring system, and systematically applying the rules for naming substituents and principal functional groups, any derivative of this important heterocyclic core can be named unambiguously. This guide serves as a valuable resource for researchers in the field, promoting clarity and precision in scientific communication and documentation.

References

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]

  • PubChem. Pyrrolo[1,2-d][1][2][3]triazine. [Link]

Sources

Navigating the Spectral Landscape of Pyrrolo[1,2-d]triazin-1(2H)-one: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

Navigating the Spectral Landscape of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazinone scaffold is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities. Among its various isomeric forms, pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one presents a unique electronic and structural profile. A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in medicinal chemistry and drug development. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core, blending theoretical predictions with insights from related heterocyclic systems.

While extensive experimental data for the specific pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one isomer is not widely published, this guide leverages data from closely related isomers and computational chemistry to provide a robust predictive framework for its spectral features.

The Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core: Structure and Significance

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core is a fused bicyclic heteroaromatic system. The fusion of the electron-rich pyrrole ring with the electron-deficient triazine ring creates a unique electronic distribution that significantly influences the chemical environment of each proton and carbon atom. Pyrrolotriazinones, in general, are recognized for their therapeutic potential, acting as inhibitors for various enzymes.[4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one is expected to show distinct signals for the protons on the pyrrole and triazine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the ring currents of the aromatic system, and the presence of the carbonyl group.

Based on the analysis of related pyrrolotriazine isomers and general principles of heterocyclic NMR, the following chemical shift regions can be predicted for the protons of the parent scaffold. It is important to note that actual experimental values may vary depending on the solvent and the presence of substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-47.5 - 8.0s-Located on the triazine ring, deshielded by the adjacent nitrogen and carbonyl group.
H-66.8 - 7.2ddJ(H6-H7) ≈ 2-3, J(H6-H8) ≈ 1-2Pyrrole proton, deshielded by the fused triazine ring.
H-76.2 - 6.6ddJ(H7-H6) ≈ 2-3, J(H7-H8) ≈ 3-4Pyrrole proton, typically in the mid-range for pyrrolic protons.
H-87.0 - 7.4ddJ(H8-H7) ≈ 3-4, J(H8-H6) ≈ 1-2Pyrrole proton, deshielded by the adjacent ring-junction nitrogen.
N-H9.0 - 11.0br s-The lactam proton, often broad due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.

Note: These are predicted values. For definitive assignment, 2D NMR experiments such as COSY and NOESY are indispensable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework. The chemical shifts are influenced by the hybridization, the proximity to electronegative atoms, and the overall electron density.

CarbonPredicted Chemical Shift (ppm)Notes
C-1155 - 165Carbonyl carbon, significantly deshielded.
C-4140 - 150Triazine carbon, deshielded by two adjacent nitrogen atoms.
C-5a125 - 135Bridgehead carbon, influenced by both rings.
C-6110 - 120Pyrrole carbon.
C-7105 - 115Pyrrole carbon.
C-8120 - 130Pyrrole carbon, deshielded by the adjacent ring-junction nitrogen.
C-8a130 - 140Bridgehead carbon, deshielded by the adjacent nitrogen.

Note: The assignment of quaternary carbons (C-5a and C-8a) is confirmed using HMBC experiments.

The Power of Computational Chemistry in NMR Prediction

In instances where experimental data is scarce, computational methods such as Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method are powerful tools for predicting NMR chemical shifts with a high degree of accuracy.[6][7] These calculations, performed on an optimized molecular geometry, can provide theoretical ¹H and ¹³C NMR spectra that can guide the interpretation of experimental data or even serve as a preliminary dataset.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one and its derivatives, the following detailed protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts, particularly for N-H protons.[8]

    • CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. However, it is a non-polar solvent and may not be suitable for highly polar derivatives.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent solvent for polar compounds and for observing exchangeable protons like N-H, which typically appear as sharp singlets.

    • Acetone-d₆, Acetonitrile-d₃, Methanol-d₄: Other suitable options depending on the solubility of the compound.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

Advanced 2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, crucial for assigning protons on the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, vital for assigning quaternary carbons and confirming the overall connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help in confirming stereochemistry and the relative orientation of substituents.

Visualizing the Core Structure and Key NMR Correlations

The following diagrams illustrate the structure of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one and the expected key long-range correlations in an HMBC experiment.

Caption: Molecular structure of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

HMBC_CorrelationsH4H-4C1C-1H4->C1C5aC-5aH4->C5aC8aC-8aH4->C8aH6H-6H6->C5aC7C-7H6->C7C8C-8H6->C8H7H-7H7->C5aC6C-6H7->C6H7->C8H7->C8aH8H-8H8->C5aH8->C6H8->C7H8->C8aNHN-HNH->C1NH->C5aC4C-4

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrrolo[1,2-d]triazinone Derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrrolo[1,2-d][1][2][3]triazinone Derivatives

This guide provides a comprehensive technical overview of the mass spectrometric fragmentation behavior of pyrrolo[1,2-d][1][2][3]triazinone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation for this heterocyclic scaffold, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Pyrrolo[1,2-d][1][2][3]triazinones and the Role of Mass Spectrometry

The pyrrolo[1,2-d][1][2][3]triazinone core is an emerging and promising scaffold in medicinal chemistry. These fused heterocyclic systems have garnered attention for their potential biological activities, making them attractive candidates for drug discovery programs. The structural elucidation and characterization of novel derivatives are paramount to understanding their structure-activity relationships and metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique in this endeavor, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.

This guide will explore the fragmentation of pyrrolo[1,2-d][1][2][3]triazinone derivatives under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques, providing a predictive framework for the interpretation of their mass spectra.

Core Fragmentation Mechanisms: A Predictive Approach

While a dedicated, in-depth study on the mass spectrometry fragmentation of pyrrolo[1,2-d][1][2][3]triazinone derivatives is not extensively available in the current literature, we can predict the primary fragmentation pathways by dissecting the core scaffold and drawing parallels with structurally related heterocyclic systems. The pyrrolo[1,2-d][1][2][3]triazinone core is a fusion of a pyrrole ring and a 1,2,4-triazinone ring. Therefore, its fragmentation will be a composite of the characteristic cleavages of these individual ring systems, influenced by the fused nature of the scaffold and the presence of various substituents.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions. For pyrrolo[1,2-d][1][2][3]triazinone derivatives, the fragmentation is expected to be dominated by cleavages of the triazinone ring and losses of substituents.

A key fragmentation pathway anticipated for the protonated pyrrolo[1,2-d][1][2][3]triazinone core involves the cleavage of the triazinone ring. Studies on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, have demonstrated characteristic cross-ring cleavages of the pyridazine and pyrimidine rings[1]. By analogy, the triazinone ring in our target scaffold is susceptible to similar fragmentation patterns.

One of the primary fragmentation routes is expected to be the loss of small, stable neutral molecules. For the triazinone ring, this could involve the elimination of isocyanic acid (HNCO) or carbon monoxide (CO). The loss of CO is a common fragmentation pathway for cyclic ketones and lactams[2].

The pyrrole ring is generally more stable than the triazinone ring and is less likely to be the initial site of fragmentation. However, subsequent fragmentation of fragment ions may involve the pyrrole moiety. The nature and position of substituents on both the pyrrole and triazinone rings will significantly influence the fragmentation pathways. Electron-donating and electron-withdrawing groups can direct bond cleavages and stabilize or destabilize resulting fragment ions.

ESI_FragmentationM_H[M+H]⁺ (Protonated Pyrrolo[1,2-d]triazinone)Fragment1Loss of HNCOM_H->Fragment1Fragment2Loss of COM_H->Fragment2Fragment3Substituent Loss (e.g., -R)M_H->Fragment3Fragment4Further FragmentationFragment1->Fragment4Fragment2->Fragment4Fragment3->Fragment4

Predicted ESI-MS/MS fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a series of fragment ions.

Under EI conditions, the pyrrolo[1,2-d][1][2][3]triazinone molecular ion (M⁺˙) will undergo a series of fragmentation reactions. Similar to ESI-MS/MS, the initial fragmentation is likely to occur in the less stable triazinone ring. The fragmentation patterns of 1,3,5-triazin-2-one derivatives under EI show a series of extrusion and ring-contraction processes[4]. We can anticipate analogous pathways for the pyrrolo[1,2-d][1][2][3]triazinone scaffold.

Common fragmentation pathways under EI will likely include:

  • Loss of CO: A retro-Diels-Alder type reaction or direct expulsion of carbon monoxide from the triazinone ring is a highly probable event.

  • Loss of N₂: Cleavage of the N-N bond in the triazinone ring followed by rearrangement could lead to the elimination of a neutral nitrogen molecule.

  • Cleavage of the Pyrrole Ring: While more stable, the pyrrole ring can also fragment, especially after initial cleavages in the triazinone ring. This can lead to the loss of HCN or acetylene.

  • Substituent Fragmentation: Substituents on the heterocyclic core will undergo their own characteristic fragmentations. For example, alkyl chains will fragment through the loss of alkyl radicals, while aromatic substituents may lead to the formation of stable tropylium ions.

EI_FragmentationM_ionM⁺˙ (Molecular Ion)Fragment_COLoss of COM_ion->Fragment_COFragment_N2Loss of N₂M_ion->Fragment_N2Fragment_RLoss of Substituent Radical (R•)M_ion->Fragment_RFragment_PyrrolePyrrole Ring FragmentationFragment_CO->Fragment_PyrroleFurther_FragmentsFurther FragmentationFragment_N2->Further_FragmentsFragment_Pyrrole->Further_FragmentsESI_Workflowcluster_prepSample Preparationcluster_analysisMS AnalysisDissolveDissolve Sample (1 mg/mL)DiluteDilute to 1-10 µg/mL(ACN/H₂O + 0.1% FA)Dissolve->DiluteFilterFilter (0.22 µm)Dilute->FilterInfuseDirect Infusion into ESI SourceFilter->InfuseMS1Acquire MS1 Spectrum(Identify [M+H]⁺)Infuse->MS1MS2Select [M+H]⁺ and Acquire MS2 Spectrum(Ramped Collision Energy)MS1->MS2

Experimental workflow for ESI-MS/MS analysis.

Sample Introduction and Instrumental Parameters for EI-MS
  • Sample Introduction: For EI-MS, the sample must be volatile and thermally stable. Samples can be introduced via a direct insertion probe (DIP) or a gas chromatograph (GC) if the compound is sufficiently volatile.

  • Ionization Energy: The standard electron energy is 70 eV. This provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Source Temperature: Typically set between 200-250 °C to ensure sample vaporization without thermal degradation.

  • Mass Range: Scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-500).

Data Interpretation and Structural Elucidation

The interpretation of the mass spectrum involves a systematic analysis of the observed fragment ions to deduce the structure of the parent molecule.

  • Identify the Molecular Ion: In EI-MS, the molecular ion peak (M⁺˙) is the ion with the highest mass-to-charge ratio (excluding isotope peaks). In ESI-MS, the protonated molecule ([M+H]⁺) is typically the most abundant ion in the MS1 spectrum.

  • Analyze Isotope Patterns: The presence of elements like chlorine and bromine will give rise to characteristic isotopic clusters (e.g., M⁺˙ and M+2⁺˙ in a ~3:1 ratio for chlorine).

  • Propose Fragmentation Pathways: Based on the mass differences between the precursor ion and the fragment ions, propose logical neutral losses. These should correspond to the loss of stable small molecules (e.g., CO, N₂, H₂O) or radicals.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the ions, which can be used to determine their elemental composition. This is a powerful tool for confirming proposed fragment structures.

  • Compare with Analogs: The fragmentation patterns of known, structurally related compounds can provide valuable clues for interpreting the spectrum of an unknown derivative.

Conclusion

The mass spectrometric analysis of pyrrolo[1,2-d]t[1][2][3]riazinone derivatives is a critical component of their chemical characterization. By understanding the fundamental principles of fragmentation for fused heterocyclic systems and by employing systematic experimental protocols, researchers can confidently elucidate the structures of novel compounds in this important class of molecules. This guide provides a foundational framework for these investigations, empowering scientists in their drug discovery and development efforts.

References

  • Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1155. Available at: [Link] [1]2. Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link] [2]3. Sherif, M. H., & Abd El-Hady, H. (2013). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Organic Chemistry: An Indian Journal, 9(7), 273-278. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link] [3]6. Georgescu, F., et al. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(1), 232-270. Available at: [Link]

  • Ilies, M., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 20(18), 4589. Available at: [Link]

  • Lau, K. S. F., et al. (2005). Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin. Journal of the American Society for Mass Spectrometry, 16(12), 1915-1920. Available at: [Link]

  • Gault, J., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4887-4894. Available at: [Link]

  • Edjlali, L., et al. (2011). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 54(10), 3594-3609. Available at: [Link]

  • Wang, Y., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2355-2364. Available at: [Link]

  • Hess, S. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link] [5]14. Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Arkivoc, 2001(9), 117-124. Available at: [Link]

  • Kramer, V. K., et al. (1971). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Journal of Heterocyclic Chemistry, 8(4), 681-685. Available at: [Link]

  • Schneck, J. L., et al. (2021). High-throughput native mass spectrometry as experimental validation for in silico drug design. bioRxiv. Available at: [Link]

  • Davies, R. J. H., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link] [4]18. Tsuchiya, M., et al. (1984). Mass spectrometric fragmentation of some isolated and fused heterocyclic rings with dibromoquinazoline moiety. Journal of the Mass Spectrometry Society of Japan, 32(5), 347-356. Available at: [Link]

  • Schneck, J. L., et al. (2000). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. The Journal of Cell Biology, 151(4), 803-818. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(1), 003. Available at: [Link]

An In-Depth Technical Guide to the Synthesis of the Pyrrolo[1,2-d]triazin-1(2H)-one Core

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolotriazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its derivatives have garnered attention for their diverse biological activities, including as kinase inhibitors, antiviral agents, and modulators of various cellular pathways. This guide provides an in-depth exploration of the primary synthetic strategies to construct the pyrrolo[1,2-d]triazin-1(2H)-one core, focusing on the critical starting materials and the mechanistic rationale behind the synthetic transformations.

Strategic Overview of Synthetic Pathways

The construction of the pyrrolo[1,2-d]triazin-1(2H)-one ring system is typically achieved through the formation of the triazinone ring onto a pre-existing pyrrole scaffold. The choice of starting material and synthetic route is often dictated by the desired substitution pattern on both the pyrrole and triazinone rings. The most prevalent and versatile strategies include:

  • Intramolecular Cyclization of Pyrrole-Derived Hydrazides: A robust and widely employed method involving the formation of a hydrazide intermediate from a pyrrole precursor, followed by cyclization to yield the triazinone ring.

  • N-Amination of Pyrrole Derivatives and Subsequent Annulation: This strategy involves the introduction of a nitrogen atom at the N-1 position of the pyrrole ring, which then serves as a nucleophile for the construction of the fused triazinone.

  • Rearrangement of Fused Heterocyclic Systems: A less direct but mechanistically interesting approach that involves the transformation of related fused systems, such as pyrrolooxadiazines, into the desired pyrrolotriazinone core.

This guide will delve into the practical execution and mechanistic underpinnings of these key strategies.

Synthesis via Intramolecular Cyclization of Pyrrole-Derived Hydrazides

This is arguably the most direct and frequently utilized approach for the synthesis of the pyrrolo[1,2-d]triazin-1(2H)-one core. The general strategy involves the preparation of a 2-(1H-pyrrol-1-yl)acetohydrazide intermediate, which is then cyclized.

Key Starting Material: 2-(1H-Pyrrol-1-yl)acetohydrazide

The cornerstone of this synthetic route is the 2-(1H-pyrrol-1-yl)acetohydrazide intermediate. Its synthesis is a two-step process starting from pyrrole.

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)acetate

The first step involves the N-alkylation of pyrrole with an ethyl haloacetate, typically ethyl bromoacetate, under basic conditions.

Experimental Protocol:

  • To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-(1H-pyrrol-1-yl)acetate as an oil.

Step 2: Conversion to 2-(1H-Pyrrol-1-yl)acetohydrazide

The ethyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

  • Dissolve ethyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(1H-pyrrol-1-yl)acetohydrazide.

Cyclization to the Pyrrolo[1,2-d]triazin-1(2H)-one Core

With the key hydrazide in hand, the final step is the cyclization to form the triazinone ring. This is typically achieved by reacting the hydrazide with a one-carbon electrophile, such as an orthoformate, followed by acid- or base-catalyzed cyclization.

Experimental Protocol:

  • Suspend 2-(1H-pyrrol-1-yl)acetohydrazide (1.0 eq) in an excess of triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 2-4 hours. The intermediate N-ethoxymethylidene-hydrazide can be isolated or cyclized in situ.

  • For in situ cyclization, continue heating until TLC analysis indicates the formation of the desired product.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

The mechanism of this cyclization involves the initial formation of the N-ethoxymethylidene hydrazide, followed by an intramolecular nucleophilic attack of the pyrrole nitrogen onto the electrophilic carbon of the imine, with subsequent elimination of ethanol to afford the aromatic triazinone ring.

Synthesis via N-Amination of Pyrrole Derivatives

This alternative strategy provides access to substituted pyrrolotriazinones, particularly those with functionality on the pyrrole ring. The key step is the introduction of an amino group at the N-1 position of a pyrrole-2-carboxamide or a related derivative.

Preparation of N-Aminopyrrole Intermediates

The N-amination of pyrroles can be achieved using various electrophilic aminating agents. A common method involves the use of hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine.

Experimental Protocol for N-Amination:

  • To a solution of a pyrrole-2-carboxamide derivative (1.0 eq) in a suitable solvent like DMF, add a strong base such as sodium hydride (1.1 eq) at 0 °C to deprotonate the pyrrole nitrogen.

  • After stirring for 30 minutes, add a solution of the aminating agent, for example, O-(diphenylphosphinyl)hydroxylamine (1.2 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 1-aminopyrrole-2-carboxamide is then purified by column chromatography.

Cyclization of N-Aminopyrroles

The resulting N-aminopyrrole can be cyclized to the triazinone ring using various reagents that provide the C2-N3 unit of the triazinone.

Experimental Protocol for Cyclization:

  • A solution of the 1-aminopyrrole-2-carboxamide (1.0 eq) and formamidine acetate (1.5 eq) in a high-boiling solvent like DMF is heated at 150-160 °C.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the pyrrolo[1,2-d]triazin-1(2H)-one derivative.

The following diagram illustrates the general workflow for this synthetic approach:

G cluster_0 Synthesis of N-Aminopyrrole cluster_1 Cyclization Pyrrole-2-carboxamide Pyrrole-2-carboxamide N-Amination N-Amination Pyrrole-2-carboxamide->N-Amination  Base, Aminating Agent 1-Aminopyrrole-2-carboxamide 1-Aminopyrrole-2-carboxamide N-Amination->1-Aminopyrrole-2-carboxamide Cyclization Cyclization 1-Aminopyrrole-2-carboxamide->Cyclization  Formamidine Acetate, Heat Pyrrolo[1,2-d]triazin-1(2H)-one Pyrrolo[1,2-d]triazin-1(2H)-one Cyclization->Pyrrolo[1,2-d]triazin-1(2H)-one

Caption: Workflow for the N-Amination and Cyclization Strategy.

Synthesis via Rearrangement of Pyrrolooxadiazines

A more advanced and mechanistically intriguing route to pyrrolotriazinones involves the rearrangement of pyrrolo[1,2-d]oxadiazines. This method can provide access to specific isomers that may be difficult to obtain through direct cyclization.

Formation of the Pyrrolooxadiazine Intermediate

The pyrrolooxadiazine precursor is typically synthesized from a 1,2-biscarbamoyl-substituted 1H-pyrrole.

Experimental Protocol:

  • To a solution of a 1,2-biscarbamoyl-1H-pyrrole (1.0 eq) in a solvent like dichloromethane, add triphenylphosphine (1.2 eq) and a halogen source such as bromine (1.1 eq) at 0 °C.

  • Then, add a base like triethylamine (2.5 eq).

  • Stir the reaction at 0 °C for a short period (e.g., 5-10 minutes).

  • The reaction mixture will contain the pyrrolooxadiazine, which can be isolated and purified by column chromatography.

Nucleophile-Induced Rearrangement

The isolated pyrrolooxadiazine can then be rearranged to the thermodynamically more stable pyrrolotriazinone by treatment with a nucleophile.

Experimental Protocol:

  • Dissolve the purified pyrrolooxadiazine (1.0 eq) in a suitable solvent like THF.

  • Treat the solution with a nucleophile such as sodium methoxide or lithium trimethyl(phenylsulfido)aluminate at room temperature.

  • Monitor the rearrangement by TLC.

  • Upon completion, quench the reaction and work up appropriately.

  • The desired pyrrolo[1,2-d]triazin-1(2H)-one is then purified by chromatography or recrystallization.

The proposed mechanism for this rearrangement involves a nucleophilic attack on the oxadiazine ring, leading to ring-opening, followed by an intramolecular cyclization onto the other carbamoyl group to form the more stable triazinone ring.

The following diagram illustrates the rearrangement process:

G Pyrrolooxadiazine Pyrrolooxadiazine Nucleophilic_Attack Nucleophilic Attack (e.g., MeO-) Pyrrolooxadiazine->Nucleophilic_Attack Ring-Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring-Opened_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Ring-Opened_Intermediate->Intramolecular_Cyclization Pyrrolotriazinone Pyrrolotriazinone Intramolecular_Cyclization->Pyrrolotriazinone

Caption: Mechanism of Pyrrolooxadiazine Rearrangement.

Summary of Synthetic Strategies and Starting Materials

The following table provides a comparative summary of the discussed synthetic routes to the pyrrolo[1,2-d]triazin-1(2H)-one core.

Synthetic StrategyKey Starting MaterialKey Transformation(s)AdvantagesDisadvantages
Cyclization of Hydrazides 2-(1H-Pyrrol-1-yl)acetohydrazideHydrazide formation, Cyclization with a C1 electrophileDirect, versatile, good yieldsRequires multi-step synthesis of the hydrazide
N-Amination of Pyrroles Pyrrole-2-carboxamidesN-amination, Annulation with a C1-N unitAccess to diverse substitutions on the pyrrole ringAminating agents can be hazardous; may require harsh conditions
Rearrangement of Pyrrolooxadiazines 1,2-Biscarbamoyl-1H-pyrrolesOxadiazine formation, Nucleophile-induced rearrangementAccess to specific isomersIndirect route, may require careful control of reaction conditions

Conclusion

The synthesis of the pyrrolo[1,2-d]triazin-1(2H)-one core is achievable through several strategic approaches, each with its own merits and challenges. The choice of the most suitable method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The cyclization of pyrrole-derived hydrazides remains a highly reliable and versatile method. For accessing more complex derivatives, the N-amination and rearrangement strategies offer powerful alternatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of these valuable heterocyclic compounds.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Nagy, M., & Mára, M. (2021). Synthetic strategies for pyrrolo[2,1-f]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-15. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Stancheva, S., et al. (2022). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Pharmaceuticals, 15(11), 1409. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. PubMed. [Link]

  • Kumar, D., et al. (2014). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. ResearchGate. [Link]

  • Townsend, L. B., et al. (1994). Synthesis of pyrrolo[2,1-f]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Semantic Scholar. [Link]

  • Nagy, M., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 848–855. [Link]

  • Bertrand, B., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269. [Link]

The Pyrrolotriazinone Scaffold: A Privileged Motif for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolotriazinone core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of potent and selective modulators of key signaling pathways. This technical guide provides a comprehensive overview of the mechanisms of action of various pyrrolotriazinone-based compounds, moving beyond a simple cataloging of activities to delve into the causal relationships between chemical structure, molecular interactions, and cellular outcomes. We will explore their roles as enzyme inhibitors and receptor antagonists, with a particular focus on their applications in oncology, infectious diseases, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Pyrrolotriazinone Core: Structural Features and Binding Principles

The pyrrolotriazinone scaffold is a nitrogen-rich heterocyclic system characterized by a fused pyrrole and triazinone ring. This arrangement creates a unique electronic and steric environment that facilitates a variety of non-covalent interactions with biological macromolecules.[1] The electron-rich nitrogen atoms can act as hydrogen bond acceptors, while the aromatic pyrrole ring can engage in π-stacking and hydrophobic interactions.[1] These multimodal binding capabilities are fundamental to the diverse biological activities observed for this class of compounds.

The versatility of the pyrrolotriazinone core allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has made it an attractive starting point for the design of targeted therapies.[2][3]

Pyrrolotriazinones as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Pyrrolotriazinone derivatives have demonstrated significant promise as potent and selective kinase inhibitors, disrupting aberrant signaling pathways that drive tumor growth and survival.[5]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in cancer.[4] Several pyrrolotriazinone-based compounds have been developed as PI3K inhibitors.[4][6]

These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PI3K enzyme. The pyrrolotriazinone core often serves as a scaffold to present substituents that form key hydrogen bonds and hydrophobic interactions with conserved residues in the kinase hinge region.

Table 1: Representative Pyrrolotriazinone-Based PI3K Inhibitors

CompoundTarget Isoform(s)IC50 (nM)Cellular ActivityReference
Compound 14a p110α, p110δ122, 119Antiproliferative activity against various cancer cell lines[6]
Compound 6 Not specified110Improved biological activity over precursor[7]

Mechanism of Action: PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the plasma membrane, leading to their activation and the subsequent promotion of cell survival and proliferation. Pyrrolotriazinone-based PI3K inhibitors block the production of PIP3, thereby inhibiting downstream signaling.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream PDK1->AKT Activation Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of pyrrolotriazinone compounds.

Other Kinase Targets

Beyond PI3K, the pyrrolotriazinone scaffold has been successfully employed to target other kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA): Dual inhibitors have been developed, with some compounds exhibiting nanomolar potency against EGFR and micromolar inhibition of AURKA.[8]

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): A 2,4-disubstituted pyrrolo-[1,2-f][1][5][8]triazine derivative, BMS-754807, was identified as a potent inhibitor of IGF-1R with an IC50 of 2 nM.[9]

  • Eg5 (Kinesin-5): This molecular motor protein is essential for mitosis, and pyrrolotriazinone-based inhibitors have shown potent activity in both biochemical and cell-based assays, with some demonstrating in vivo efficacy.[1][10]

The mechanism of action for these kinase inhibitors generally involves competitive binding to the ATP pocket, preventing phosphorylation of downstream substrates and thereby halting the signaling cascade.

Pyrrolotriazinones as Antiviral Agents: The Case of Remdesivir

The pyrrolotriazine core is a central feature of the antiviral drug remdesivir, a testament to the scaffold's potential in combating infectious diseases.[8] Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form.

Mechanism of Action: Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

The active metabolite of remdesivir acts as an adenosine analogue. It is incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[8] The pyrrolotriazine moiety plays a crucial role in the interaction with the RdRp enzyme, forming hydrophobic interactions with key amino acid residues.[8]

RdRp_Inhibition cluster_virus Viral Replication Complex RdRp Viral RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Remdesivir_TP Remdesivir Triphosphate RdRp->Remdesivir_TP Incorporation RNA_template Viral RNA Template RNA_template->RdRp Remdesivir_TP->RdRp Competitive Substrate Remdesivir_TP->Nascent_RNA Chain Termination

Caption: Mechanism of remdesivir-mediated inhibition of viral RdRp.

Pyrrolotriazinones as Receptor Antagonists

In addition to enzyme inhibition, pyrrolotriazinone derivatives have been designed to act as antagonists for various G-protein coupled receptors (GPCRs), modulating signaling pathways involved in a range of physiological processes.

Table 2: Pyrrolotriazinone-Based Receptor Antagonists

CompoundTarget ReceptorPotencyTherapeutic AreaReference
Compound 2 CRF1IC50: 5.3 nM, EC50: 3.2 nMStress-related disorders[1]
Compound 3 MCHR1Ki: 2.3 nM (human), 1.8 nM (rat)Obesity[1]
Compounds 4 & 5 EP3IC50: 0.3 nMThrombosis[1]

Mechanism of Action: Competitive Antagonism

These compounds act as competitive antagonists, binding to the receptor's active site and preventing the binding of the endogenous ligand. This blockade of receptor activation inhibits the downstream signaling cascade, thereby mitigating the physiological effects mediated by the receptor. For example, CRF1 antagonists bearing the pyrrolotriazinone scaffold have shown promise in preclinical models of anxiety and stress-related disorders by blocking the effects of corticotropin-releasing factor in the brain.[1]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is crucial for characterizing the mechanism of action of novel pyrrolotriazinone compounds.

Biochemical Assays
  • Enzyme Inhibition Assays: These assays directly measure the effect of the compound on the activity of the purified target enzyme. For kinases, this often involves measuring the transfer of a phosphate group from ATP to a substrate. For other enzymes like phosphodiesterases, the assay measures the degradation of a substrate like cGMP.[1]

  • Binding Assays: Techniques such as radioligand binding assays or surface plasmon resonance (SPR) can be used to determine the binding affinity (Kd or Ki) of the compound for its target protein.

Cell-Based Assays
  • Cytotoxicity/Antiproliferative Assays: The MTT or SRB assays are commonly used to assess the effect of the compound on the viability and proliferation of cancer cell lines.[6][7]

  • Signaling Pathway Analysis: Western blotting can be used to measure the phosphorylation status of key proteins downstream of the target to confirm pathway inhibition.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.[11]

  • Apoptosis Assays: Assays that measure caspase activation or PARP cleavage can determine if the compound induces programmed cell death.[12]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assays (Enzyme Inhibition, Binding) Cell_based Cell-Based Assays (Cytotoxicity, Signaling, Apoptosis) Biochemical->Cell_based Confirmation of Cellular Activity PK Pharmacokinetic Studies Cell_based->PK Lead Optimization Efficacy Efficacy Studies (e.g., Xenograft models) PK->Efficacy Compound Pyrrolotriazinone Compound Compound->Biochemical

Caption: A generalized experimental workflow for characterizing pyrrolotriazinone compounds.

Conclusion and Future Perspectives

The pyrrolotriazinone scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutics.[1][3] Its ability to interact with a diverse range of biological targets, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. Future efforts will likely focus on the development of next-generation pyrrolotriazinone derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the application of this scaffold to emerging target classes and disease areas holds significant promise for addressing unmet medical needs.

References

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PMC, NIH.
  • Bioactive pyrrole-based compounds with target selectivity. (2020). PMC, PubMed Central.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024). PMC, NIH.
  • Pyrrolo[2,1-f][1][5][8]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2017). PubMed.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). MDPI.
  • Pyrrolo[2,1-f][1][5][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Springer.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). PubMed.
  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. (2009). PubMed.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2025). TÜBİTAK Academic Journals.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. (2020). PubMed.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][5][8]triazine derivatives. (2020). PubMed.

Sources

The Pyrrolo[1,2-d]triazin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery

The Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery

Abstract

The pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one core represents a compelling yet underexplored scaffold in medicinal chemistry. As a member of the broader class of fused nitrogen-containing heterocyclic systems, it holds significant potential for the development of novel therapeutics. While its isomer, the pyrrolo[2,1-f][1][2][3]triazine system, has gained considerable attention due to its incorporation in approved drugs such as the antiviral remdesivir and the kinase inhibitor avapritinib, the pyrrolo[1,2-d] isomer offers a distinct chemical space for exploration.[3][4] This technical guide provides an in-depth exploration of the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold, delineating its synthesis, known biological activities, and a prospective outlook for its application in drug discovery. We will delve into the synthetic nuances of this heterocyclic system, detail its reported antifungal and immunostimulatory properties, and provide exemplary protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this unique molecular architecture.

Introduction: The Allure of Fused Heterocycles

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The fusion of multiple heterocyclic rings gives rise to rigid molecular scaffolds that can present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. The pyrrolotriazinone family, characterized by the fusion of a pyrrole and a triazine ring, exemplifies this principle.

While much of the recent focus has been on the pyrrolo[2,1-f][1][2][3]triazine isomer due to its presence in clinically successful drugs, its pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one counterpart remains a frontier for discovery.[3][4] Early investigations have revealed promising biological activities, including antifungal and immunostimulatory effects, suggesting a diverse range of potential therapeutic applications. This guide aims to consolidate the existing knowledge on the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold and provide a practical framework for its exploration in drug discovery programs.

Synthesis of the Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one Core

The construction of the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold can be achieved through several synthetic strategies. A prevalent and effective method involves the cyclization of a suitably functionalized pyrrole precursor.

Key Synthetic Strategy: Cyclization of a Pyrrole-2-carboxaldehyde Hydrazone

A robust and frequently cited method for the synthesis of the 3,4-dihydro-4-oxopyrrolo[1,2-d][1][2][3]triazine core is the cyclization of the N-carbethoxyhydrazone of pyrrole-2-carboxaldehyde in an alkaline medium.[1] This approach is advantageous due to the relative accessibility of the starting materials and the straightforward nature of the cyclization step.

Experimental Protocol: Synthesis of 3,4-dihydro-4-oxopyrrolo[1,2-d][1][2][3]triazine

Step 1: Formation of the N-carbethoxyhydrazone of Pyrrole-2-carboxaldehyde

  • To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in ethanol, add a solution of ethyl carbazate (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the N-carbethoxyhydrazone.

Step 2: Cyclization to form 3,4-dihydro-4-oxopyrrolo[1,2-d][1][2][3]triazine

  • Dissolve the N-carbethoxyhydrazone from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a solution of a strong base, such as sodium ethoxide or potassium hydroxide (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is the desired 3,4-dihydro-4-oxopyrrolo[1,2-d][1][2][3]triazine. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Alternative Synthetic Routes

Another documented approach for the synthesis of pyrrolo[1,2-d][1][2][3]triazines involves starting from trans-4-hydroxy-L-proline. This method entails the formation of a hydrazide followed by cyclization with orthoesters, yielding a variety of substituted derivatives.[5] This route offers the advantage of introducing chirality and diverse substitution patterns derived from the readily available amino acid starting material.

DOT Diagram: Synthetic Workflow

Gcluster_0Synthesis of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-onePyrrole-2-carboxaldehydePyrrole-2-carboxaldehydeN-carbethoxyhydrazoneN-carbethoxyhydrazonePyrrole-2-carboxaldehyde->N-carbethoxyhydrazoneEthyl CarbazateEthyl CarbazateEthyl Carbazate->N-carbethoxyhydrazoneAlkaline CyclizationAlkaline CyclizationN-carbethoxyhydrazone->Alkaline CyclizationPyrrolotriazinone CorePyrrolotriazinone CoreAlkaline Cyclization->Pyrrolotriazinone Core

Caption: Synthetic route to the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one core.

Biological Activities and Therapeutic Potential

The pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold has been associated with a range of biological activities, highlighting its potential as a versatile platform for drug discovery.

Antifungal Activity

Infections caused by pathogenic fungi are a significant global health concern, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Derivatives of the pyrrolo[1,2-d][1][2][3]triazine scaffold have demonstrated promising antifungal properties. Notably, certain derivatives have shown significant activity against Candida tenuis.[1] While detailed quantitative data for a broad range of fungal species is not widely available in the literature, this initial finding warrants further investigation.

The mechanism of action for many azole-containing antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It is plausible that triazole-substituted pyrrolo[1,2-d][1][2][3]triazin-4(3H)-ones could exert their antifungal effects through a similar mechanism.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Candida tenuis) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations.

  • Assay Procedure: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound. Include positive controls (fungal inoculum without compound) and negative controls (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically determined by visual inspection or by measuring the optical density at 600 nm.

Immunostimulatory Activity

The modulation of the immune system is a critical therapeutic strategy for a variety of diseases, including cancer and infectious diseases. Certain derivatives of pyrrolo[1,2-d][1][2][3]triazine have been reported to possess immunostimulatory properties.[5] These compounds have been shown to enhance the proliferative response of human lymphocytes to mitogens, such as phytohemagglutinin.[5] Furthermore, some derivatives were found to activate the production of reactive oxygen species by phagocytes, a key mechanism in the innate immune response.[5]

The precise molecular targets and signaling pathways responsible for these immunostimulatory effects are yet to be fully elucidated. Further studies are required to identify the specific immune cell receptors and intracellular signaling cascades that are modulated by these compounds.

DOT Diagram: Potential Immunostimulatory Mechanism

GPyrrolotriazinonePyrrolotriazinoneImmune CellImmune CellPyrrolotriazinone->Immune CellModulatesLymphocyte ProliferationLymphocyte ProliferationImmune Cell->Lymphocyte ProliferationEnhancesROS ProductionROS ProductionImmune Cell->ROS ProductionActivates

Caption: Hypothesized immunostimulatory effects of the scaffold.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships for the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold is still in its early stages. However, some preliminary insights can be gleaned from the available literature. The nature and position of substituents on both the pyrrole and triazine rings are expected to have a significant impact on biological activity.

For antifungal applications, the incorporation of a triazole moiety is a logical starting point, given the well-established role of this functional group in targeting fungal CYP51. Further optimization could involve modifying the substituents on the pyrrole ring to enhance target binding and improve pharmacokinetic properties.

In the context of immunostimulatory activity, the specific structural features responsible for the observed effects remain to be determined. A systematic medicinal chemistry campaign, involving the synthesis and evaluation of a library of analogs with diverse substitution patterns, would be invaluable in elucidating the SAR for this activity.

Comparative Analysis: Pyrrolo[1,2-d] vs. Pyrrolo[2,1-f] Scaffolds

While this guide focuses on the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold, a brief comparison with its more extensively studied isomer, pyrrolo[2,1-f][1][2][3]triazine, is instructive.

FeaturePyrrolo[1,2-d][1][2][3]triazin-4(3H)-onePyrrolo[2,1-f][1][2][3]triazine
Prominent Biological Activities Antifungal, ImmunostimulatoryAntiviral, Kinase Inhibition (PI3K)
Approved Drugs None to dateRemdesivir, Avapritinib
Synthetic Accessibility Accessible via pyrrole hydrazone cyclizationMultiple established synthetic routes
Current Research Focus Relatively underexploredActive area of research and development

This comparison highlights the significant untapped potential of the pyrrolo[1,2-d] scaffold. The distinct biological activities reported for this isomer suggest that it interacts with a different set of biological targets compared to its pyrrolo[2,1-f] counterpart, making it a valuable addition to the drug discovery toolkit.

Conclusion

The pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold represents a promising, yet largely uncharted, territory in the vast landscape of medicinal chemistry. The preliminary findings of its antifungal and immunostimulatory activities provide a compelling rationale for its further investigation. This technical guide has provided a comprehensive overview of the synthesis and known biological properties of this unique heterocyclic system, along with practical experimental protocols to facilitate its exploration. As the quest for novel therapeutics continues, a deeper dive into the chemical space defined by the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold is a worthy endeavor that holds the promise of yielding new and effective treatments for a range of human diseases.

References

  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4 - ResearchGate. Available from: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. Available from: [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - NIH. Available from: [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives - ResearchGate. Available from: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity - ResearchGate. Available from: [Link]

  • Synthesis of new pyrrolo[1,2-d][1][2][3]triazines and thiazolo[3,4-d][1][2][3]triazines as immunostimulating agents - PubMed. Available from: [Link]

Methodological & Application

Application Note & Protocols: A High-Throughput Screening Cascade for Evaluating Substituted Pyrrolo[1,2-d]triazinones Against Pathogenic Candida Species

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Abstract: The escalating threat of invasive candidiasis, compounded by the rise of antifungal resistance, necessitates the discovery of novel chemical scaffolds with potent and selective anti-Candida activity. Pyrrolo[1,2-d]triazinones represent an underexplored but promising class of heterocyclic compounds.[1] This document provides a comprehensive, field-tested guide for the systematic evaluation of substituted pyrrolo[1,2-d]triazinone libraries against clinically relevant Candida species. We present a tiered screening cascade, beginning with robust determination of minimum inhibitory concentrations (MIC), followed by secondary assays to assess fungicidal kinetics and mammalian cell cytotoxicity. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical steps to ensure data integrity and reproducibility.

The Scientific Imperative: Beyond the Azole Backbone

Invasive fungal infections, primarily caused by Candida species like C. albicans, C. glabrata, and the emerging multidrug-resistant C. auris, pose a significant global health threat, particularly in immunocompromised populations.[1][2] The current antifungal armamentarium is limited, and its efficacy is challenged by increasing resistance to first-line therapies, such as the azoles.[1] Azoles, like fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in the fungal cell membrane, and its disruption leads to membrane instability and cell death.[5]

The pyrrole and fused pyrrole chemical scaffolds are known to possess a wide spectrum of biological activities, including antifungal properties.[6][7] The pyrrolo[1,2-d]triazinone core, particularly when functionalized with azole-containing moieties, presents a compelling starting point for novel antifungal discovery.[1] Such hybrid molecules may exhibit enhanced binding to the target enzyme or possess novel mechanisms of action. This guide outlines a systematic approach to screen and characterize these compounds, moving from broad activity profiling to more specific assessments of their therapeutic potential.

The Screening Cascade: A Funnel-Based Approach

A successful screening campaign relies on a logical progression of assays that efficiently filter a large library of compounds down to a few promising leads. This process, known as a screening cascade, prioritizes economical, high-throughput assays first, followed by more complex, lower-throughput assays for "hit" validation and characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Characterization Compound_Library Substituted Pyrrolo[1,2-d]triazinone Library MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Library->MIC_Assay vs. Panel of Candida spp. Time_Kill Time-Kill Kinetic Assay (Fungistatic vs. Fungicidal) MIC_Assay->Time_Kill Active Compounds (Hits) Cytotoxicity Mammalian Cell Cytotoxicity Assay (Determine IC50) MIC_Assay->Cytotoxicity Data_Analysis Data Analysis (Calculate Selectivity Index) Time_Kill->Data_Analysis Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A logical workflow for antifungal compound screening.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds, defined as the lowest concentration that prevents visible fungal growth. The methodology is rigorously based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27/M60 documents, ensuring inter-laboratory comparability.[8][9][10]

Causality Behind the Method: The broth microdilution method is the gold standard for susceptibility testing.[11] It provides a quantitative result (the MIC) by challenging a standardized fungal inoculum with a serial dilution of the antifungal agent in a 96-well microtiter plate format, making it amenable to high-throughput screening.

Materials:

  • Test Compounds (substituted pyrrolo[1,2-d]triazinones)

  • Candida species (e.g., C. albicans ATCC 90028, C. glabrata ATCC 90030, clinical isolates)

  • Fluconazole (Control Antifungal)

  • Dimethyl Sulfoxide (DMSO, for compound solubilization)

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer and/or plate reader

  • Multichannel pipette

Step-by-Step Protocol:

  • Compound Plate Preparation: a. Solubilize test compounds and fluconazole in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL). b. In a separate 96-well plate, perform a serial 2-fold dilution of the stock solutions in RPMI-1640 medium to create working solutions at 2x the final desired concentration. The final concentration range typically spans from 64 µg/mL to 0.06 µg/mL.

    • Expert Insight: Maintaining a consistent, low percentage of DMSO (≤1%) in the final assay volume is critical to prevent solvent-induced toxicity to the fungal cells. A vehicle control well (medium + DMSO only) is mandatory.

  • Inoculum Preparation: a. Subculture Candida isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Pick several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10^6 CFU/mL). d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL.[10]

    • Trustworthiness Check: The inoculum density is the most critical variable for reproducibility. Plate a small volume of the final working suspension onto an SDA plate to perform a colony count and verify the starting CFU/mL.

  • Assay Execution: a. Add 100 µL of the 2x concentrated compound dilutions to the wells of a new 96-well U-bottom plate. b. Add 100 µL of the final fungal inoculum to each well. This brings the total volume to 200 µL and dilutes the compounds to their final 1x concentration. c. Essential Controls:

    • Growth Control: 100 µL RPMI-1640 + 100 µL inoculum (no compound).
    • Sterility Control: 200 µL RPMI-1640 (no inoculum).
    • Vehicle Control: 100 µL RPMI-1640 with DMSO + 100 µL inoculum.
    • Positive Control: Wells containing fluconazole dilutions. d. Seal the plates and incubate at 35°C for 24-48 hours.
  • MIC Determination: a. The MIC is determined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be assessed visually or with a plate reader at 490 nm.

Protocol 2: Time-Kill Kinetic Assay

This assay differentiates between fungistatic (inhibiting growth) and fungicidal (killing) activity. It measures the rate and extent of fungal killing over time when exposed to a fixed concentration of the compound.

Causality Behind the Method: While an MIC value indicates growth inhibition, it doesn't reveal whether the compound is actively killing the fungus. A fungicidal agent is often preferred for treating infections in immunocompromised patients. This assay provides that crucial dynamic information by quantifying viable cells (CFUs) over a 24-hour period.[12][13]

Materials:

  • Active compounds identified from Protocol 1

  • Candida species

  • RPMI-1640 Medium

  • Sterile culture tubes, shaker incubator

  • SDA plates

Step-by-Step Protocol:

  • Preparation: a. Prepare a fungal inoculum in RPMI-1640 as described in Protocol 1, but adjust to a final density of ~1 x 10^5 CFU/mL in larger volumes (e.g., 10 mL per tube).[12] b. Add the test compound to the tubes at concentrations corresponding to 2x, 4x, and 8x the predetermined MIC. c. Include a no-drug growth control.

  • Time-Course Sampling: a. Incubate the tubes at 35°C in a shaker. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[13] c. Perform a 10-fold serial dilution of the aliquot in sterile saline. d. Plate 100 µL from each dilution onto SDA plates.

  • Data Collection and Analysis: a. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point. b. Plot the log10 CFU/mL versus time for each concentration. c. Interpretation:

    • Fungicidal Activity: A ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[12]
    • Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum and maintenance of cell count below the growth control.

Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay

A therapeutically viable antifungal must be selectively toxic to the fungal pathogen with minimal effect on host cells. This protocol assesses the compound's general cytotoxicity against a representative mammalian cell line.

Causality Behind the Method: Early assessment of cytotoxicity is a critical step in drug development to flag compounds that are likely to fail due to toxicity.[14][15] The MTT (or similar tetrazolium salt) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the MTT salt into a colored formazan product, providing an indirect measure of cell viability.[16]

Materials:

  • Human cell line (e.g., HepG2 - liver, HEK293 - kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test Compounds

  • Doxorubicin (Positive Control for cytotoxicity)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sterile 96-well flat-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10^4 cells/well in 100 µL of medium. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare 2x concentrations of the test compounds in culture medium. The concentration range should be wider than the antifungal MIC range (e.g., 0.1 to 100 µM). b. Remove the old medium from the cells and add 100 µL of the compound-containing medium. c. Include a vehicle control (DMSO) and a positive control (doxorubicin). d. Incubate for 24-48 hours.

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation & Interpretation

Effective data analysis is key to identifying promising lead candidates. Results should be summarized in clear, comparative tables.

Table 1: Antifungal Activity (MIC) of Hypothetical Pyrrolo[1,2-d]triazinones

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. glabrata
PTD-01HH32>64
PTD-022,4-difluorophenylH48
PTD-032,4-difluorophenyl1,2,4-triazole0.5 1
PTD-044-chlorophenyl1,2,4-triazole24
Fluconazole--116

This data illustrates a hypothetical structure-activity relationship (SAR), where the addition of a 2,4-difluorophenyl group (PTD-02) and a 1,2,4-triazole moiety (PTD-03) significantly enhances antifungal activity, a feature common to many azole antifungals.[17][18]

Table 2: Cytotoxicity and Selectivity Index

Compound IDAntifungal Potency (MIC vs C. albicans, µg/mL)Cytotoxicity (IC50 vs HepG2, µg/mL)Selectivity Index (SI = IC50/MIC)
PTD-024>128>32
PTD-030.564128
PTD-042168
Doxorubicin>640.8<0.01

The Selectivity Index (SI) is a critical metric for prioritizing compounds. A higher SI value indicates greater selectivity for the fungal target over mammalian cells. PTD-03 emerges as the most promising candidate due to its high potency and high selectivity.

Putative Mechanism of Action

For pyrrolo[1,2-d]triazinones bearing an azole substituent (like the hypothetical PTD-03), the most probable mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), mirroring that of traditional triazole antifungals.[4][5][19] The triazole's nitrogen atom coordinates with the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol, a crucial precursor to ergosterol.[3] This leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol_Precursor Ergosterol_Precursor CYP51->Ergosterol_Precursor Multiple Steps Disrupted_Membrane Disrupted Membrane & Cell Death CYP51->Disrupted_Membrane Pathway Blocked Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Compound Pyrrolo[1,2-d]triazinone (with Azole Moiety) Inhibition Compound->Inhibition Binds to Heme Iron

Sources

Application Note: A Guide to In Vitro Kinase Inhibition Assays Using Pyrrolo[1,2-d]triazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to assessing novel kinase inhibitors.

Introduction

Protein kinases are a large and crucial family of enzymes that regulate the majority of cellular pathways, controlling processes like cell growth, proliferation, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The pyrrolo[1,2-d]triazinone scaffold and its related structures, such as pyrrolo[2,1-f][1][2][4]triazines, have emerged as promising heterocyclic frameworks for the development of potent and selective kinase inhibitors.[5][6] These structures offer unique characteristics that can be leveraged to achieve high binding affinity and selectivity for specific kinases.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vitro kinase inhibition assays using this novel class of compounds. We will delve into the core scientific principles, provide a detailed, field-proven protocol using Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, and offer insights into data analysis and troubleshooting.

Part 1: The Science of Kinase Inhibition Assays

Core Principle of Kinase Activity Measurement

An in vitro kinase assay is a biochemical test designed to measure the activity of a purified kinase enzyme outside of a cellular context.[2] The fundamental reaction involves the transfer of the gamma-phosphate group from a donor molecule, almost universally adenosine triphosphate (ATP), to a specific substrate (a peptide, protein, or other molecule).[2][8] The goal is to quantify the rate of this phosphotransferase reaction. The inhibitory potential of a compound, such as a pyrrolo[1,2-d]triazinone analog, is determined by its ability to reduce this rate.

Choosing the Right Assay: A Comparative Overview

Several detection methods are available to quantify kinase activity, each with distinct advantages and limitations.[1][3] The choice depends on the specific research question, available instrumentation, and throughput requirements.[2]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are highly sensitive, robust, and amenable to high-throughput screening (HTS). They work by measuring one of the products of the kinase reaction: adenosine diphosphate (ADP).[4][9] In a coupled-enzyme system, the amount of ADP produced is stoichiometrically converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to the initial kinase activity.[10] A potent inhibitor will reduce ADP formation, leading to a lower luminescent signal.[2]

  • Fluorescence Polarization (FP) Assays: FP is a versatile technique used to monitor molecular interactions in solution.[11] In a kinase assay context, a fluorescently labeled peptide substrate is used. When the small, fluorescent peptide is free in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light.[12][13] Upon phosphorylation by the kinase, the peptide is bound by a large, specific antibody, which dramatically slows its tumbling. This results in a high degree of fluorescence polarization.[14] An inhibitor prevents this change, keeping the polarization low.

  • Radiometric Assays: This is the traditional "gold standard" method, offering direct and unambiguous measurement of phosphate incorporation.[8] It uses ATP radiolabeled at the gamma-phosphate position ([γ-³²P]-ATP or [γ-³³P]-ATP). After the kinase reaction, the radiolabeled substrate is separated from the unused ATP, and the radioactivity incorporated into the substrate is quantified.[8] While highly sensitive, this method involves handling radioactive materials and generates radioactive waste, making it less suitable for HTS.[14]

Critical Parameters & Experimental Design Considerations

The trustworthiness of your results hinges on a well-designed experiment. Simply mixing reagents is insufficient; each parameter must be chosen deliberately to ensure the data is meaningful and reproducible.

  • ATP Concentration—The Causality: The concentration of ATP is arguably the most critical parameter. Many inhibitors, including those based on the pyrrolo[1,2-d]triazinone scaffold, are ATP-competitive. This means they bind to the same site on the kinase as ATP. Consequently, the apparent potency (IC50 value) of these inhibitors is highly dependent on the ATP concentration used in the assay.

    • Scientific Best Practice: For maximal comparability and physiological relevance, the ATP concentration should be set at or near the Michaelis constant (Kₘ) of the specific kinase being tested.[4] Using an ATP concentration equal to the Kₘ ensures a sensitive and standardized measure of inhibitor potency, allowing for more accurate comparisons between different compounds or different kinases.[4] Arbitrarily high or low ATP concentrations can artificially inflate or deflate the perceived potency of an inhibitor.

  • Enzyme Concentration and Reaction Time: The amount of kinase and the incubation time must be optimized to ensure the reaction operates under "initial velocity conditions."

    • The Rationale: This means that the rate of product formation is linear over the course of the measurement. This is typically achieved when less than 10-20% of the substrate has been consumed.[4] If the reaction proceeds for too long or with too much enzyme, the substrate (ATP or the acceptor molecule) becomes depleted, causing the reaction rate to slow down.[4] This non-linearity will lead to an inaccurate determination of the true inhibition. The ideal enzyme concentration should be as low as possible while still providing a robust signal-to-background ratio.[4]

  • Essential Controls for a Self-Validating System:

    • No-Enzyme Control (Maximum Inhibition): This well contains all reaction components except the kinase. It defines the background signal of the assay.

    • No-Inhibitor Control (Minimum Inhibition/100% Activity): This well contains all reaction components, including the solvent (e.g., DMSO) used to dissolve the test compounds. It represents the uninhibited activity of the kinase.

    • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases, or a specific known CDK2 inhibitor) should be run in every assay. This validates that the assay system is responsive to inhibition.[3]

Part 2: Detailed Protocol - Measuring Inhibition of CDK2 with a Luminescence-Based Assay

This protocol provides a step-by-step method for determining the IC50 values of pyrrolo[1,2-d]triazinone analogs against the human Cyclin-Dependent Kinase 2/Cyclin A complex (CDK2/CycA) using the ADP-Glo™ Kinase Assay technology.

Objective

To quantify the inhibitory potency (IC50) of novel pyrrolo[1,2-d]triazinone analogs against the CDK2/CycA kinase.

Materials and Reagents
  • Kinase: Recombinant human CDK2/CycA (e.g., from Cell Signaling Technology or Carna Biosciences).

  • Substrate: A suitable peptide substrate for CDK2, such as one derived from Histone H1. A common consensus sequence is (S/T)PX(R/K).

  • Test Compounds: Pyrrolo[1,2-d]triazinone analogs dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar). This includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP standards.

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Instrumentation: A multi-mode plate reader with luminescence detection capabilities.

Step-by-Step Experimental Workflow

1. Reagent Preparation:

  • Kinase Working Solution: Thaw the CDK2/CycA enzyme on ice. Dilute it to a 2X working concentration (e.g., 2-10 ng/µL) in Kinase Reaction Buffer. The optimal concentration must be determined empirically by performing an enzyme titration.

  • ATP/Substrate Working Solution: Prepare a 2X working solution containing ATP at a concentration equal to the Kₘ of CDK2 (typically 10-50 µM) and the peptide substrate at its optimal concentration in Kinase Reaction Buffer.

  • Compound Serial Dilutions:

    • Perform a serial dilution of the pyrrolo[1,2-d]triazinone stock solutions in 100% DMSO. A 10-point, 3-fold dilution series is recommended for a robust dose-response curve.[15]

    • Create an intermediate dilution plate by diluting the DMSO serial dilutions into Kinase Reaction Buffer to achieve a 4X final assay concentration. The final DMSO concentration in the assay should be kept constant and low (≤1%).

2. Kinase Reaction:

  • Add 5 µL of the 2X Kinase Working Solution to each well of the 384-well plate.

  • Add 2.5 µL of the 4X compound dilutions to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (for 100% activity) or a known inhibitor (for positive control).

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Substrate Working Solution to all wells. The total reaction volume is now 10 µL.

  • Mix the plate gently and incubate for the predetermined time (e.g., 60 minutes) at room temperature.[16]

3. ADP Detection:

  • To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[9][10] This reagent simultaneously terminates the enzymatic reaction and depletes the remaining unconsumed ATP.[17]

  • Incubate for 40 minutes at room temperature.[18]

  • Add 20 µL of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated by the kinase back to ATP and provides the luciferase/luciferin required for the light-generating reaction.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16][17]

4. Data Acquisition:

  • Measure the luminescence of each well using a plate reader. The integration time should be set to ensure a robust signal (e.g., 0.5-1 second per well).

Workflow Visualization

Kinase_Inhibition_Assay_Workflow cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_read 4. Data Acquisition reagent reagent step step plate plate instrument instrument node_kinase 2X Kinase Solution node_add_kinase Add Kinase (5 µL) node_kinase->node_add_kinase node_inhibitor 4X Inhibitor Dilutions node_add_inhibitor Add Inhibitor (2.5 µL) Pre-incubate 15 min node_inhibitor->node_add_inhibitor node_substrate 2X ATP/Substrate Mix node_start_reaction Add ATP/Substrate (2.5 µL) Incubate 60 min node_substrate->node_start_reaction plate_reaction 384-Well Plate node_stop Add ADP-Glo™ Reagent (10 µL) Incubate 40 min plate_reaction->node_stop node_add_kinase->plate_reaction node_add_inhibitor->plate_reaction node_detect Add Kinase Detection Reagent (20 µL) Incubate 30-60 min node_stop->node_detect node_read Measure Luminescence node_detect->node_read

Caption: ADP-Glo™ kinase inhibition assay workflow.

Part 3: Data Analysis and Interpretation

Raw luminescence data must be converted into meaningful inhibition values.

Calculating Percent Inhibition

For each inhibitor concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 × (1 - (Signal_Inhibitor - Signal_Background) / (Signal_MaxActivity - Signal_Background))

Where:

  • Signal_Inhibitor: Luminescence from a well with the test compound.

  • Signal_Background: Average luminescence from the no-enzyme control wells.

  • Signal_MaxActivity: Average luminescence from the no-inhibitor (DMSO only) control wells.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[3]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression curve with a variable slope (also known as a four-parameter logistic fit).

  • The IC50 value is derived directly from this curve. It is crucial to have data points that define both the top and bottom plateaus of the curve for an accurate calculation.[19]

Sample Data Presentation

The results for a series of pyrrolo[1,2-d]triazinone analogs should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group ModificationCDK2/CycA IC50 (nM)
PTD-001-H1,250
PTD-002-4-fluorophenyl85
PTD-003-3-pyridyl42
PTD-004-cyclopropyl210
Staurosporine(Positive Control)15

Table 1: Hypothetical inhibition data for a series of pyrrolo[1,2-d]triazinone analogs against CDK2/CycA. This format allows for easy comparison of potency based on chemical modifications.

Part 4: Context and Significance

Understanding the Target: The CDK2 Signaling Pathway

CDK2 is a serine/threonine protein kinase that plays a critical role in cell cycle progression.[20] Its activity is essential for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[20][21] CDK2 forms active complexes with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[22] The CDK2/Cyclin E complex helps initiate DNA replication, while the CDK2/Cyclin A complex is required for the continuation and completion of S phase.[22]

Because uncontrolled cell proliferation is a defining feature of cancer, and CDK2 is a key driver of this process, it is a highly validated therapeutic target. An effective inhibitor of CDK2, such as a potent pyrrolo[1,2-d]triazinone analog, could arrest the cell cycle and prevent tumor growth.

Signaling Pathway Diagram

CDK2_Signaling_Pathway growth_factor growth_factor cyclin_cdk cyclin_cdk protein protein process process inhibitor inhibitor GF Mitogenic Signals (e.g., Growth Factors) CycD_CDK46 Cyclin D / CDK4/6 GF->CycD_CDK46 activates Rb Retinoblastoma Protein (Rb) CycD_CDK46->Rb phosphorylates (inactivates) E2F E2F Transcription Factors Rb->E2F releases CycE Cyclin E Transcription E2F->CycE promotes CycA Cyclin A Transcription E2F->CycA promotes CDK2_CycE CDK2 / Cyclin E CycE->CDK2_CycE binds & activates CDK2_CycA CDK2 / Cyclin A CycA->CDK2_CycA binds & activates CDK2_CycE->Rb further phosphorylates G1_S G1-S Transition Initiation of DNA Replication CDK2_CycE->G1_S drives S_Phase S Phase Progression CDK2_CycA->S_Phase drives Inhibitor Pyrrolo[1,2-d]triazinone Analog Inhibitor->CDK2_CycE INHIBITS Inhibitor->CDK2_CycA INHIBITS

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Part 5: Troubleshooting

Potential ProblemPossible Cause(s)Recommended Solution(s)
High Variability (High %CV) - Inaccurate pipetting, especially with small volumes. - Reagents not mixed properly. - Edge effects in the microplate.- Use calibrated pipettes; consider using automated liquid handlers for HTS. - Ensure all solutions are homogeneous before dispensing. - Avoid using the outer wells of the plate or fill them with buffer.
No or Very Low Signal - Inactive enzyme or substrate. - Incorrect buffer conditions (pH, cofactors). - Expired or improperly stored detection reagents.- Verify enzyme activity with a positive control. - Check buffer recipe and pH. Ensure Mg²⁺ is present. - Use fresh assay reagents and store them as recommended by the manufacturer.
High Background Signal - Contaminated reagents (e.g., ATP stock contaminated with ADP). - Assay plate is not opaque, causing well-to-well crosstalk.- Use high-purity reagents (e.g., Ultra Pure ATP).[18] - Use high-quality, solid white plates designed for luminescence.
IC50 Curve Does Not Reach 0% or 100% Inhibition - Compound insolubility at high concentrations. - Insufficient concentration range tested. - Compound interferes with the detection chemistry.- Check compound solubility in the final assay buffer. - Extend the concentration range of the serial dilution. - Perform a counterscreen (run the assay without kinase) to check for interference.

Conclusion

The in vitro kinase assay is an indispensable tool in the early stages of drug discovery for characterizing novel inhibitors like pyrrolo[1,2-d]triazinone analogs. By understanding the fundamental principles behind assay design, carefully optimizing critical parameters such as ATP and enzyme concentrations, and employing robust detection technologies, researchers can generate high-quality, reproducible data. This rigorous biochemical characterization is the foundational step required to identify promising lead candidates and advance them through the drug development pipeline.

References

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Lochmann, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Regan, J., et al. (2006). Synthesis and SAR of new pyrrolo[2,1-f][1][2][4]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. Available at: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available at: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Oda, K., et al. (2010). A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. Available at: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]

  • Bhide, R.S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][4]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. Available at: [Link]

  • Lee, Y.H., et al. (2014). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

  • Sino Biological. EGFR Signaling Pathway. Available at: [Link]

  • Mo, J., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]

  • Wikipedia. Cyclin-dependent kinase 2. Available at: [Link]

  • Bashir, S., et al. (2023). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. Available at: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available at: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]

  • Ciavolella, A., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. University of Milan. Available at: [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Wikipedia. Epidermal growth factor receptor. Available at: [Link]

  • National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. Available at: [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]

  • Sfecci, E., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed Central. Available at: [Link]

  • Karim, Z.A., et al. (2020). Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. bioRxiv. Available at: [Link]

Sources

MTT assay protocol for evaluating anticancer activity of pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating the Anticancer Activity of Pyrrolotriazinones Using the MTT Colorimetric Assay

Abstract

This document provides a comprehensive guide for assessing the cytotoxic and antiproliferative effects of novel pyrrolotriazinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the biochemical principles of the assay, offer a detailed, step-by-step protocol optimized for adherent cells, and provide insights into data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC₅₀). This guide is designed to ensure scientific integrity by explaining the causality behind experimental choices and establishing a self-validating system through appropriate controls and optimization steps.

Introduction: Targeting Cancer with Pyrrolotriazinones

Pyrrolotriazinones are a class of nitrogen-containing heterocyclic compounds that have emerged as a promising scaffold in drug discovery.[1] Their unique structure allows for diverse chemical modifications, enabling the synthesis of derivatives with potent biological activities. Several studies have highlighted their potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell growth, proliferation, and survival.[2][3]

One of the critical pathways often dysregulated in cancer is the phosphoinositide 3-kinase (PI3K) pathway, which governs essential cellular processes.[1][2] Certain pyrrolotriazinone derivatives have been identified as inhibitors of protein kinases within this pathway, leading to cell cycle arrest and apoptosis in malignant cells.[2][4][5] To evaluate the efficacy of these novel compounds, a reliable and quantitative method for assessing cell viability is paramount.

The MTT assay is a widely used, robust, and cost-effective colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is particularly valuable in the initial stages of drug screening to determine the dose-dependent effects of a compound on cancer cells.[8]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[9][10] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, in metabolically active, viable cells. The resulting formazan crystals are retained within the cells.

The quantity of formazan produced is directly proportional to the number of viable cells with active metabolism.[11][12] By solubilizing these purple crystals with an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO), the concentration of the formazan can be quantified by measuring the absorbance using a spectrophotometer (microplate reader).[13] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, a loss of cell viability or an inhibition of proliferation.[14]

Diagram 1: Biochemical Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases (e.g., SDH) Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolves Crystals Measurement Spectrophotometric Measurement (OD 570 nm) Solubilization->Measurement Quantifies Color

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, A549, HepG2)[2] and a non-cancerous control cell line (optional). Ensure cells are healthy and in the logarithmic growth phase.

  • Culture Medium: Recommended complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

  • Pyrrolotriazinone Compounds: Stock solutions of known concentrations, typically dissolved in sterile DMSO.

  • MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 10 mL of sterile Phosphate-Buffered Saline (PBS). Vortex to dissolve, then filter-sterilize using a 0.22 µm syringe filter.[16] Store protected from light at -20°C for up to 6 months.

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.[8]

    • Humidified incubator (37°C, 5% CO₂).[17]

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm).[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cells in a 96-well plate format, which is ideal for high-throughput screening.[8]

Part 1: Cell Seeding and Incubation
  • Scientific Rationale: The initial cell density is a critical parameter. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the drug treatment. It is essential to determine the optimal seeding density for each cell line to ensure they are in an exponential growth phase during the assay.[14]

  • Cell Preparation: Harvest adherent cells that are in the logarithmic growth phase (typically 70-80% confluent) using Trypsin-EDTA.[18]

  • Cell Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a fresh medium. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically between 5,000 to 10,000 cells per well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To minimize the "edge effect" caused by evaporation and temperature gradients, fill the perimeter wells of the plate with 100 µL of sterile PBS or medium without cells.[8]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach and resume normal growth.[7]

Part 2: Compound Treatment
  • Scientific Rationale: A serial dilution of the test compound is necessary to generate a dose-response curve and calculate the IC₅₀ value. The concentration range should be wide enough to capture both minimal and maximal effects.

  • Prepare Dilutions: Prepare a series of dilutions of the pyrrolotriazinone compound in a complete culture medium from your stock solution. A common approach is to perform a 2-fold or 10-fold serial dilution.

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any potential cytotoxicity of the solvent.

    • Untreated Control (100% Viability): Cells treated with culture medium only.

    • Blank Control (Background): Wells containing culture medium only (no cells) to measure background absorbance.[14]

  • Treatment: After the 24-hour incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the compound's expected mechanism of action.

Part 3: MTT Addition and Formazan Solubilization
  • Scientific Rationale: The incubation time with MTT reagent must be sufficient for formazan crystal formation but short enough to avoid MTT toxicity.[8] Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[14] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in aluminum foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Gentle pipetting can also aid dissolution.

Part 4: Data Acquisition and Analysis
  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.

  • Data Processing:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the precise IC₅₀ value.[19][20]

Diagram 2: MTT Assay Experimental Workflow

MTT_Workflow Start Start Seed 1. Seed Cells (96-well plate, 100 µL/well) Start->Seed Incubate1 2. Incubate (24h, 37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Pyrrolotriazinones (Serial Dilutions, 100 µL/well) Incubate1->Treat Incubate2 4. Incubate (24-72h exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (2-4h, 37°C) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (Remove media, add 100 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (OD 570 nm) Solubilize->Read Analyze 9. Analyze Data (% Viability, IC₅₀ Calculation) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT assay.

Data Presentation and Interpretation

Quantitative data should be presented clearly for easy comparison.

Table 1: Example Data Layout for IC₅₀ Determination

Pyrrolotriazinone Conc. (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD (Corrected)% Cell Viability
0 (Untreated)1.2541.2881.2651.269100.0%
0.11.1981.2111.2301.21395.6%
10.9871.0120.9990.99978.7%
100.6320.6550.6410.64350.7%
500.2100.2250.2180.21817.2%
1000.0880.0910.0900.0907.1%
Blank (No Cells)0.0510.0530.0520.052N/A

Note: Data is hypothetical and for illustrative purposes only.

The resulting IC₅₀ value provides a quantitative measure of the compound's potency. A lower IC₅₀ indicates higher anticancer activity. Comparing the IC₅₀ values across different cancer cell lines can provide insights into the compound's selectivity.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of MTT assay results requires careful attention to potential pitfalls.

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High Background - Microbial contamination.[8] - Phenol red or serum interference. - MTT reagent degradation.- Maintain strict aseptic technique.[8] - Use serum-free media during MTT incubation.[21] - Prepare fresh MTT solution and store protected from light.
Low Absorbance - Insufficient cell number. - Low metabolic activity of cells. - Incomplete formazan solubilization.[8]- Optimize initial cell seeding density. - Ensure cells are healthy and in log phase. - Increase shaking time or gently pipette to mix after adding DMSO.
High Variability - Inconsistent cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate.[8]- Ensure homogenous cell suspension before seeding. - Calibrate pipettes regularly. - Do not use outer wells for experimental samples; fill with PBS instead.[8]
Compound Interference - Colored compounds absorbing at 570 nm. - Compounds that can reduce MTT non-enzymatically.- Run a control with the compound in cell-free medium to measure its intrinsic absorbance.[8] - If interference is significant, consider an alternative viability assay (e.g., XTT, which forms a water-soluble product).[22][23]

Conclusion

The MTT assay is a powerful tool for the primary screening of novel anticancer compounds like pyrrolotriazinones. By adhering to a well-optimized protocol, including appropriate controls and careful data analysis, researchers can obtain reliable and reproducible data on the cytotoxic and antiproliferative effects of these promising therapeutic agents. This application note provides the foundational knowledge and practical steps to successfully integrate the MTT assay into the drug development workflow, facilitating the identification of lead candidates for further preclinical evaluation.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ahmed, M., & Jabria, A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Biology, 10(12), 1205. [Link]

  • Dr. KN ArulJothi. (2022, March 22). MTT assay. YouTube. [Link]

  • Bohrium. (2020). Optimization and application of MTT assay in determining density of suspension cells. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • PubMed. (1995). Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity. [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link]

  • ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. [Link]

  • MDPI. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

  • National Library of Medicine. ATCC animal cell culture guide : tips and techniques for continuous cell lines. [Link]

  • PubMed. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. [Link]

  • PubMed. (2015). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Pyrrolotriazinone Compounds Using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobials and the Role of MIC

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, heterocyclic compounds have garnered significant attention. Among these, the pyrrolotriazinone scaffold is an underexplored but promising chemical entity, with derivatives showing a broad spectrum of biological activities.[1][2] A critical step in evaluating the potential of these novel compounds as antimicrobials is the determination of their Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] It is a fundamental metric in drug discovery, providing a quantitative measure of a compound's potency and guiding the selection of candidates for further development.[5][6] The broth microdilution method is a standardized, widely accepted, and reproducible technique for determining MIC values.[3][7]

This application note provides a detailed, step-by-step protocol for determining the MIC of novel pyrrolotriazinone compounds using the broth microdilution method. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist, but also the scientific rationale behind critical steps and field-proven insights for robust and reliable results.

Principle of the Broth Microdilution Method

The broth microdilution method is predicated on challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[3] This is typically performed in a 96-well microtiter plate format, allowing for high-throughput screening.[3][5] After a specified incubation period, the wells are visually inspected for bacterial growth, indicated by turbidity.[3][8] The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.[4][5]

This method's elegance lies in its simplicity and quantitative output, which can be used to categorize a microorganism as susceptible, intermediate, or resistant to the tested agent based on established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6]

Special Considerations for Pyrrolotriazinone Compounds

Pyrrolotriazinones are nitrogen-containing heterocyclic compounds.[1] While this class of molecules can exhibit favorable properties like improved water solubility compared to their carbocyclic counterparts, specific characteristics of novel derivatives must be considered:[1]

  • Solubility: The aqueous solubility of a novel pyrrolotriazinone derivative may be unknown. It is crucial to determine an appropriate solvent for creating a stock solution and to ensure the compound does not precipitate in the aqueous broth medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

  • Stability: The stability of the compound in the chosen solvent and in the broth medium under incubation conditions (e.g., temperature, pH) should be considered.[9] Preliminary stability studies can prevent misinterpretation of MIC results.

  • Binding to Plastics: Some hydrophobic compounds can adhere to the surface of polystyrene microtiter plates, reducing the effective concentration in the medium. While less common with water-soluble compounds, this should be a consideration.

Materials and Reagents

Equipment
  • Calibrated single and multichannel micropipettes

  • Sterile pipette tips

  • 96-well, sterile, flat-bottom microtiter plates

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards

  • Biosafety cabinet

Reagents and Consumables
  • Pyrrolotriazinone compound(s) of interest

  • High-purity solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), unless testing fastidious organisms which may require specialized media.[3][10]

  • Sterile deionized water or saline

  • Bacterial strains (test organisms and quality control strains)

  • Sterile petri dishes, tubes, and reservoirs

Experimental Protocol

Part 1: Preparation of Reagents and Bacterial Inoculum

1.1. Compound Stock Solution Preparation:

  • Rationale: A high-concentration stock solution is prepared to facilitate serial dilutions. The choice of solvent is critical to ensure the compound remains solubilized.

  • Procedure:

    • Accurately weigh the pyrrolotriazinone compound.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Prepare an intermediate stock by diluting the high-concentration stock in the appropriate broth medium. This intermediate stock should be at twice the highest desired final concentration to be tested.[11]

1.2. Inoculum Preparation:

  • Rationale: A standardized inoculum is paramount for reproducibility. The final inoculum density should be approximately 5 x 10^5 CFU/mL in each well.[5]

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile broth or saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted suspension in the broth medium to achieve the final target concentration of 5 x 10^5 CFU/mL. A common dilution is 1:150 followed by a 1:2 dilution in the plate, but this should be validated for your specific workflow.[5]

Part 2: Assay Plate Setup and Execution

2.1. Serial Dilution of the Pyrrolotriazinone Compound:

  • Rationale: A two-fold serial dilution series is created across the microtiter plate to test a range of compound concentrations.

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the intermediate compound stock (prepared in Part 1.1) to the wells in the first column. This results in the highest desired concentration.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.

    • Transfer 100 µL from the first column to the second, mix thoroughly, and continue this serial dilution process across the plate to the desired final concentration. Discard the final 100 µL from the last column.

2.2. Inoculation of the Microtiter Plate:

  • Rationale: The standardized bacterial suspension is added to the wells containing the serially diluted compound.

  • Procedure:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Part 1.2) to each well, except for the sterility control wells.

2.3. Control Wells:

  • Rationale: Control wells are essential for validating the assay.[7][12]

  • Procedure:

    • Growth Control: Wells containing 200 µL of inoculated broth without any compound. This well should show clear bacterial growth.

    • Sterility Control: Wells containing 200 µL of uninoculated broth. This well should remain clear, indicating the sterility of the medium.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay with the bacterial inoculum. This ensures the solvent itself does not inhibit bacterial growth.

Part 3: Incubation and Data Interpretation

3.1. Incubation:

  • Procedure:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. Incubation times and conditions may vary for fastidious or anaerobic organisms.[3][10]

3.2. Reading the MIC:

  • Procedure:

    • After incubation, visually inspect the plate from the bottom using a lightbox or by holding it up to a light source.[8]

    • Observe the growth control well to ensure adequate bacterial growth has occurred.

    • Observe the sterility control well to confirm no contamination is present.

    • The MIC is the lowest concentration of the pyrrolotriazinone compound at which there is no visible growth (i.e., the well is clear).[4][5] For some bacteriostatic agents, a small, pinpoint button of growth at the bottom of the well may be disregarded.[4]

Workflow Diagram

MIC_Workflow cluster_prep Part 1: Preparation cluster_assay Part 2: Assay Setup cluster_analysis Part 3: Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of Compound Compound_Stock->Serial_Dilution Add to Column 1 Bacterial_Culture Culture Bacteria (18-24h) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum_Dilution Dilute to Final Inoculum Concentration McFarland->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Add to all wells (except sterility control) Plate_Prep Dispense Broth in 96-Well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Read_MIC Visually Read MIC Incubation->Read_MIC Data_Interpretation Interpret and Record Results Read_MIC->Data_Interpretation

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation and Quality Control

MIC values are typically presented in a tabular format, allowing for easy comparison between different compounds and bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)
Pyrrolotriazinone-AE. coli ATCC 2592216
Pyrrolotriazinone-AS. aureus ATCC 292138
Pyrrolotriazinone-BE. coli ATCC 25922>64
Pyrrolotriazinone-BS. aureus ATCC 2921332
Control AntibioticE. coli ATCC 25922Within QC Range
Control AntibioticS. aureus ATCC 29213Within QC Range

Quality Control (QC):

  • Rationale: QC is non-negotiable for ensuring the accuracy and reproducibility of MIC data.[3][13]

  • Procedure:

    • Always include reference bacterial strains with known MIC values for standard antibiotics (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).[3][14]

    • The MIC values for the control antibiotic against the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[12]

    • If QC results are out of range, the entire batch of tests is considered invalid, and troubleshooting is required.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
No growth in growth control wells Inactive inoculum, improper incubation conditions, residual disinfectant in wells.Verify inoculum viability, check incubator settings, use fresh sterile plates.
Growth in sterility control wells Contamination of broth, plates, or poor aseptic technique.Use fresh, sterile reagents and consumables. Review and reinforce aseptic technique.
MICs are consistently higher or lower than expected Inoculum density is too high or too low, incorrect compound concentration, altered media composition.Re-standardize inoculum preparation. Verify stock solution calculations and dilutions. Check the pH and cation concentration of the broth.[5]
Skipped wells (growth at higher concentrations, no growth at lower) Contamination, improper mixing during serial dilution, compound precipitation.Check for contamination. Ensure thorough mixing at each dilution step. Visually inspect for compound precipitation.[5]

Conclusion

The broth microdilution method is a robust and scalable assay for determining the in vitro potency of novel pyrrolotriazinone compounds. Adherence to standardized procedures, meticulous attention to detail, and the consistent use of appropriate controls are paramount for generating high-quality, reproducible MIC data. This information is foundational for the continued development of the promising pyrrolotriazinone scaffold in the critical search for new antimicrobial agents.

References

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 14(12), 1275. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Microbroth Dilution. MI - Microbiology. Retrieved from [Link]

  • Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, e0223523. Retrieved from [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Raud, R., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • MIC by Microbroth dilution method. (2020, November 5). YouTube. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. Retrieved from [Link]

  • MIC Determination. EUCAST. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pyrrolone derivatives with anti-microbial activity. ResearchGate. Retrieved from [Link]

  • Marković, V., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical microbiology and infection, 26(11), 1507–1512.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved from [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. Retrieved from [Link]

  • New water soluble pyrroloquinoline derivatives as new potential anticancer agents. Pubs.rsc.org. Retrieved from [Link]

  • Quality Control Strains. Leibniz Institute DSMZ. Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. Retrieved from [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Retrieved from [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. Retrieved from [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed. Retrieved from [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. RePub, Erasmus University Repository. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Immunostimulatory Activity of Pyrrolo[1,2-d]triazines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup to investigate the immunostimulatory properties of novel pyrrolo[1,2-d]triazine compounds. This guide is designed to be a flexible framework, encouraging adaptation and optimization based on specific research questions and compound characteristics.

Introduction: The Immunostimulatory Potential of Pyrrolo[1,2-d]triazines

The pyrrolo[1,2-d][1][2][3]triazine scaffold is a nitrogen-containing heterocyclic system that has garnered interest for its diverse biological activities. While much of the focus has been on its antiviral and kinase inhibitory potential, emerging evidence suggests that certain derivatives of this class can act as potent immunomodulators.[2][4] Specifically, some pyrrolo[1,2-d][1][2][3]triazines have been shown to enhance lymphocyte proliferation and activate phagocytic cells, indicating a potential to boost the innate and adaptive immune responses.[2]

The precise mechanism of action for the immunostimulatory effects of pyrrolo[1,2-d]triazines is an active area of investigation. A plausible hypothesis is the engagement of Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), which are key sensors of the innate immune system. TLR7 and TLR8, in particular, are endosomal receptors that recognize single-stranded RNA viruses and small synthetic agonists, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons.[3][5] This guide will, therefore, focus on experimental setups designed to test the hypothesis that pyrrolo[1,2-d]triazines act as TLR7/8 agonists, leading to downstream immune activation.

Mechanistic Framework: TLR7/8 Signaling Pathway

The activation of TLR7 and TLR8 initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon ligand binding, TLR7/8 recruits MyD88, which in turn recruits and activates IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways: the NF-κB pathway and the MAPK pathway, culminating in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.[6] In plasmacytoid dendritic cells (pDCs), TLR7 activation also strongly induces the production of Type I interferons (IFN-α/β) through the activation of interferon regulatory factor 7 (IRF7).

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrrolo Pyrrolo[1,2-d]triazine (Agonist) TLR7_8 TLR7/8 Pyrrolo->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK IκB IκB IKK->IκB phosphorylates, leads to degradation NFkB NF-κB IκB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n translocates Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_n->Cytokines induces transcription AP1_n->Cytokines induces transcription

Figure 1. Simplified TLR7/8 signaling pathway leading to pro-inflammatory cytokine production.

Part 1: In Vitro Characterization of Immunostimulatory Activity

The initial assessment of immunostimulatory activity is best performed using in vitro cell-based assays. These assays provide a controlled environment to determine the direct effects of the pyrrolo[1,2-d]triazine compounds on immune cells and to elucidate the underlying mechanism of action.

Cell Line Selection and Maintenance
  • RAW 264.7 (Murine Macrophage-like): This cell line is a valuable tool for initial screening due to its robust expression of TLRs and ease of culture. RAW 264.7 cells respond to TLR agonists by producing pro-inflammatory cytokines and nitric oxide.

  • Human Peripheral Blood Mononuclear Cells (PBMCs): As a more physiologically relevant model, PBMCs comprise a mixed population of immune cells, including monocytes, T cells, B cells, and NK cells.[7][8] They provide a comprehensive view of the immune response to a test compound.

  • HEK293-TLR7/8 Reporter Cells: These are human embryonic kidney cells engineered to express human TLR7 or TLR8 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter. These cells are instrumental in confirming direct TLR agonism.

Protocol: Cytokine Release Assay in Human PBMCs

This protocol details the measurement of TNF-α and IL-6 production from human PBMCs following stimulation with a pyrrolo[1,2-d]triazine derivative.

Materials:

  • Ficoll-Paque™ PLUS (or similar density gradient medium)

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Pyrrolo[1,2-d]triazine compounds dissolved in DMSO (or other suitable solvent)

  • LPS (positive control for TLR4 activation)

  • R848 (Resiquimod, positive control for TLR7/8 activation)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation.[9][10]

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and perform a cell count. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.

  • Compound Preparation and Addition: Prepare serial dilutions of the pyrrolo[1,2-d]triazine compounds in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO), positive controls (LPS and R848), and a negative control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][13]

Protocol: NF-κB Reporter Assay in HEK293-TLR7/8 Cells

This protocol is designed to confirm that the immunostimulatory activity of the pyrrolo[1,2-d]triazine compounds is mediated through the NF-κB signaling pathway, downstream of TLR7 or TLR8 activation.

Materials:

  • HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven luciferase reporter gene[1][14]

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin)

  • Pyrrolo[1,2-d]triazine compounds dissolved in DMSO

  • R848 (positive control)

  • Luciferase assay reagent[1]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-TLR7/8 reporter cells in a white, opaque 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2.[14]

  • Compound Addition: Prepare serial dilutions of the pyrrolo[1,2-d]triazine compounds in complete DMEM. Add 10 µL of the diluted compounds to the cells. Include a vehicle control and a positive control (R848).

  • Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2.[14][15]

  • Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.[1]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The relative light units (RLUs) are proportional to the level of NF-κB activation.

InVitro_Workflow cluster_prep Preparation cluster_stimulation Cell Stimulation cluster_analysis Analysis PBMC_iso PBMC Isolation from Whole Blood PBMC_stim PBMC Stimulation (24-48h) PBMC_iso->PBMC_stim Cell_culture Cell Line Culture (RAW 264.7, HEK293-TLR) HEK_stim HEK293-TLR Stimulation (6-24h) Cell_culture->HEK_stim Compound_prep Compound Dilution Compound_prep->PBMC_stim Compound_prep->HEK_stim Supernatant Collect Supernatant PBMC_stim->Supernatant Luciferase Luciferase Assay HEK_stim->Luciferase ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Data_analysis Data Analysis ELISA->Data_analysis Luciferase->Data_analysis

Figure 2. General workflow for in vitro characterization of immunostimulatory compounds.

Part 2: In Vivo Evaluation of Immunostimulatory Activity

Following promising in vitro results, the immunostimulatory potential of lead pyrrolo[1,2-d]triazine compounds should be assessed in a relevant animal model.

Animal Model and Compound Administration
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for immunological studies. The choice of strain may depend on the specific research question and the availability of genetically modified models if needed.

  • Compound Administration: The route of administration (e.g., oral, intraperitoneal, subcutaneous) should be chosen based on the intended clinical application and the physicochemical properties of the compound. A preliminary pharmacokinetic and tolerability study is recommended.

Protocol: Assessment of Systemic Cytokine Induction and Immune Cell Activation in Mice

This protocol provides a framework for evaluating the in vivo immunostimulatory effects of a pyrrolo[1,2-d]triazine derivative.

Materials:

  • 8-10 week old BALB/c mice

  • Pyrrolo[1,2-d]triazine compound formulated in a suitable vehicle (e.g., PBS, corn oil)

  • Positive control immunostimulant (e.g., Poly(I:C) or CpG ODN)

  • Materials for blood collection (e.g., heparinized capillary tubes)

  • Materials for spleen harvesting and processing

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, -CD4, -CD8, -CD11b, -CD11c, -CD86)[16]

  • ELISA kits for murine cytokines (e.g., TNF-α, IL-6, IFN-α)

Procedure:

  • Animal Grouping and Dosing: Acclimatize mice for at least one week before the experiment.[17] Divide the mice into groups (n=5-8 per group): vehicle control, positive control, and different dose levels of the test compound. Administer the compounds via the chosen route.

  • Sample Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via retro-orbital or submandibular bleeding. At the end of the experiment, euthanize the mice and harvest the spleens.

  • Systemic Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of key cytokines using ELISA.

  • Splenocyte Isolation and Immunophenotyping: Process the spleens to obtain single-cell suspensions of splenocytes. Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., T cells, macrophages, dendritic cells) and their activation status (e.g., expression of CD86) using flow cytometry.[16][18]

Data Presentation: Key Experimental Parameters
ParameterDescription
Animal Model Strain, age, sex
Compound Pyrrolo[1,2-d]triazine derivative, vehicle
Dose Levels e.g., 1, 10, 50 mg/kg
Route of Administration e.g., Intraperitoneal (i.p.), Oral (p.o.)
Time Points e.g., 2, 6, 24 hours post-dosing
Readouts Serum cytokine levels (TNF-α, IL-6, IFN-α), Splenic immune cell populations (T cells, B cells, macrophages, DCs), Activation markers (CD86)

Data Analysis and Interpretation

For in vitro assays, dose-response curves should be generated to determine the EC50 values for cytokine production and NF-κB activation. For in vivo studies, statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups. The results should be interpreted in the context of the proposed mechanism of action, considering both the magnitude and the nature of the immune response.

Conclusion

The experimental setups detailed in this guide provide a robust framework for the comprehensive evaluation of the immunostimulatory activity of novel pyrrolo[1,2-d]triazine compounds. By combining in vitro mechanistic studies with in vivo functional assessments, researchers can effectively identify and characterize promising new immunomodulatory drug candidates.

References

  • Gatta, F., et al. (1991). Synthesis of new pyrrolo[1,2-d][1][2][3]triazines and thiazolo[3,4-d][1][2][3]triazines as immunostimulating agents. Il Farmaco.

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

  • More, V. G., & Saklani, A. (2021). Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options. Virusdisease, 32(2), 209–218.
  • Lee, Y., et al. (2018). Immunostimulatory Agent Evaluation: Lymphoid Tissue Extraction and Injection Route-Dependent Dendritic Cell Activation. Journal of visualized experiments : JoVE, (139), 57973.
  • Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. Journal of immunology (Baltimore, Md. : 1950), 174(3), 1259–1268.
  • Singh, U. P., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 819–834.

  • Corrias, F., & Carta, A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275.
  • protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]

  • European Nanomedicine Characterisation Laboratory. (2016). Preparation of blood and PBMC for cytokine secretion. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • European Nanomedicine Characterisation Laboratory. (2016). Preparation of blood and PBMC for cytokine secretion. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • Ganeshpurkar, A., & Saluja, A. K. (2017). Experimental animal models used for evaluation of potential immunomodulators: A mini review. Bulletin of Faculty of Pharmacy, Cairo University, 55(2), 211-216.
  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–19.

  • Taciak, B., et al. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PloS one, 13(6), e0198943.
  • Blood. (2024). Toll-like Receptor 7/8 Pathway Is a Therapeutic Target in Primary CNS Lymphoma. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc) HEK293 Cell Line. Retrieved from [Link]

  • Alebachew, T., et al. (2021). In-vivo evaluation of immunomodulatory activity of crude extract and solvent fractions of Cyphostemma adenocaule (Steud. ex A.Rich). Journal of ethnopharmacology, 278, 114299.
  • SickKids. (n.d.). Intracellular Staining (BD Biosciences Protocol). Retrieved from [Link]

  • Charles River. (n.d.). Cytokine Response Assays. Retrieved from [Link]

  • Moehle, C., et al. (2014).
  • Corrias, F., & Carta, A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275.
  • Bowdish Lab. (2013). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]

  • BD Biosciences. (2023). Practical Staining Strategies for Flow Cytometry Experiments. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Evaluation of Immunostimulant Activity and Inhibition of Cytokine Storm Activity of Proprietary Herbal Formulation Virulina®. Retrieved from [Link]

  • R&D Systems. (2019). How to Run an R&D Systems DuoSet ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). TLR7 and TLR8 signaling pathway. Retrieved from [Link]

  • MDPI. (n.d.). The Cap-Independent Translation of Survivin 5′UTR and HIV-1 IRES Sequences Is Inhibited by Oxidative Stress Produced by H. pylori Gamma-Glutamyl Transpeptidase Activity. Retrieved from [Link]

Sources

Application Notes & Protocols for Investigating Pyrrolo[1,2-d]triazin-1(2H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of the Pyrrolo[1,2-d]triazin-1(2H)-one Scaffold in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the discovery of novel heterocyclic compounds that can serve as scaffolds for targeted drug development. Triazine derivatives, in particular, have a long history in oncology, and their fused heterocyclic analogs, such as pyrrolotriazines, are of considerable interest due to their structural similarity to purines, suggesting potential interactions with key biological targets like kinases.[1] While various isomers of pyrrolotriazines have been explored for their therapeutic potential, the pyrrolo[1,2-d][1][2]triazin-1(2H)-one core represents a less explored but promising scaffold.

Recent studies have successfully demonstrated the synthesis of novel 6-(4-aminophenyl)pyrrolo[1,2-d][1]triazin-1(2H)-one derivatives, which have been evaluated for their antimicrobial and antifungal activities. Furthermore, related pyrrolotriazine structures have been implicated in the treatment of cancers such as anaplastic large cell lymphoma and non-small cell lung cancer, highlighting the potential of this chemical class in oncology.[3] This document provides a comprehensive guide for the initial in vitro evaluation of pyrrolo[1,2-d]triazin-1(2H)-one and its derivatives against various cancer cell lines, outlining a logical workflow from initial cytotoxicity screening to preliminary mechanistic studies.

Proposed Research Workflow for Anticancer Evaluation

A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow is recommended for characterizing the activity of pyrrolo[1,2-d]triazin-1(2H)-one derivatives in cancer cell line models.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Investigation A Compound Synthesis & Characterization B Cell Line Selection (e.g., NCI-60 Panel) A->B C Single-Dose Cytotoxicity Screening (MTT/MTS Assay) B->C D IC50 Determination in Sensitive Cell Lines C->D Identify Hit Compounds E Cytotoxicity in Non-Cancerous Cell Lines (e.g., Fibroblasts) D->E G Apoptosis Assays (Annexin V/PI, Caspase Activity) D->G Investigate Mechanism of Cell Death F Selectivity Index Calculation E->F H Cell Cycle Analysis (Propidium Iodide Staining) G->H I Preliminary Target Identification (e.g., Kinase Inhibition Assays) H->I

Caption: Proposed workflow for the in vitro anticancer evaluation of novel compounds.

PART 1: Cytotoxicity and Viability Assays

The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation. The MTT and MTS assays are reliable, colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[4][5]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures and is suitable for adherent or suspension cells.[4][5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test compound (pyrrolo[1,2-d]triazin-1(2H)-one derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells, centrifuge the plate and then remove the medium before adding the solubilization solution.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

PART 2: Investigation of the Mechanism of Cell Death

Once a compound has demonstrated cytotoxic activity, the next step is to determine the mechanism by which it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Treated and untreated cells.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

G cluster_0 Cell Staining cluster_1 Data Acquisition & Analysis cluster_2 Cell Populations A Harvest & Wash Cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC & PI B->C D Incubate (15 min, RT, Dark) C->D E Acquire on Flow Cytometer D->E Analyze within 1 hour F Gate on Cell Population E->F G Quadrant Analysis (FITC vs. PI) F->G H Quantify Cell Populations G->H Q1 Late Apoptotic/Necrotic (Annexin V+/PI+) G->Q1 Q2 Early Apoptotic (Annexin V+/PI-) G->Q2 Q3 Viable (Annexin V-/PI-) G->Q3 Q4 Debris/Necrotic (Annexin V-/PI+) G->Q4

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

PART 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.

Protocol 3: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Flow cytometry can be used to generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.[8]

Materials:

  • Treated and untreated cells.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting the fluorescence data.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Molecular Targets and Signaling Pathways

The pyrrolotriazine scaffold is known to be a versatile kinase inhibitor. Based on the activity of related compounds, derivatives of pyrrolo[1,2-d]triazin-1(2H)-one could potentially target key signaling pathways implicated in cancer cell proliferation and survival.

G cluster_0 Potential Targets of Pyrrolo[1,2-d]triazin-1(2H)-one cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Compound Pyrrolo[1,2-d]triazin-1(2H)-one Derivatives RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->RTK PI3K PI3K/Akt/mTOR Pathway Compound->PI3K RAS RAS/RAF/MEK/ERK Pathway Compound->RAS CDK Cyclin-Dependent Kinases (CDKs) Compound->CDK RTK->PI3K RTK->RAS Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis RAS->Proliferation CycleArrest Cell Cycle Arrest CDK->CycleArrest

Caption: Potential signaling pathways targeted by pyrrolotriazine-based compounds.

Data Summary Table (Hypothetical)

The following table is a template for summarizing the cytotoxic activity of novel pyrrolo[1,2-d]triazin-1(2H)-one derivatives across various cancer cell lines.

Compound IDCancer Cell LineTissue of OriginIC50 (µM) after 48h
PT-101 MCF-7Breast5.2 ± 0.6
A549Lung8.9 ± 1.1
HCT116Colon3.5 ± 0.4
PC-3Prostate12.1 ± 2.3
PT-102 MCF-7Breast> 50
A549Lung25.6 ± 3.2
HCT116Colon18.4 ± 2.5
PC-3Prostate> 50
Doxorubicin MCF-7Breast0.8 ± 0.1
(Control)A549Lung1.2 ± 0.2
HCT116Colon0.5 ± 0.08
PC-3Prostate2.1 ± 0.3

Conclusion and Future Directions

The pyrrolo[1,2-d]triazin-1(2H)-one scaffold presents an intriguing starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of these compounds. Positive results from these assays, such as potent cytotoxicity against a panel of cancer cell lines and evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Subsequent studies could include broader kinase profiling, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize the lead compounds for improved potency and drug-like properties.

References

  • Pranesh, S., et al. (2021). Synthesis and biological activities of novel pyrrolo[1,2-d][1][2]triazin-1(2H)-one derivatives. Synthetic Communications, 51(6), 921-934. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1389-1407. Available at: [Link]

  • Taylor & Francis Online. (2024). The activity of pyrazolo[4,3-e][1]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7726. Available at: [Link]

  • National Center for Biotechnology Information. (2024). The activity of pyrazolo[4,3-e][1]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis and biological activities of novel pyrrolo[1,2-d][1][2]triazin-1(2H)-one derivatives. Synthetic Communications, 51(6), 921-934. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrrolo[1,2-d]triazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrrolo[1,2-d]triazin-1(2H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocyclic compounds. The pyrrolotriazinone core is a privileged scaffold found in numerous biologically active molecules, making its efficient purification a critical step in drug discovery and development.[1][2]

This resource provides practical, field-proven insights into common purification challenges, presented in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your pyrrolo[1,2-d]triazin-1(2H)-one derivatives.

Chromatography Issues

Question 1: My pyrrolotriazinone derivative is streaking or tailing significantly on the silica gel TLC plate. What is the cause and how can I resolve this?

Answer: Streaking is a common issue when purifying nitrogen-containing heterocycles on silica gel.[3] The root cause is often the interaction between the basic nitrogen atoms in your pyrrolotriazinone core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and band broadening, resulting in the observed streaking.

Causality: The lone pairs on the nitrogen atoms can be protonated by the acidic silica surface, causing the compound to bind strongly and elute unevenly.

Solutions:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3][4]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica gel, "masking" them from your compound and allowing for a much sharper elution profile.

    • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be used, particularly in more polar solvent systems like dichloromethane/methanol.[4]

  • Switching the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if streaking persists, basic alumina can be used.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option as it operates on a different separation principle and avoids the issues with acidic silanol groups.

Question 2: I am having difficulty separating regioisomers of my substituted pyrrolotriazinone. The spots are very close or co-eluting on TLC.

Answer: The separation of regioisomers can be a significant challenge as they often have very similar polarities.[5] Success in this area relies on maximizing the selectivity of your chromatographic system.

Causality: Regioisomers have the same molecular formula and functional groups, leading to very similar interactions with the stationary and mobile phases. The subtle differences in their dipole moments and steric profiles must be exploited for separation.

Solutions:

  • Solvent System Optimization: A standard ethyl acetate/hexane system may not provide sufficient resolution.[6]

    • Explore Different Solvent Selectivities: Experiment with different solvent classes. For example, instead of an ester (ethyl acetate), try a chlorinated solvent (dichloromethane), an ether (diethyl ether or MTBE), or an aromatic solvent (toluene), paired with a non-polar solvent like hexane or heptane.[7]

    • Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve separation. For example, a small amount of methanol or acetone in a dichloromethane/hexane mixture can modulate the selectivity.

  • High-Performance Flash Chromatography (HPFC) or Preparative HPLC: If the separation is particularly difficult, you may need to move to a higher resolution technique.

    • Using smaller particle size silica (e.g., 20-40 µm) will provide better separation efficiency.

    • Preparative HPLC, especially with different column chemistries (e.g., phenyl-hexyl, cyano), can often resolve isomers that are inseparable by standard flash chromatography.

  • Recrystallization: If your isomeric mixture is crystalline, fractional recrystallization can be a powerful tool. This may require extensive screening of different solvent systems to find one where the solubilities of the isomers are sufficiently different.

Question 3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer: Some pyrrolotriazinone derivatives, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[8][9]

Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds, especially those containing acid-labile protecting groups (like Boc) or other sensitive moieties.

Solutions:

  • Confirming Instability with 2D TLC: To verify if your compound is decomposing on silica, you can perform a 2D TLC experiment.[9]

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • Stable compounds will appear on the diagonal. Any spots that appear off the diagonal are decomposition products.[9]

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column. This is a similar principle to adding a basic modifier to the eluent.

  • Alternative Purification Methods:

    • Recrystallization: If your compound is a solid, this is the preferred method as it avoids interaction with a stationary phase.

    • Preparative TLC: For small-scale purifications, this can be a quick and effective method.

    • Reversed-Phase Chromatography: As mentioned before, this is an excellent alternative that avoids the acidity of silica gel.

Recrystallization Issues

Question 4: I am struggling to find a suitable solvent for the recrystallization of my pyrrolotriazinone derivative. It either dissolves in everything or nothing.

Answer: Finding the right recrystallization solvent is often a matter of systematic screening and understanding the principles of solubility.[10][11]

Causality: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but readily at its boiling point. The pyrrolotriazinone core is quite polar, which can lead to high solubility in polar solvents and low solubility in non-polar solvents.

Solutions:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating.[10]

  • Use of a Mixed Solvent System: This is often the key to success when a single solvent fails.[12]

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). The two solvents must be miscible.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    Common Mixed Solvent Systems for Polar Heterocycles:

    • Ethanol/Water

    • Acetone/Hexane[13]

    • Ethyl Acetate/Hexane[13]

    • Dichloromethane/Hexane

Question 5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high. The result is a liquid phase (the oil) instead of solid crystals.

Causality: This is common for impure compounds (impurities depress the melting point) or when the solution is supersaturated to a large extent upon cooling.

Solutions:

  • Use a Larger Volume of Solvent: This will lower the saturation point and may prevent oiling out.

  • Slower Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: Oiling out is often solvent-dependent. Try a different solvent or mixed solvent system. A higher boiling point solvent might be beneficial.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a novel pyrrolotriazinone derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[6] Begin with a standard mobile phase like ethyl acetate in hexane. Spot your crude reaction mixture on a TLC plate and develop it in solvent systems of increasing polarity (e.g., 10% EtOAc/Hexane, 20%, 30%, etc.). The ideal solvent system for flash chromatography will give your desired compound an Rf value of approximately 0.2-0.4. If you observe streaking, add 0.5% triethylamine to the mobile phase.

Q2: How much silica gel should I use for my flash column?

A2: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations (compounds with very similar Rf values), you will need a higher ratio (closer to 100:1 or more).[14]

Q3: My purified pyrrolotriazinone derivative is colored, but I expect it to be colorless. What could be the cause?

A3: Color in the final product can be due to several factors:

  • Highly Conjugated Impurities: Small amounts of intensely colored impurities that co-elute with your product.

  • Oxidation/Decomposition: The compound may be unstable and slowly decomposing.

  • Residual Metal Catalysts: If a transition metal was used in the synthesis, trace amounts can remain and cause coloration.

To address this, you can try treating a solution of your compound with activated charcoal, which can adsorb colored impurities.[15] After a short treatment, the charcoal is removed by filtration through celite, and the product is recovered. If residual metal is suspected, specific purification techniques like using a metal scavenger resin might be necessary.

Q4: Can I use reversed-phase chromatography for all pyrrolotriazinone derivatives?

A4: Reversed-phase chromatography is suitable for derivatives that have sufficient hydrophobicity to be retained on a C18 column. Very polar derivatives may elute in the solvent front. It is an excellent alternative to normal-phase chromatography, especially for compounds that are sensitive to acidic silica gel or for separating regioisomers.[16]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a pyrrolotriazinone derivative using silica gel flash chromatography.

  • Method Development using TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexane).

    • The optimal eluent should provide an Rf value of ~0.3 for the target compound and good separation from impurities. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Select a column of appropriate size.

    • Fill the column with the chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a non-polar solvent, ideally the eluent or a less polar solvent like dichloromethane.[14]

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrrolotriazinone derivative.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid pyrrolotriazinone derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If insoluble, heat the mixture to the boiling point of the solvent and observe.

    • The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point. If no single solvent is suitable, a mixed solvent system should be developed.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Pyrrolo[1,2-d]triazin-1(2H)-one Derivatives

Solvent SystemRatio Range (v/v)Comments
Ethyl Acetate / n-Hexane1:10 to 1:1A standard system for compounds of moderate polarity.[17]
Dichloromethane / Methanol100:1 to 20:1Suitable for more polar derivatives.
Ethyl Acetate / n-Hexane + 0.5% Et₃N1:10 to 1:1Recommended to prevent streaking of basic compounds.[4]
Acetone / Hexane1:5 to 1:2Offers different selectivity compared to ethyl acetate.

Table 2: Suggested Solvent Pairs for Recrystallization

"Good" Solvent"Bad" SolventTypical Application
EthanolWaterFor polar, water-tolerant compounds.
Acetonen-HexaneA versatile system for moderately polar compounds.[13]
Ethyl Acetaten-HexaneCommon for a wide range of polarities.[13]
Dichloromethanen-HexaneGood for less polar compounds.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_solid Solid Purification Path cluster_chromatography Chromatographic Purification Path start Crude Pyrrolotriazinone Derivative analysis Is the product a solid or an oil? start->analysis recrystallization_screen Screen for Recrystallization Solvents analysis->recrystallization_screen Solid tlc_dev Develop TLC Method (e.g., EtOAc/Hexane) analysis->tlc_dev Oil recrystallization_success Successful Recrystallization? recrystallization_screen->recrystallization_success pure_solid Pure Crystalline Product recrystallization_success->pure_solid Yes recrystallization_success->tlc_dev No streaking Streaking on TLC? tlc_dev->streaking add_base Add 0.5% Et3N to Eluent streaking->add_base Yes column_chrom Perform Flash Column Chromatography streaking->column_chrom No add_base->column_chrom pure_fractions Combine Pure Fractions column_chrom->pure_fractions final_product Pure Product pure_fractions->final_product

Caption: Decision workflow for selecting a purification technique.

TLC_Troubleshooting start Problem Observed on TLC Plate streaking Streaking / Tailing Cause: Interaction with acidic silica Solution: Add 0.1-1% Et3N or NH3/MeOH to eluent. Alternatively, use alumina or reversed-phase TLC. start->streaking poor_sep Poor Separation (Close Rf) Cause: Similar polarity of components Solution: Screen different solvent classes (DCM, Toluene, etc.). Try ternary solvent systems. Move to preparative HPLC. start->poor_sep no_elution Compound at Baseline (Rf=0) Cause: Compound is too polar Solution: Increase eluent polarity drastically (e.g., add MeOH). Consider reversed-phase chromatography. start->no_elution decomposition Smear or Multiple Spots from Pure Sample Cause: Instability on silica Solution: Confirm with 2D TLC. Use deactivated silica or switch to recrystallization or reversed-phase. start->decomposition

Caption: Troubleshooting common TLC issues.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][2][17][18]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][2][17]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Mertelj, A., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8337–8349. [Link]

  • El-Sayed, N. N. E., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7482. [Link]

  • MDPI. (n.d.). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kumar G, D. (2016). Flash Chromatography and Its Different Dissolvable Frameworks: A Review. Research and Reviews: Journal of Chemistry, 5(2). [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • El-Faham, A., et al. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 27(19), 6543. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • Cseri, L., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 12(10), 1121. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. [Link]

  • YouTube. (2023). Special Method for Saturated Heterocycles - 3 Membered. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

Sources

identifying and minimizing side products in pyrrolotriazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrolotriazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify and minimize the formation of critical side products, ensuring the purity and integrity of your target compounds.

Introduction: The Challenge of Purity in Pyrrolotriazinone Synthesis

Pyrrolotriazinones, particularly the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one scaffold, are privileged structures in modern drug discovery, forming the core of inhibitors for targets like PI3K, tankyrase, and viral polymerases.[4] While their synthesis is becoming more common, achieving high purity can be challenging due to the formation of closely related side products. This guide addresses the most common issues encountered during synthesis, providing a framework for logical troubleshooting and process optimization.

General Synthetic Pathway

Most syntheses of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core follow a convergent strategy. The key steps involve the formation of an N-acylated 1-aminopyrrole intermediate, which then undergoes a crucial intramolecular cyclization to form the bicyclic core. Understanding this pathway is essential for diagnosing where side reactions may occur.

Synthetic_Pathway cluster_steps Key Transformation Steps A Pyrrole-2-carboxamide B 1-Aminopyrrole Intermediate A->B N-Amination (e.g., NaClO/NH4Cl) C N-Acyl-1-aminopyrrole Precursor B->C Amide Coupling (e.g., EDC, Boc-L-Ala) D Pyrrolotriazinone (Target Product) C->D Intramolecular Cyclization (e.g., PPh3/Br2)

Caption: General synthetic route to pyrrolotriazinones.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, analysis, and purification of pyrrolotriazinones.

Q1: My NMR shows a mixture of two closely related products after the final cyclization step. What is this major side product and how can I get rid of it?

A1: You are likely observing a regioisomeric mixture of the desired N-cyclized pyrrolotriazinone and an O-cyclized pyrrolooxadiazine.

This is the most common and challenging impurity to arise from the popular PPh₃/Br₂-mediated intramolecular cyclization of the N-acyl-1-aminopyrrole precursor. The reaction can proceed via two competing pathways: N-imidoylation leading to the desired triazinone, and O-imidoylation leading to the oxadiazine side product.[2][3]

Regioselective_Cyclization Precursor N-Acyl-1-aminopyrrole Precursor Intermediate N-Acylnitrenium Ion Intermediate Precursor->Intermediate PPh3/X2, Et3N Product Pyrrolotriazinone (Desired) (N-Imidoylation) Intermediate->Product N-Attack (Favored by Cl, EDG) SideProduct Pyrrolooxadiazine (Side Product) (O-Imidoylation) Intermediate->SideProduct O-Attack (Favored by Br, I)

Caption: Competing N- vs. O-cyclization pathways.

Expertise & Experience: Why Does This Happen?

The regioselectivity of this cyclization is highly sensitive to the reaction conditions, particularly the halogen source used to form the phosphonium halide reagent (PPh₃X₂) and the electronic nature of the substituents.[2]

  • Halogen Effect: Using PPh₃Cl₂ (generated from PPh₃ and hexachloroethane or similar) favors the formation of the desired N-imidoylation product (the pyrrolotriazinone). In contrast, using PPh₃Br₂ or PPh₃I₂ tends to favor the formation of the O-imidoylation product (the pyrrolooxadiazine).[2] This is attributed to the different nature of the intermediate halogen-imine species formed.

  • Substituent Effect: Electron-donating groups (EDGs) on the N-acyl substituent tend to promote the desired N-cyclization pathway.[2]

Trustworthiness: How to Confirm the Side Product's Identity?

Since these regioisomers have the same mass, MS analysis alone is insufficient. NMR spectroscopy is the definitive tool for identification.

  • ¹H NMR: The chemical shift of the amide NH proton is a key differentiator. In one study, the NH proton of the pyrrolooxadiazine (O-cyclized) appeared at ~4.8 ppm, while the corresponding NH proton of the pyrrolotriazinone (N-cyclized) was further downfield at ~5.1 ppm.[2]

  • ¹³C NMR & IR: The carbonyl signals are also distinct. The triazinone exhibits a characteristic lactam-like carbonyl, whereas the oxadiazine has an imino-ether type structure. This results in different ¹³C chemical shifts and IR stretching frequencies for the C=O and C=N bonds.[2]

  • NOE Analysis: Nuclear Overhauser Effect spectroscopy can definitively confirm the spatial relationship between protons to elucidate the correct structure.[2]

Compound Structure Type Key ¹H NMR Signal (NH) Key IR Signal (C=O)
Pyrrolotriazinone N-Imidoylation (Desired)~5.1 ppmLactam C=O stretch
Pyrrolooxadiazine O-Imidoylation (Side Product)~4.8 ppmImino-ether C=N stretch
Authoritative Grounding: How to Minimize or Eliminate It?
  • Optimize the Cyclization Reagent: If you observe significant formation of the oxadiazine, switch from a PPh₃/Br₂ system to a PPh₃/Cl₂ system. This is the most effective way to favor the desired N-cyclization pathway.[2]

  • Control the Base: The amount of triethylamine (Et₃N) used is critical. In the absence of base, the reaction may not proceed. However, using a large excess can lead to lower yields of both products. A stoichiometric amount (e.g., 2.5 equivalents) has been shown to be optimal.[2][5]

  • Convert the Side Product: If the oxadiazine isomer has already formed, it can often be converted to the desired, more thermodynamically stable pyrrolotriazinone. Treatment with a nucleophile like sodium thiomethoxide (NaSMe) or lithium trimethyl(phenylsulfido)aluminate can induce rearrangement to the desired product in excellent yield.[2][3]

Q2: My reaction seems incomplete. I see starting material or a polar baseline spot on TLC. What could this be?

A2: You are likely observing the uncyclized N-acyl-1-aminopyrrole precursor.

Incomplete conversion is a common issue if the cyclization conditions are not optimal or if the reaction is quenched prematurely.

Expertise & Experience: Why Does This Happen?
  • Insufficient Activation: The PPh₃/X₂ reagent may not have been generated effectively, or its reactivity may have been diminished by moisture.

  • Low Temperature/Short Reaction Time: While the reaction can be fast (as little as 5 minutes at 0 °C), some substrates may require longer times or slightly elevated temperatures to go to completion.[2]

  • Steric Hindrance: Bulky substituents on the precursor can slow down the rate of the intramolecular cyclization.

Trustworthiness: How to Identify It?

The uncyclized precursor is significantly more polar than the bicyclic products due to the presence of free amide N-H and carboxylic acid (if the starting material was a di-acid derivative) functionalities.

  • TLC/HPLC: The precursor will have a much lower Rf value on normal-phase TLC and a shorter retention time on reverse-phase HPLC compared to the product and the oxadiazine side product.

  • NMR: The ¹H NMR spectrum will clearly show the presence of the acyclic structure, lacking the characteristic signals of the fused ring system. The chemical shifts will resemble those of the starting materials used for the final coupling step.[6]

  • Mass Spectrometry: The precursor will have a mass corresponding to the desired product plus a molecule of H₂O (if the cyclization is a condensation).

Authoritative Grounding: How to Address It?
  • Drive the Reaction to Completion: Ensure your reagents are anhydrous. Consider increasing the reaction time or allowing the reaction to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS until the starting material spot is consumed.

  • Purification: The significant polarity difference makes purification straightforward. Standard silica gel column chromatography can effectively separate the nonpolar bicyclic products from the polar uncyclized precursor.

Q3: I am concerned about the stability of my final product. Can it degrade during workup or storage?

A3: Yes, the triazinone ring system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.

Forced degradation studies are a regulatory requirement to understand a drug molecule's intrinsic stability.[7] The lactam-like amide bond within the triazinone ring is a potential site for hydrolysis.

Expertise & Experience: The Mechanism of Degradation

While specific forced degradation studies on the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core are not widely published, data from related structures provide valuable insights. For example, the acid-catalyzed hydrolysis of a reduced triazinone (1,6-dihydrometamitron) has been shown to proceed readily at pH < 3, yielding ring-opened products.[8] It is reasonable to assume that the pyrrolotriazinone core would also be sensitive to prolonged exposure to strong acid or base, leading to the hydrolysis of the triazinone ring to form a pyrrole carboxylic acid derivative.

Hydrolysis A Pyrrolotriazinone B Ring-Opened Hydrazide Carboxylic Acid A->B H+ or OH- H2O

Caption: Potential hydrolytic degradation pathway.

Authoritative Grounding: Minimization and Best Practices
  • Neutral Workup: During aqueous workup, avoid using strong acids or bases. If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 0.1 M HCl) and minimize contact time.[8] Follow with a water or brine wash to neutrality.

  • Storage: Store the final compound in a dry, neutral state. Avoid storing solutions in acidic or basic buffers for extended periods unless stability has been confirmed.

  • Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from potential degradants. A forced degradation study (exposing the compound to conditions like 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂) is the best way to generate these potential impurities and validate the analytical method.[9]

Q4: How do I remove byproducts from the reagents I used, like triphenylphosphine oxide or urea derivatives?

A4: These common byproducts can often be removed with optimized workup procedures or straightforward non-chromatographic methods.

Triphenylphosphine Oxide (TPPO) from PPh₃/Br₂ Cyclization

TPPO is a notorious byproduct that can co-elute with products during chromatography.

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain Lewis acids. Adding anhydrous zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the crude reaction mixture (often in solvents like THF, toluene, or ethyl acetate) can precipitate the TPPO complex, which is then removed by simple filtration.[3][10] This is a highly effective, scalable, and chromatography-free method.

  • Solvent Trituration: TPPO is poorly soluble in nonpolar solvents like hexanes or pentane. Triturating the crude reaction residue with these solvents, or a mixture like ether/pentane, can wash away the desired product if it is nonpolar, leaving the TPPO behind, or dissolve the product while leaving TPPO as a solid.[11]

Urea Byproducts from Carbodiimide Coupling (EDC, DCC)

The amide coupling step often uses carbodiimide reagents like EDC or DCC.

  • EDC Byproduct (EDU): 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) is the byproduct of EDC. Its key advantage is that it is water-soluble, especially under acidic conditions. During workup, washing the organic layer with dilute acid (e.g., 0.1 M HCl) will protonate the urea and extract it into the aqueous phase.[8]

  • DCC Byproduct (DCU): Dicyclohexylurea (DCU) is the byproduct of DCC and is notoriously insoluble in most common organic solvents. The best practice is to remove it by filtration. Often, the reaction is performed in a solvent like dichloromethane (DCM) where DCU is insoluble and precipitates as it forms. After the reaction is complete, the mixture is simply filtered to remove the DCU before proceeding with the rest of the workup.[5][12]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This protocol is a generalized procedure based on literature methods.[2][3]

  • N-Amination of Pyrrole-2-carboxamide:

    • To a solution of the starting pyrrole-2-carboxamide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add an aqueous solution of NH₄Cl and a phase-transfer catalyst like Aliquat 336.

    • Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (NaClO, bleach) dropwise while vigorously stirring.

    • Allow the reaction to stir for 1-2 hours, monitoring by TLC for the consumption of starting material.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 1-aminopyrrole intermediate.

  • Amide Coupling:

    • Dissolve the 1-aminopyrrole intermediate (1.0 eq) and a Boc-protected amino acid (e.g., Boc-L-alanine, 1.1 eq) in an anhydrous solvent like THF or DMF.

    • Add a coupling agent such as EDC·HCl (1.2 eq) and an additive like HOBt (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours until LC-MS analysis indicates completion.

    • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate), washing sequentially with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the crude N-acyl-1-aminopyrrole precursor.

  • Intramolecular Cyclization:

    • Dissolve triphenylphosphine (PPh₃, 2.5 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

    • Add a solution of bromine (Br₂, 2.5 eq) in CH₂Cl₂ dropwise to form the PPh₃Br₂ reagent.

    • Add a solution of the N-acyl-1-aminopyrrole precursor (1.0 eq) in CH₂Cl₂ to the reagent mixture.

    • Add triethylamine (Et₃N, 2.5 eq) dropwise. The reaction is often complete within 5-15 minutes.

    • Quench the reaction with saturated NaHCO₃ solution, extract the product with CH₂Cl₂, wash, dry, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the final pyrrolotriazinone.

Protocol 2: General Purpose RP-HPLC Method for Purity Analysis

This is a starting point for developing a stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of ~0.5 mg/mL.

This gradient method is designed to elute a wide range of impurities, from polar starting materials and degradants to nonpolar byproducts.

Protocol 3: Conversion of Pyrrolooxadiazine to Pyrrolotriazinone

This protocol is adapted from the work of Yoo et al.[2] and Kaur et al.[3]

  • Dissolve the impure mixture containing the pyrrolooxadiazine side product (1.0 eq) in anhydrous THF.

  • Add a solution of sodium thiomethoxide (NaSMe, ~2.0 eq) in THF at room temperature.

  • Stir the reaction for 1-3 hours, monitoring the conversion by LC-MS or TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by silica gel chromatography if necessary to afford the pure pyrrolotriazinone product.

References

  • Yoo, E., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1573-1596. [Link]

  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Aaptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • Benhida, R., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7564. [Link]

  • Gontcharov, A. V., et al. (2016). Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles. New Journal of Chemistry, 40(11), 9348-9363. [Link]

  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Chem.rochester.edu. [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. ACS Publications. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. ResearchGate. [Link]

  • Singh, B., & Singh, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 159-165. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistrysteps.com. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • Ghahremanzadeh, R., et al. (2014). 1 H NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3 carbonitrile 4b. ResearchGate. [Link]

  • Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(16), 7232-7238. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org. [Link]

  • Popa, M., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3350. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientificupdate.com. [Link]

  • Sakhno, Y. I., et al. (2017). Features of two- and multicomponent heterocyclization reactions involving 3,4-disubstituted 5-aminopyrazoles and alkyl pyruvates. ResearchGate. [Link]

  • Sertbakan, T. R. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]

  • Villa, C., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34327-34335. [Link]

  • Yarysh, D., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 79-86. [Link]

  • Sharma, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ludvík, J., et al. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-3885. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyrrolotriazinone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolotriazinone scaffolds. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of pyrrolotriazinone synthesis, particularly the critical challenge of controlling regioselectivity during cyclization. Here, we address common experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole is yielding a mixture of regioisomers. How can I favor the formation of the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one?

This is a common challenge where the cyclization can proceed via two different nitrogen atoms of the hydrazine moiety, leading to a mixture of products. The regiochemical outcome is often dictated by the reaction conditions, particularly the choice of cyclizing agent and the presence of a base.

Troubleshooting Steps:

  • Evaluate Your Cyclization Reagent: The choice of halogen source in reagents like triphenylphosphine dihalides can significantly influence regioselectivity. It has been observed that using a chlorine source, as opposed to bromine, can preferentially lead to the N-imidoylation product, which is the desired pyrrolotriazinone.[1]

  • Optimize the Base: The presence and amount of a base like triethylamine (Et₃N) are critical. Triethylamine acts as an HBr or HCl scavenger.[1] The absence of a base may lead to no reaction, while an excess can influence the product ratio.[1] It is recommended to perform a systematic optimization of the base equivalents.

  • Consider a Two-Step Approach: If direct cyclization consistently yields an inseparable mixture, consider a two-step approach involving the formation of a pyrrolooxadiazine intermediate. This intermediate can then be rearranged to the desired pyrrolotriazinone.[1][2]

Q2: I've synthesized a pyrrolooxadiazine intermediate, but the subsequent rearrangement to the pyrrolotriazinone is failing or giving low yields. What conditions are recommended for this rearrangement?

The rearrangement of a pyrrolo[1,2-d][3][4][5]oxadiazine to a pyrrolo[2,1-f][3][1][4]triazin-4(3H)-one is a powerful strategy to achieve a single regioisomer.[1] However, the stability of the oxadiazine and the conditions for rearrangement are crucial.

Troubleshooting Steps:

  • Avoid Acidic Conditions: Pyrrolooxadiazines can be unstable in acidic conditions, which might prevent their successful isolation and rearrangement.[1] Ensure that your workup and purification steps for the oxadiazine intermediate are performed under neutral or basic conditions.

  • Employ Nucleophile-Induced Rearrangement: The rearrangement can be effectively induced by nucleophiles. Sulfur-based reagents have shown particular efficacy.

    • Lithium trimethyl(phenylsulfido)aluminate (Li(Me₃AlSPh)) and sodium thiomethoxide (NaSMe) have been reported to give excellent yields of the rearranged pyrrolotriazinone, often with retention of enantiomeric excess if applicable.[1]

    • Sodium methoxide (NaOMe) can also be effective, although it may not preserve stereochemical integrity.[1]

  • Reaction Temperature and Time: These rearrangements are typically performed at low temperatures (e.g., 0 °C) and are often rapid (e.g., 5 minutes).[1] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Cyclization of N-Alkyne-Substituted Pyrrole Esters

Scenario: You are attempting to synthesize a pyrrolotriazinone from an N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate using hydrazine, but you are observing a mixture of the 6-exo-dig (pyrrolotriazinone) and 6-endo-dig (pyrrolopyrazinone) cyclization products.[5][6]

Causality: The regioselectivity of this nucleophilic cyclization is highly dependent on the electronic properties of the substituent on the alkyne.[5][6] The reaction proceeds through a hydrazide intermediate, and the subsequent intramolecular attack can occur from either the internal or terminal nitrogen of the hydrazine moiety.

Troubleshooting Protocol:

  • Analyze the Electronic Nature of the Alkyne Substituent:

    • Electron-donating groups on the alkyne (e.g., a p-methoxyphenyl group) tend to favor the 6-exo-dig cyclization, leading to the desired pyrrolotriazinone.[5]

    • Electron-withdrawing groups (e.g., a p-nitrophenyl group) or unsubstituted phenyl groups favor the 6-endo-dig pathway, resulting in the formation of the pyrrolopyrazinone isomer.[5][6]

  • Modify the Synthetic Strategy for Electron-Withdrawing Substituents: If your substrate contains an electron-withdrawing group and you require the pyrrolotriazinone, a direct cyclization with hydrazine is unlikely to be regioselective. In this case, a different synthetic route that unambiguously forms the desired ring system should be considered.

  • Confirm Product Structure: Due to the possibility of forming different isomers, it is crucial to perform thorough structural characterization. Two-dimensional NMR techniques such as HSQC and HMBC are invaluable for unambiguously determining the connectivity of the final product.[5]

Data Summary: Effect of Alkyne Substituent on Cyclization Pathway

Alkyne Substituent (R)Electronic EffectPredominant Cyclization Product
4-MethoxyphenylElectron-donatingPyrrolotriazinone (6-exo-dig)
PhenylNeutralPyrrolopyrazinone (6-endo-dig)
4-NitrophenylElectron-withdrawingPyrrolopyrazinone (6-endo-dig)

Experimental Protocols

Protocol 1: Regioselective Intramolecular Cyclization via Pyrrolooxadiazine Rearrangement

This two-step protocol is adapted from methodologies that provide controlled access to pyrrolo[2,1-f][3][1][4]triazin-4(3H)-ones.[1]

Step A: Synthesis of the Pyrrolooxadiazine Intermediate

  • To a solution of the 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 2.2 equiv.).

  • Slowly add a solution of triphenylphosphine dibromide (PPh₃Br₂, 1.1 equiv.) in CH₂Cl₂.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Monitor the reaction by TLC. Upon consumption of the starting material, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pyrrolooxadiazine.

Step B: Nucleophile-Induced Rearrangement to the Pyrrolotriazinone

  • Dissolve the purified pyrrolooxadiazine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Add a solution of sodium thiomethoxide (NaSMe, 1.5 equiv.) in THF dropwise.

  • Stir the mixture at 0 °C and monitor the rearrangement by TLC. The reaction is typically complete within 10-15 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final pyrrolotriazinone product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagram 1: Competing Cyclization Pathways of 1,2-Biscarbamoyl-Substituted 1H-Pyrroles

G cluster_paths Cyclization Pathways start 1,2-Biscarbamoyl-1H-Pyrrole reagent + PPh3X2, Et3N (X = Br or Cl) start->reagent intermediate Intermediate (e.g., N-Acylnitrenium Ion) reagent->intermediate path1 O-Imidoylation intermediate->path1 Favored by Br Less Stable path2 N-Imidoylation intermediate->path2 Favored by Cl More Stable product1 Pyrrolooxadiazine (Kinetic Product) path1->product1 product2 Pyrrolotriazinone (Thermodynamic Product) path2->product2 rearrangement Nucleophilic Rearrangement (e.g., NaSMe) product1->rearrangement rearrangement->product2

Caption: Competing O- vs. N-imidoylation pathways in pyrrolotriazinone synthesis.

Diagram 2: Workflow for Troubleshooting Regioselectivity

G start Problem: Mixture of Regioisomers Observed q1 Is the reaction a direct cyclization or a rearrangement? start->q1 direct Direct Cyclization q1->direct Direct rearrange Rearrangement q1->rearrange Rearrangement ts_direct Troubleshoot Direct Cyclization direct->ts_direct ts_rearrange Troubleshoot Rearrangement rearrange->ts_rearrange action_direct1 Optimize Halogen Source (Br -> Cl) ts_direct->action_direct1 action_direct2 Vary Base Stoichiometry ts_direct->action_direct2 action_direct3 Consider Two-Step Route via Oxadiazine ts_direct->action_direct3 action_rearrange1 Ensure Non-Acidic Conditions ts_rearrange->action_rearrange1 action_rearrange2 Use Nucleophilic Catalyst (e.g., NaSMe) ts_rearrange->action_rearrange2 action_rearrange3 Optimize Temperature and Time ts_rearrange->action_rearrange3 end Achieve Regiocontrolled Synthesis action_direct1->end action_direct2->end action_direct3->end action_rearrange1->end action_rearrange2->end action_rearrange3->end

Sources

Technical Support Center: Stability Studies of Pyrrolo[1,2-d]triazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with pyrrolo[1,2-d]triazin-1(2H)-one and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability studies under acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust forced degradation studies, ensuring the integrity and quality of your research.

Introduction: The Importance of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and understand the molecule's intrinsic stability.[1] These studies are essential for developing and validating stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[1][2][3] The International Council on Harmonisation (ICH) guidelines mandate these studies to understand how a drug substance's quality changes over time under various environmental factors.[1][4]

The pyrrolo[1,2-d]triazin-1(2H)-one core, a nitrogen-containing heterocyclic system, possesses a lactam moiety fused to a pyrrole ring. This structure presents specific chemical liabilities that must be thoroughly investigated. This guide will address the common challenges and questions that arise during these investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Questions on Forced Degradation Strategy

Question 1: Where do I start with designing a forced degradation study for a novel pyrrolo[1,2-d]triazin-1(2H)-one derivative?

Answer:

A well-designed forced degradation study begins with a clear set of objectives.[5] The primary goals are to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), identify the major degradation products, and establish the degradation pathway.[6] Exceeding 20% degradation can lead to secondary degradation, complicating the analysis.

Initial Steps:

  • Literature Review: Investigate the stability of structurally similar compounds. The presence of the lactam ring is a key feature, making it susceptible to hydrolysis.[6][7]

  • Preliminary Stress Testing: Begin with milder stress conditions and escalate as needed. It's recommended to start with a drug concentration of 1 mg/mL.[2]

  • Comprehensive Stress Conditions: As per ICH guidelines, your study must include acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][6]

Causality Behind this Approach: Starting with a thorough understanding of your molecule's potential weak points (like the lactam) and employing a systematic, stepwise approach to stress testing prevents excessive degradation and allows for a clearer identification of primary degradation pathways.

Question 2: I am not seeing any degradation under my initial stress conditions. What should I do?

Answer:

If you observe no degradation, particularly under initial hydrolytic conditions at room temperature, it is necessary to increase the severity of the stress.

Troubleshooting Steps:

  • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature, for instance, to 50-70°C.[8]

  • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base from 0.1 M up to 1.0 M.[8]

  • Extend Exposure Time: If increasing temperature and concentration is not feasible or effective, you can prolong the duration of the study, but it should generally not exceed 7 days.[8]

  • Solvent Considerations: For poorly soluble compounds, the choice of co-solvent is critical. Ensure the co-solvent itself is stable under the stress conditions and does not interfere with the analysis.[5][8]

Expert Insight: The stability of some heterocyclic systems can be surprisingly high. For instance, certain indolizine derivatives show significant stability at acidic pH.[9] Therefore, a systematic escalation of stress conditions is a standard and necessary part of the process.

Section 2: Acid-Catalyzed Degradation

Question 3: What is the most likely degradation pathway for my pyrrolo[1,2-d]triazin-1(2H)-one derivative under acidic conditions?

Answer:

The most probable initial point of degradation under acidic conditions is the hydrolysis of the lactam (amide) bond. Amide hydrolysis is a well-documented degradation pathway for many pharmaceuticals.[6]

Plausible Degradation Pathway:

  • Protonation: The carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

  • Ring Opening: The C-N bond of the lactam cleaves, leading to the opening of the triazinone ring. This would result in a pyrrole-substituted amino acid derivative.

Further Degradation: The pyrrole ring itself can be susceptible to degradation in strongly acidic media, potentially leading to polymerization or further ring cleavage, although this is generally less facile than lactam hydrolysis.

Diagram: Proposed Acid-Catalyzed Hydrolysis Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_start Dissolve Pyrrolo[1,2-d]triazin-1(2H)-one in suitable co-solvent (if needed) add_acid Add 0.1 M - 1.0 M HCl prep_start->add_acid incubate Incubate at RT or elevated T (e.g., 60°C) for a defined period (e.g., 24, 48, 72 h) add_acid->incubate neutralize Neutralize with appropriate base (e.g., NaOH) incubate->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Identify and Characterize Degradation Products hplc->characterize

Caption: Workflow for Acidic Forced Degradation.

Question 4: My chromatogram shows multiple degradation peaks after acid treatment. How do I identify the primary degradant?

Answer:

Identifying the primary degradant from a complex mixture requires a systematic approach combining chromatographic and spectroscopic techniques.

Troubleshooting and Identification Strategy:

  • Time-Course Study: Analyze samples at multiple time points (e.g., 2, 8, 24 hours). The primary degradant should appear first and its concentration should initially increase and then potentially decrease as it converts to secondary degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your API and the major degradant peaks. A peak purity index greater than 0.995 is generally considered acceptable.[3]

  • LC-MS/MS Analysis: Liquid chromatography coupled with mass spectrometry is indispensable for structural elucidation.

    • High-Resolution MS (HRMS): Obtain the accurate mass of the parent ion to determine its elemental composition. The hydrolyzed product would have a mass increase of 18.0106 amu (the mass of H₂O) compared to the parent compound.

    • MS/MS Fragmentation: Fragment the parent ion and the degradant ions. The fragmentation pattern of the degradant can help confirm the structural changes. For instance, the loss of specific side chains can be tracked.

  • Isolation and NMR: For unambiguous structure confirmation, you may need to isolate the major degradant using preparative HPLC and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Base-Catalyzed Degradation

Question 5: How does the degradation mechanism under basic conditions differ from acidic conditions, and what should I look out for?

Answer:

Under basic conditions, the degradation also primarily targets the lactam bond, but through a different mechanism. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which have a similar imide structure, are known to be extremely unstable in alkaline media.[10] Similarly, pyrrolizidine alkaloids show significant degradation in alkaline solutions.[11]

Base-Catalyzed Hydrolysis Mechanism:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactam.

  • Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

  • Ring Opening: The C-N bond of the lactam cleaves, facilitated by the expulsion of the amide anion, which is subsequently protonated by the solvent to open the triazinone ring.

Key Experimental Considerations:

  • Reaction Rate: Base-catalyzed hydrolysis of lactams is often faster than acid-catalyzed hydrolysis. You may need to use milder conditions (e.g., lower temperature, shorter time, or lower base concentration) to achieve the target 5-20% degradation.

  • Potential for Epimerization: If your molecule has chiral centers, be aware that basic conditions can sometimes lead to epimerization at adjacent stereocenters. This would be observed as a new peak with the same mass as the parent drug but a different retention time.

Diagram: Proposed Base-Catalyzed Hydrolysis Pathway

G cluster_main Base-Catalyzed Hydrolysis of Pyrrolo[1,2-d]triazin-1(2H)-one Parent Pyrrolo[1,2-d]triazin-1(2H)-one (Lactam Intact) Intermediate Tetrahedral Intermediate Parent->Intermediate 1. Nucleophilic Attack by OH⁻ on Carbonyl Carbon Product Ring-Opened Product (Pyrrole-Carboxylic Acid Derivative) Intermediate->Product 2. C-N Bond Cleavage (Ring Opening)

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrrolotriazinones. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during experimental analysis. The question-and-answer format is designed to directly address specific issues, explaining the causality behind experimental choices and providing validated protocols to ensure the integrity of your results.

Introduction

Substituted pyrrolotriazinones are a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry. Their structural complexity, however, can lead to NMR spectra that are challenging to interpret. Unexpected chemical shifts, signal broadening, or the appearance of extra signals can arise from a variety of factors, including solvent effects, aggregation, tautomerism, and pH sensitivity. This guide will walk you through a logical troubleshooting process to identify the root cause of these anomalies and obtain a clear, accurate structural elucidation of your compound.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general workflow in mind. The following diagram outlines a systematic approach to diagnosing unexpected NMR shifts.

troubleshooting_workflow cluster_symptoms Symptom Analysis cluster_initial_checks Initial Checks cluster_advanced_diag Advanced Diagnostics cluster_structure_confirm Structural Confirmation start Unexpected NMR Shifts Observed symptom1 Shifts Don't Match Expected Values start->symptom1 symptom2 More Signals Than Expected start->symptom2 symptom3 Broad or Poorly Resolved Signals start->symptom3 check1 Verify Solvent & Referencing symptom1->check1 check2 Check for Impurities symptom2->check2 diag1 Concentration Study (Aggregation) symptom3->diag1 diag3 pH Titration (Protonation Effects) check1->diag3 confirm 2D NMR Experiments (COSY, HSQC, HMBC) check2->confirm diag2 Variable Temperature (VT) NMR (Dynamics/Tautomers) diag1->diag2 diag2->confirm diag3->confirm

Caption: A general workflow for troubleshooting unexpected NMR shifts.

Frequently Asked Questions & Troubleshooting Guides

Q1: My proton and/or carbon shifts are significantly different from my expected or predicted values. What are the first things I should check?

A1: Initial Verification Steps

Discrepancies between observed and expected chemical shifts are common, but a systematic check of the fundamentals can often resolve the issue quickly.

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. This environment is influenced not only by the molecule's intrinsic structure but also by external factors like the solvent and the reference standard used.[1][2][3]

Troubleshooting Protocol:

  • Confirm Chemical Shift Referencing: Ensure your spectrum is correctly referenced. According to IUPAC recommendations, tetramethylsilane (TMS) should be used as the primary internal reference for organic solvents, with its methyl proton signal set to 0.00 ppm.[4] If you are using the residual solvent peak for referencing, be aware that its chemical shift can vary slightly with temperature and solute.[4] It is estimated that a significant percentage of published chemical shifts may be improperly referenced, so this is a critical first step.[5]

  • Evaluate Solvent Effects: The pyrrolotriazinone core contains multiple nitrogen atoms capable of forming hydrogen bonds. Changing the solvent can drastically alter the chemical shifts.[2][6][7]

    • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These can form hydrogen bonds with N-H protons, often causing a significant downfield shift of these signals.[8]

    • Non-Polar Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These can induce aromatic solvent-induced shifts (ASIS) due to anisotropic effects, which can be useful for resolving overlapping signals.

    • Action: If your shifts are unexpected, re-run the sample in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆). A significant change in chemical shifts upon solvent change is a strong indicator of powerful solute-solvent interactions.[2][7]

  • Check for Contaminants: Ensure your sample is pure. Residual solvents, starting materials, or byproducts can complicate the spectrum.

Potential Issue Recommended Action Expected Outcome
Incorrect ReferencingRe-process the spectrum using the TMS signal (if present) or a well-defined solvent peak according to established tables.Chemical shifts align more closely with expected values.
Strong Solvent EffectsAcquire the spectrum in a solvent of different polarity (e.g., DMSO-d₆ vs. CDCl₃).Shifts, particularly for N-H and nearby protons, will change, confirming solvent interaction.
Sample ImpurityReview the synthetic route for potential byproducts. Use 2D NMR (see Q5) to confirm all signals belong to a single species.Identification of impurity signals, leading to a cleaner interpretation of the target compound's spectrum.
Q2: I'm observing more signals than expected for my proposed structure. What could be the cause?

A2: Identifying the Source of Extra Signals

The presence of more signals than anticipated points towards the existence of multiple, distinct chemical species in your NMR tube. These could be impurities, but in the case of complex heterocycles, they are often isomers or conformers of your target molecule.

Causality: Processes like tautomerism or slow rotation around single bonds (e.g., amide bonds) can create multiple species that are in slow exchange on the NMR timescale. This results in a separate set of NMR signals for each species.[9][10]

Troubleshooting Protocol: Variable Temperature (VT) NMR

VT NMR is the most powerful tool for investigating dynamic processes.[10][11] By changing the temperature, you can alter the rate of exchange between the different species.

  • Acquire a High-Temperature Spectrum: Increase the sample temperature in increments (e.g., 25°C, 45°C, 65°C).

    • Observation: If the extra signals begin to broaden and then coalesce into a single, averaged set of signals, this is strong evidence for a dynamic process like tautomerism or the presence of rotamers.[9]

  • Acquire a Low-Temperature Spectrum: Decrease the sample temperature (e.g., 25°C, 0°C, -20°C).

    • Observation: If broad signals at room temperature resolve into sharp, distinct signals, this indicates that you have slowed down a dynamic process that was in intermediate exchange at room temperature.[11]

Example Scenario: Keto-Enol Tautomerism Pyrrolotriazinones can potentially exist in different tautomeric forms. VT NMR can help determine the equilibrium between these forms. At higher temperatures, the interconversion becomes faster, and the NMR shows averaged signals. At lower temperatures, the exchange slows, and signals for each tautomer may be individually resolved.[9][12]

Q3: Some of my signals are unusually broad and poorly resolved. What does this indicate?

A3: Diagnosing Signal Broadening

Broad NMR signals are often a sign of a dynamic chemical process or aggregation.[8][13]

Causality:

  • Intermediate Chemical Exchange: As mentioned in A2, if a nucleus is exchanging between two or more environments at a rate comparable to the NMR frequency difference between them, the resulting signal will be broad.[8]

  • Aggregation: Pyrrolotriazinones, with their flat ring systems and hydrogen bonding capabilities, can stack or aggregate in solution.[14][15] Molecules within an aggregate tumble more slowly in solution, leading to more efficient relaxation and broader signals. This effect is often concentration-dependent.[13][16]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Protocol: Concentration-Dependent NMR Study

This experiment is a straightforward way to diagnose aggregation.[14][16][17]

  • Prepare a Dilute Sample: Prepare a sample at a significantly lower concentration (e.g., 10-fold dilution) than your original sample.

  • Acquire and Compare Spectra:

    • Observation: If the broad signals sharpen upon dilution, this is a strong indication that aggregation is occurring at higher concentrations.[16] You may also observe a change in chemical shifts as the equilibrium between monomer and aggregate shifts.

Symptom Primary Suspect Diagnostic Experiment Confirming Observation
Broad signals at room temp.Intermediate ExchangeVariable Temperature (VT) NMRSignals sharpen at high or low temperatures.
Broad signals, shift changes with concentrationAggregationConcentration StudySignals sharpen upon dilution.
All signals are broadParamagnetic ImpurityAdd a chelating agent (e.g., EDTA)Signals sharpen after chelation.
Q4: My chemical shifts are highly sensitive to minor changes in sample preparation, even in the same solvent. Could pH be a factor?

A4: Investigating pH Effects

Yes, the presence of multiple basic nitrogen atoms in the pyrrolotriazinone core makes these compounds susceptible to protonation, which can be influenced by trace amounts of acid or base in the sample or solvent.[18]

Causality: Protonation or deprotonation of a nitrogen atom dramatically alters the electronic structure of the heterocyclic ring.[18] This change in electron density leads to significant changes in the chemical shifts of nearby protons and carbons. If your compound's pKa is close to the effective pH of your NMR sample, you may have a mixture of protonated and neutral species, leading to confusing spectra.

Troubleshooting Protocol: pH Titration in the NMR Tube

A simple titration can reveal if your compound's NMR spectrum is sensitive to pH.

  • Prepare the Sample: Dissolve your compound in a suitable deuterated solvent that can support a pH range, such as D₂O or a mixture like DMSO-d₆/D₂O.

  • Acquire Initial Spectrum: Record the initial ¹H NMR spectrum.

  • Add Acid/Base: Add a small, known aliquot of a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O).

  • Acquire and Compare: After gentle mixing, re-acquire the spectrum.

  • Repeat: Continue adding small aliquots and acquiring spectra to observe the trend.

    • Observation: If you observe significant and systematic changes in chemical shifts as you change the pH, this confirms that the protonation state of your molecule is affecting the spectrum.[18] This is a critical consideration, especially when comparing your data to literature values where the sample pH may not have been strictly controlled.

Q5: I've tried the basic troubleshooting steps, but I still can't confidently assign my structure. What's next?

A5: Advanced Structural Elucidation with 2D NMR

When 1D NMR is insufficient, a suite of 2D NMR experiments is essential for unambiguous structure determination.[6][19][20] These experiments reveal correlations between nuclei, allowing you to piece together the molecular structure.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It is fundamental for identifying spin systems within your molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It is the most reliable way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.[21]

Workflow for 2D NMR Analysis:

nmr_2d_workflow start Ambiguous 1D NMR cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc hmbc Run ¹H-¹³C HMBC start->hmbc cosy_out Identify H-H Spin Systems cosy->cosy_out structure Propose Final Structure cosy_out->structure hsqc_out Assign Protonated Carbons hsqc->hsqc_out hsqc_out->structure hmbc_out Connect Fragments & Assign Quaternary Carbons hmbc->hmbc_out hmbc_out->structure

Caption: A workflow for using 2D NMR to determine structure.

By systematically applying these 2D techniques, you can overcome the challenges posed by unexpected shifts and confidently determine the structure of your substituted pyrrolotriazinones.[19]

References

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). NPTEL. [Link]

  • Abraham, R. J., & Griffiths, L. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Kovács, B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Lee, S., & Kim, D. H. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of the Korean Magnetic Resonance Society. [Link]

  • Hudson, K. L., et al. (2021). Decoupling Protein Concentration and Aggregate Content Using Diffusion and Water NMR. Analytical Chemistry. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB Chemistry and Biochemistry. [Link]

  • Good, S. P., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry. [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Malo, M., et al. (2010). An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]

  • Addis Ababa University. (n.d.). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • ResearchGate. (n.d.). Variable-Temperature NMR and Conformational Analysis of Oenothein B. [Link]

  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ResearchGate. (n.d.). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Brominated Pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving brominated pyrrolotriazinones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can navigate the complexities of this reaction with confidence.

Introduction to Suzuki Coupling with Pyrrolotriazinones

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Its popularity in pharmaceutical and materials science stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

Brominated pyrrolotriazinones serve as key intermediates in the synthesis of diverse molecular scaffolds for drug discovery. However, as electron-deficient nitrogen-containing heterocycles, they can present unique challenges in Suzuki coupling. This guide will help you navigate these challenges and successfully optimize your reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is one of the most common issues encountered in Suzuki coupling reactions.[4] The problem can often be traced back to one or more of the key reaction components.

Question: My Suzuki coupling reaction with a brominated pyrrolotriazinone is giving very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

A low or non-existent yield in the Suzuki coupling of a brominated pyrrolotriazinone can be attributed to several factors, often related to the catalyst system, reaction conditions, or the stability of the starting materials.

Initial Diagnostic Checks:

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond).[5] It's advisable to use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol esters).[5]

    • Solvent and Base Quality: Ensure solvents are anhydrous and properly degassed. The choice and quality of the base are also critical.[6]

  • Reaction Setup:

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation.[7]

Systematic Optimization Strategy:

If the initial checks do not resolve the issue, a systematic approach to optimizing the reaction components is necessary.

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount.[8] For electron-deficient heteroaromatic bromides like brominated pyrrolotriazinones, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[8][9][10]

    Catalyst/Ligand CombinationRationale
    Pd(PPh₃)₄A common starting point, but may not be effective for challenging substrates.[11]
    Pd(OAc)₂ or Pd₂(dba)₃ with a ligandAllows for more flexibility in tuning the catalyst system.[12]
    Recommended Ligands:
    Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos)Excellent for coupling electron-deficient heterocycles due to their steric bulk and electron-donating properties.[13]
    N-Heterocyclic Carbene (NHC) ligandsStrong σ-donors that can be highly effective.[13]
  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][14][15] The strength and solubility of the base can significantly impact the reaction outcome.

    BaseStrengthCommon Applications
    K₂CO₃, Cs₂CO₃Moderate to StrongWidely used and often effective. Cesium carbonate can be beneficial due to its higher solubility.[16]
    K₃PO₄StrongOften a good choice for challenging couplings, including those with heteroaromatic substrates.[8]
    Organic Bases (e.g., Et₃N)WeakGenerally less effective for Suzuki couplings.
  • Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often used.

    Solvent SystemComments
    Dioxane/Water, THF/WaterCommon and effective for a wide range of substrates.[7]
    Toluene/WaterCan be a good alternative, especially for reactions at higher temperatures.[7]
    DMF, DMEAprotic polar solvents that can also be effective.[16]
  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. However, be mindful that higher temperatures can also lead to byproduct formation.

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.[4]

Question: I am observing significant byproduct formation in my reaction, primarily what appears to be the debrominated pyrrolotriazinone and homocoupled boronic acid. How can I minimize these side reactions?

Answer:

The formation of debrominated starting material (protodebromination) and homocoupled boronic acid are common side reactions in Suzuki couplings.

  • Protodebromination (Hydrodebromination): This occurs when the brominated pyrrolotriazinone is reduced to the corresponding pyrrolotriazinone.

    • Cause: This side reaction can be promoted by certain palladium catalysts and reaction conditions. It can also occur if the transmetalation step is slow, allowing for competing reductive pathways.

    • Solutions:

      • Optimize the Ligand: Use bulky, electron-rich ligands that promote a faster rate of oxidative addition and subsequent transmetalation, outcompeting the protodebromination pathway.

      • Choice of Base: A weaker base might sometimes mitigate this issue, but this needs to be balanced with the requirement for efficient transmetalation.

      • Water Content: While some water is often necessary, excess water can be a source of protons for this side reaction. Ensure you are using an appropriate ratio of organic solvent to water.

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid.

    • Cause: This is often an oxygen-mediated process.

    • Solutions:

      • Thorough Degassing: Rigorous degassing of the reaction mixture is crucial to remove dissolved oxygen.

      • Equivalents of Boronic Acid: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion. However, a large excess can lead to more homocoupling and purification challenges.

Issue 3: Catalyst Deactivation

Catalyst deactivation can lead to incomplete conversion and stalled reactions.

Question: My reaction starts but then stalls before the starting material is fully consumed. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation can occur through several mechanisms, including the formation of palladium black (insoluble palladium particles) or poisoning of the catalyst.[5]

  • Formation of Palladium Black:

    • Cause: This can happen if the ligand is not effectively stabilizing the palladium catalyst, especially at higher temperatures.[5] Some palladium precursors, like Pd₂(dba)₃, can be prone to decomposition if not properly stabilized by a ligand.[5]

    • Solutions:

      • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).

      • Choice of Ligand: More robust ligands, such as the Buchwald-type biarylphosphine ligands, can provide greater stability to the catalytic species.

      • Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.

  • Catalyst Poisoning:

    • Cause: Certain functional groups on the substrates or impurities in the reagents can coordinate to the palladium center and inhibit its catalytic activity. The nitrogen atoms in the pyrrolotriazinone core could potentially coordinate to the palladium, although this is less common with the electron-deficient nature of such heterocycles.

    • Solutions:

      • Reagent Purity: Use high-purity starting materials and reagents.

      • Ligand Selection: A strongly coordinating ligand can sometimes prevent substrate-induced catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling of a brominated pyrrolotriazinone?

A1: The optimal catalyst loading can vary, but a good starting point is typically 1-5 mol% of the palladium precursor. For particularly challenging substrates or in the final stages of process optimization, it may be possible to reduce the catalyst loading to below 1 mol%.

Q2: How do I choose the right boronic acid derivative?

A2: While boronic acids are widely used, they can be prone to decomposition.[5] For sensitive substrates or to improve reproducibility, consider using a more stable derivative such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[12]

Q3: My product is difficult to purify from the residual catalyst and ligand. What are some effective purification strategies?

A3: Purification can indeed be challenging. Here are a few strategies:

  • Chromatography: Flash column chromatography on silica gel is the most common method.[16][17]

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some water-soluble byproducts.[16]

  • Filtration through a Scavenger Resin: There are commercially available scavenger resins that can selectively bind to and remove residual palladium.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

Q4: Can I run the Suzuki coupling of brominated pyrrolotriazinones at room temperature?

A4: While many Suzuki couplings require heating, some highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can facilitate the reaction at room temperature, especially with more reactive aryl bromides.[8][12] It is worth attempting the reaction at room temperature with a potent catalyst system, as this can minimize the formation of thermal degradation byproducts.

Experimental Protocols

General Procedure for Suzuki Coupling of a Brominated Pyrrolotriazinone
  • To an oven-dried reaction vessel, add the brominated pyrrolotriazinone (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[16]

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[16]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X_in R¹-X R1X_in->OxAdd Boronate_in R²-B(OR)₃⁻ Boronate_in->Transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Boronic Acid, Solvents, Base) Start->CheckReagents InertAtmosphere Ensure Inert Atmosphere (Degassing) CheckReagents->InertAtmosphere Reagents OK Success Improved Yield CheckReagents->Success Issue Found & Fixed OptimizeCatalyst Optimize Catalyst System (Screen Pd Source & Ligand) InertAtmosphere->OptimizeCatalyst Setup OK InertAtmosphere->Success Issue Found & Fixed OptimizeBase Optimize Base (K₂CO₃, Cs₂CO₃, K₃PO₄) OptimizeCatalyst->OptimizeBase No Improvement OptimizeCatalyst->Success Improvement OptimizeSolvent Optimize Solvent System (Dioxane/H₂O, THF/H₂O) OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Improvement OptimizeTemp Adjust Temperature & Reaction Time OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Improvement OptimizeTemp->Success Improvement

A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved January 22, 2026, from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 22, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Liu, Y., & Liu, S.-Y. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 76(11), 4819–4825. Retrieved January 22, 2026, from [Link]

  • Hussain, F. H. S. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved January 22, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved January 22, 2026, from [Link]

  • Rojas, R., Adhikari, S., & Schmalz, H.-G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14755–14766. Retrieved January 22, 2026, from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. Request PDF. Retrieved January 22, 2026, from [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291–1302. Retrieved January 22, 2026, from [Link]

  • Barreau, A., Louvet, K., Achelle, S., & Cabanetos, C. (2020). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 18(39), 7851–7856. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Retrieved January 22, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved January 22, 2026, from [Link]

  • Martínez-Estíbalez, U., Funes-Ardoiz, I., Sola, M., & Ugalde, J. M. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 696(1), 351–358. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

  • Lee, D., Kim, S., & Kim, H. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1463–1473. Retrieved January 22, 2026, from [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K.-L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Cravatt, B. F., Saez, E., & Boger, D. L. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry, 60(11), 4639–4648. Retrieved January 22, 2026, from [Link]

  • Tucker, J. W., Perera, D., Sach, N. W., Helal, C. J., Chong, A., Farrell, W., & Richardson, P. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(36), 6545–6549. Retrieved January 22, 2026, from [Link]

  • Scott, J. S., & Duggan, P. J. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(48), 10163–10184. Retrieved January 22, 2026, from [Link]

  • Al-dujaili, A. H., Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions. Molecules, 23(10), 2465. Retrieved January 22, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 22, 2026, from [Link]

  • Capocasa, G. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrrolo[1,2-d]triazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrrolotriazine core, a fused bicyclic system, has garnered significant attention for its diverse pharmacological potential. However, the biological activities of its various isomers are not equally understood. This guide provides a comprehensive comparison of the biological activities of pyrrolo[1,2-d]triazin-1(2H)-one derivatives, delving into established findings and highlighting areas ripe for future investigation. While this specific scaffold has demonstrated notable antimicrobial and antifungal properties, a comparative analysis with its more extensively studied isomers reveals a landscape of untapped potential in other therapeutic areas.

The Pyrrolo[1,2-d]triazin-1(2H)-one Scaffold: A Focus on Antimicrobial and Antifungal Efficacy

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one nucleus has been the subject of synthetic exploration, leading to the generation of novel derivatives with promising activity against a range of microbial pathogens.

Antimicrobial and Antifungal Activity

Recent studies have focused on the synthesis of 6-(4-aminophenyl)pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives and their subsequent evaluation for antimicrobial and antifungal activities. These investigations have revealed that modifications to this core structure can elicit significant inhibitory effects against both bacterial and fungal strains.

One study detailed the synthesis of a series of these compounds and reported noteworthy antimicrobial and antifungal efficacy. For instance, certain derivatives displayed significant inhibitory activity against Escherichia coli and the fungal pathogen Scedosporium. Another related class of compounds, furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives, has also been investigated for antibacterial activity, further underscoring the potential of this heterocyclic system in combating microbial infections.

The following protocol outlines a standard method for assessing the antimicrobial activity of novel compounds, such as pyrrolo[1,2-d]triazin-1(2H)-one derivatives.

Objective: To determine the susceptibility of various microbial strains to the synthesized compounds by measuring the zone of inhibition.

Materials:

  • Synthesized pyrrolo[1,2-d]triazin-1(2H)-one derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient Agar/Muller-Hinton Agar (for bacteria)

  • Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls

Procedure:

  • Media Preparation: Prepare the appropriate agar medium (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes under aseptic conditions in a laminar air flow hood. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms by transferring a loopful of culture to sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Seeding of Microorganisms: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plates.

  • Well Preparation: With a sterile cork borer, create uniform wells (6 mm in diameter) in the seeded agar plates.

  • Compound Loading: Prepare stock solutions of the test compounds in DMSO. Carefully add a defined volume (e.g., 100 µL) of each test compound solution into the wells. Also, include a well with DMSO as a negative control and wells with standard antimicrobial agents as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection and Analysis: After the incubation period, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Well Diffusion Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Media Prepare and Pour Sterile Agar Plates Seeding Seed Plates with Microbial Inoculum Media->Seeding Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Seeding Wells Create Wells in Agar Seeding->Wells Loading Load Compounds, Positive & Negative Controls Wells->Loading Incubation Incubate Plates (24-72h) Loading->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Result Compare Activity Measurement->Result

Caption: Workflow for the Agar Well Diffusion Method.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on 6-(4-aminophenyl)pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives suggest that the nature of the substituents on the core structure plays a crucial role in determining the antimicrobial and antifungal potency. Further derivatization and systematic evaluation are warranted to delineate the key structural features required for enhanced activity and to develop a comprehensive SAR profile.

Comparative Landscape: Biological Activities of Pyrrolotriazine Isomers

A striking observation in the current body of literature is the disparity in the exploration of different pyrrolotriazine isomers. While the pyrrolo[1,2-d]triazin-1(2H)-one scaffold has primarily been investigated for its antimicrobial properties, its isomers have been extensively studied for a wider array of biological activities, particularly in the realms of oncology and virology.

Anticancer and Kinase Inhibitory Activities

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2] Notably, this core is present in several clinically investigated and approved drugs.[2] Derivatives of this isomer have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Adaptor Protein 2-Associated Kinase 1 (AAK1).[2][4] The demonstrated efficacy of these compounds in preclinical and clinical settings underscores the potential of the broader pyrrolotriazine class as a source of novel anticancer agents.[2][5]

Similarly, the pyrazolo[4,3-e][1][2][3]triazine scaffold has been the focus of significant research in oncology.[6] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, with some exhibiting promising activity.[7][8]

In contrast, there is a conspicuous absence of published data on the anticancer or kinase inhibitory activities of pyrrolo[1,2-d]triazin-1(2H)-one derivatives. This represents a significant knowledge gap and a compelling opportunity for future research. The established anticancer potential of its isomers suggests that the pyrrolo[1,2-d]triazin-1(2H)-one scaffold may also harbor unexploited anticancer properties.

Diagram of Kinase Inhibition by a Pyrrolotriazine Derivative:

KinaseInhibition cluster_pathway Cancer Cell Signaling Kinase Kinase (e.g., VEGFR, EGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by pyrrolotriazine derivatives.

Antiviral Activity

The pyrrolo[2,1-f][1][2][3]triazine scaffold is also a key component of the antiviral drug Remdesivir, which has been used in the treatment of RNA virus infections.[9][10][11] This highlights the significant antiviral potential of this particular isomer. Numerous other derivatives of pyrrolo[2,1-f][1][2][3]triazine have been synthesized and screened for their activity against a range of viruses, with some showing promising results.[1][12]

To date, there are no published studies on the antiviral activity of pyrrolo[1,2-d]triazin-1(2H)-one derivatives. Given the structural similarities to the active isomers, this is another area that warrants investigation.

Future Directions and Opportunities

The comparative analysis presented in this guide illuminates a clear path for future research. The pyrrolo[1,2-d]triazin-1(2H)-one scaffold has been validated as a promising starting point for the development of novel antimicrobial and antifungal agents. The immediate opportunities lie in:

  • Expansion of the Chemical Space: Synthesis of a broader and more diverse library of pyrrolo[1,2-d]triazin-1(2H)-one derivatives to establish a robust structure-activity relationship for antimicrobial and antifungal activity.

  • Broadening the Biological Screening: A critical next step is to evaluate existing and new derivatives for their anticancer, antiviral, and enzyme inhibitory activities. The proven success of isomeric scaffolds in these areas provides a strong rationale for such investigations.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to understand their mode of action at the molecular level.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Future Medicinal Chemistry. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (2017). ARKIVOC. Available at: [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2024). Taylor & Francis Online. Available at: [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. (2020). MDPI. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Experimental and Clinical Medicine. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). ACS Omega. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. (n.d.). TSI Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. (2018). ChemMedChem. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). ACS Publications. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). ResearchGate. Available at: [Link]

  • Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). SpringerLink. Available at: [Link]

  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. (2017). ACS Publications. Available at: [Link]

  • 2-(Dichloromethyl)pyrazolo[1,5-a][1][7][9]triazines: synthesis and anticancer activity. (2020). ResearchGate. Available at: [Link]

  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. (2022). Scientific Reports. Available at: [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2024). NCBI. Available at: [Link]

  • Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. (2024). RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[1,2-d]triazinones and Their Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrrolo[1,2-d]triazinones, a less explored class of this family, and their more extensively studied isomers, the pyrrolo[2,1-f][1][2][3]triazines. Understanding the nuanced differences in their chemical space and biological targets is crucial for the rational design of novel therapeutics.

The Allure of the Pyrrolotriazine Core

The pyrrolotriazine nucleus is considered a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, a key feature for potent and selective inhibitors. The pyrrolo[2,1-f][1][2][3]triazine core is a key component of the FDA-approved kinase inhibitor Avapritinib and the antiviral drug Remdesivir, highlighting the therapeutic potential of this heterocyclic family.[4]

Pyrrolo[1,2-d]triazinones: An Emerging Scaffold with Untapped Potential

While their isomers have been the focus of numerous studies, pyrrolo[1,2-d]triazinones represent a relatively underexplored area of chemical space. However, emerging research indicates their potential as valuable starting points for the development of novel therapeutic agents, particularly in the antifungal and anticancer domains.

Synthesis of the Pyrrolo[1,2-d]triazinone Core

The synthesis of the pyrrolo[1,2-d]triazinone scaffold can be achieved through several routes. One common method involves the cyclization of N-substituted pyrrole derivatives. For instance, 1,2-dihydro-1-oxopyrrolo[1,2-d]-1,2,4-triazines can be synthesized through the rearrangement of 2-pyrrolyloxadiazoles under alkaline conditions or by the cyclization of pyrrole N-ethoxymethylidene hydrazides.[2] Similarly, the 3,4-dihydro-4-oxopyrrolo[1,2-d]-1,2,4-triazine can be obtained via the cyclization of the N-carbethoxy hydrazone of pyrrole-2-carboxaldehyde.[2]

Experimental Protocol: Synthesis of 3,4-dihydro-4-oxopyrrolo[1,2-d]-1,2,4-triazine [2]

  • Starting Material: N-carbethoxy hydrazone of pyrrole-2-carboxaldehyde.

  • Reaction Condition: Treatment with a suitable base (e.g., sodium ethoxide in ethanol).

  • Procedure: The hydrazone is dissolved in a suitable solvent like ethanol, and a solution of the base is added. The reaction mixture is typically heated under reflux for a specified period.

  • Work-up: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography to yield the desired 3,4-dihydro-4-oxopyrrolo[1,2-d]-1,2,4-triazine.

Structure-Activity Relationships of Pyrrolo[1,2-d]triazinones

The exploration of the SAR of pyrrolo[1,2-d]triazinones is still in its early stages. However, initial studies have provided some valuable insights.

Antifungal Activity:

A notable example is a triazole derivative incorporating a pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one scaffold, which has demonstrated broad-spectrum in vitro antifungal activity.[5] This compound was found to be active against pathogenic Candida species, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of less than 0.01 μg/mL against Candida albicans.[5] It also showed activity against filamentous fungi like Aspergillus fumigatus.[5] While the primary antifungal activity is attributed to the azole ring's inhibition of CYP51, the pyrrolotriazinone moiety is believed to play a significant pharmacophoric role.[5]

Anticancer Activity:

Derivatives of 6-(4-aminophenyl)pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one have been synthesized and evaluated for their anticancer activities.[6] These studies are beginning to shed light on the structural requirements for cytotoxicity in this series.

The Well-Trod Path: Pyrrolo[2,1-f][1][2][3]triazines as Potent Kinase Inhibitors

In contrast to their [1,2-d] isomers, the SAR of pyrrolo[2,1-f][1][2][3]triazines is well-documented, particularly in the context of kinase inhibition. This scaffold has proven to be a versatile template for the design of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.

Kinase Inhibition Profile

The pyrrolo[2,1-f][1][2][3]triazine core has been successfully utilized to develop potent inhibitors of several key kinases:

  • Phosphoinositide 3-Kinase (PI3K): The 4-amino pyrrolotriazine has been identified as a novel chemotype that selectively inhibits the PI3Kδ isoform.[7] SAR studies led to the identification of compounds with in vivo efficacy in models of inflammation.[7]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1): A series of pyrrolo[2,1-f][1][2][3]triazine analogs have been developed as potent inhibitors of AAK1, a potential target for the treatment of neuropathic pain.[8] Optimization of this series led to compounds with IC50 values in the low nanomolar range.[8]

  • Aurora Kinases: Structural modifications of a lead pyrrolotriazine molecule resulted in potent pan-Aurora kinase inhibitors.[4]

Key SAR Insights for Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitors

Extensive SAR studies on this scaffold have revealed several key structural features that govern potency and selectivity:

  • Substitution at the 4-position: The nature of the substituent at this position is critical for kinase inhibitory activity. An amino group is a common feature in many potent inhibitors, forming crucial hydrogen bonds with the hinge region of the kinase domain.

  • Substitution on the Pyrrole Ring: Modifications on the pyrrole moiety can influence selectivity and pharmacokinetic properties.

  • Aryl Substituents: The addition of various aryl groups at different positions of the triazine ring has been extensively explored to optimize interactions with the ATP-binding pocket of different kinases.

The following diagram illustrates the general SAR trends for pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors.

SAR_Comparison cluster_pyrrolo_1_2_d Pyrrolo[1,2-d]triazinone SAR (Emerging) cluster_pyrrolo_2_1_f Pyrrolo[2,1-f][1,2,4]triazine SAR (Established) P12d_core Pyrrolo[1,2-d]triazinone Core R1 R2 R3 P12d_activity Antifungal & Anticancer Activity P12d_core:f1->P12d_activity Substituents influence potency P12d_core:f2->P12d_activity P12d_core:f3->P12d_activity P21f_activity Potent Kinase Inhibition (PI3K, AAK1, Aurora) P12d_activity->P21f_activity Comparative Potential P21f_core Pyrrolo[2,1-f][1,2,4]triazine Core 4-Amino Group Pyrrole Substituents Aryl Groups P21f_core:f1->P21f_activity H-bond to hinge P21f_core:f2->P21f_activity Selectivity & PK P21f_core:f3->P21f_activity ATP pocket interactions

Caption: Comparative SAR of Pyrrolotriazinone Isomers

Comparative Analysis and Future Directions

The table below summarizes the key differences and similarities between the two isomeric scaffolds based on the current literature.

FeaturePyrrolo[1,2-d]triazinonesPyrrolo[2,1-f][1][2][3]triazines
Maturity of SAR EmergingWell-established
Primary Biological Targets Fungal enzymes (e.g., CYP51), Cancer cellsProtein kinases (e.g., PI3K, AAK1, Aurora)
Known Therapeutic Applications Antifungal, Anticancer (potential)Anticancer, Antiviral, Anti-inflammatory
Key Structural Features for Activity Under investigation; azole substitution shows promise for antifungal activity.4-amino group for hinge binding; diverse substitutions for selectivity.

The well-defined SAR of pyrrolo[2,1-f][1][2][3]triazines provides a valuable roadmap for the exploration of their less-studied [1,2-d] counterparts. By applying the principles learned from kinase inhibitor design, researchers can strategically design and synthesize novel pyrrolo[1,2-d]triazinone libraries to screen against a wider range of biological targets.

The following workflow outlines a rational approach to exploring the therapeutic potential of pyrrolo[1,2-d]triazinones.

Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection: Pyrrolo[1,2-d]triazinone B Library Design based on known SAR of Isomers A->B C Efficient Synthesis Protocols B->C D High-Throughput Screening (e.g., Kinase, Antifungal panels) C->D E Hit Identification & Validation D->E F In vitro & In vivo Efficacy Studies E->F G SAR-guided Structural Modifications F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

Caption: Drug Discovery Workflow for Pyrrolotriazinones

Conclusion

The pyrrolo[1,2-d]triazinone scaffold, while currently underexplored, holds significant promise for the development of novel therapeutic agents. By leveraging the extensive knowledge of the structure-activity relationships of the isomeric pyrrolo[2,1-f][1][2][3]triazines, medicinal chemists can accelerate the discovery of potent and selective modulators of new biological targets. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, will be key to unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]

  • Gompper, R., & Göttert, E. (1983). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. Archiv der Pharmazie, 316(10), 845-852. [Link]

  • Singh, H., & Kumar, A. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(21), 1887-1906. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Al-Ostoot, F. H., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ACS Omega, 8(38), 34835-34845. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Son, K., & Park, S. J. (2016). Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Le Borgne, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7505. [Link]

  • Wang, Y., et al. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 4013-4018. [Link]

  • Request PDF. (2025). Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives. ResearchGate. [Link]

  • Letavic, M. A., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 87, 129272. [Link]

  • Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scholars Report. [Link]

  • Brown, A. J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11336-11355. [Link]

  • Natarajan, V., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 126-132. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Szymańska, E., et al. (2024). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351307. [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4247-4251. [Link]

Sources

comparative analysis of different synthetic routes to pyrrolo[1,2-d]triazin-1(2H)-one

A Comparative Guide to the Synthetic Routes of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry due to its potential as a versatile pharmacophore. Its unique bridged structure and array of hydrogen bond donors and acceptors make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the primary synthetic strategies developed to construct this intriguing molecular framework, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction to the Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one Core

The fusion of a pyrrole ring with a 1,2,4-triazine system can result in several regioisomers. The pyrrolo[1,2-d][1][2][3]triazine framework, specifically, involves the fusion of the pyrrole nitrogen (N1) and the adjacent carbon (C2) to the triazine ring. This arrangement imparts distinct electronic and steric properties compared to its more commonly reported pyrrolo[2,1-f][1][2][3]triazine counterpart. The development of efficient and versatile synthetic routes to the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core is crucial for exploring its full potential in medicinal chemistry.

This guide will compare and contrast two principal synthetic methodologies:

  • Route A: Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5-Tetrazines with 2-Acylpyrroles.

  • Route B: Intramolecular Cyclization of 1-Amino-1H-pyrrole-2-carboxamide Derivatives.

A third, less common approach involving the rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines will also be discussed as a potential, albeit less established, pathway.

Route A: [4+2] Cycloaddition of 1,2,4,5-Tetrazines

This elegant approach leverages an inverse electron-demand Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing heterocycles. The reaction proceeds between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile, in this case, a 2-acylpyrrole.

Mechanistic Rationale

The causality behind this synthetic choice lies in the predictable and often high-yielding nature of the [4+2] cycloaddition. The 1,2,4,5-tetrazine acts as the diene, and the pyrrole ring provides the dienophile. The subsequent extrusion of dinitrogen from the bicyclic intermediate drives the reaction towards the formation of the stable, aromatic pyrrolotriazine system. The choice of a 2-acylpyrrole is critical as the acyl group serves as a precursor to the triazinone carbonyl.

Gcluster_0Route A: [4+2] Cycloaddition1,2,4,5-Tetrazine1,2,4,5-TetrazineCycloadditionCycloaddition1,2,4,5-Tetrazine->Cycloaddition2-Acylpyrrole2-Acylpyrrole2-Acylpyrrole->CycloadditionBicyclic IntermediateBicyclic IntermediateCycloaddition->Bicyclic IntermediateN2 ExtrusionN2 ExtrusionBicyclic Intermediate->N2 ExtrusionDihydropyrrolotriazineDihydropyrrolotriazineN2 Extrusion->DihydropyrrolotriazineOxidation/TautomerizationOxidation/TautomerizationDihydropyrrolotriazine->Oxidation/TautomerizationPyrrolo[1,2-d][1,2,4]triazin-1(2H)-oneThis compoundOxidation/Tautomerization->this compound

Caption: Workflow for the synthesis of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one via [4+2] cycloaddition.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of the Pyrrolo[1,2-d][1][2][3]triazine Core

  • To a solution of 2-acetylpyrrole (1.0 mmol) in a high-boiling solvent such as toluene or xylene (10 mL) is added 3,6-disubstituted-1,2,4,5-tetrazine (1.1 mmol).

  • The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding pyrrolo[1,2-d][1][2][3]triazine derivative. The acyl group at the 1-position can then be converted to the desired ketone of the triazinone.

Performance and Limitations
ParameterAssessment
Yield Generally moderate to good, highly dependent on the substituents on the tetrazine and pyrrole.
Scope Broad, tolerant of a variety of functional groups on both the tetrazine and the pyrrole.
Step Economy Excellent, forming the core bicyclic system in a single step.
Reagent Availability 2-Acylpyrroles are readily available or easily synthesized. Substituted 1,2,4,5-tetrazines can require multi-step synthesis.
Safety The reaction involves the extrusion of nitrogen gas, which should be safely vented. High temperatures are typically required.

Route B: Intramolecular Cyclization of 1-Amino-1H-pyrrole-2-carboxamides

This strategy relies on the construction of a suitably functionalized pyrrole precursor, which then undergoes an intramolecular cyclization to form the triazinone ring. This "pyrrole-first" approach offers a high degree of control over the substitution pattern of the final molecule.

Mechanistic Rationale

The key to this route is the synthesis of a 1-amino-1H-pyrrole-2-carboxamide derivative. The 1-amino group and the 2-carboxamide functionality are then poised for a cyclization reaction. This cyclization can be promoted by various reagents that facilitate the formation of the N-N bond and the closure of the triazinone ring. This method provides a logical and stepwise construction of the target heterocycle.

Gcluster_1Route B: Intramolecular CyclizationPyrrole-2-carboxamidePyrrole-2-carboxamideN-AminationN-AminationPyrrole-2-carboxamide->N-Amination1-Amino-1H-pyrrole-2-carboxamide1-Amino-1H-pyrrole-2-carboxamideN-Amination->1-Amino-1H-pyrrole-2-carboxamideAcylation/CouplingAcylation/Coupling1-Amino-1H-pyrrole-2-carboxamide->Acylation/CouplingPrecursorPrecursorAcylation/Coupling->PrecursorCyclizationCyclizationPrecursor->CyclizationThis compoundThis compoundCyclization->this compound

Caption: Workflow for the synthesis of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one via intramolecular cyclization.

Experimental Protocol: A Representative Procedure

Step 1: N-Amination of Pyrrole-2-carboxamide [1]

  • To a solution of the starting pyrrole-2-carboxamide (1.0 mmol) in a suitable solvent such as dichloromethane or methanol is added a base (e.g., NaOH).

  • An aminating agent, such as hydroxylamine-O-sulfonic acid or, more practically, a system of NaOH, NH₄Cl, and NaClO, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).[1]

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product, 1-amino-1H-pyrrole-2-carboxamide, is extracted and purified.

Step 2: Acylation and Cyclization

  • The 1-amino-1H-pyrrole-2-carboxamide (1.0 mmol) is dissolved in an aprotic solvent like tetrahydrofuran (THF).

  • An acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., EDC·HCl), is added.

  • The resulting intermediate can then be cyclized under various conditions. For instance, treatment with a dehydrating agent or a reagent system like triphenylphosphine and a halogen source can induce cyclization to the pyrrolotriazinone.[1]

  • The final product is isolated and purified by standard methods.

Performance and Limitations
ParameterAssessment
Yield Can be high, but is dependent on the efficiency of both the N-amination and cyclization steps.
Scope The substitution pattern on the pyrrole ring can be varied. The choice of acylating agent introduces further diversity.
Step Economy Less efficient than the cycloaddition route, typically requiring 2-3 steps from a readily available pyrrole.
Reagent Availability Pyrrole-2-carboxamides are accessible. N-aminating agents require careful handling.
Safety N-amination reagents can be hazardous and should be handled with appropriate precautions.

Comparative Analysis

FeatureRoute A: [4+2] CycloadditionRoute B: Intramolecular Cyclization
Overall Strategy ConvergentLinear
Key Transformation Inverse electron-demand Diels-AlderIntramolecular cyclization
Starting Materials 1,2,4,5-Tetrazines, 2-AcylpyrrolesPyrrole-2-carboxamides
Key Intermediates Bicyclic adduct1-Amino-1H-pyrrole-2-carboxamide
Advantages High step economy, rapid construction of the coreHigh control over substitution, milder conditions possible
Disadvantages Requires synthesis of tetrazines, high temperaturesMultiple steps, potentially hazardous reagents

Potential Alternative: Rearrangement of Pyrrolo[1,2-d][1][3][4]oxadiazines

A third, less explored, synthetic avenue involves the rearrangement of a pyrrolo[1,2-d][1][3][4]oxadiazine intermediate. While literature primarily documents the rearrangement of this system to the isomeric pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the potential for rearrangement to the desired pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one under different conditions warrants consideration.[1][2]

This approach would likely involve the synthesis of a 1-amino-1H-pyrrole-2-carboxylic acid derivative, which could be cyclized to the oxadiazine. Subsequent nucleophile-induced rearrangement could potentially yield the desired triazinone. Further investigation is required to establish this as a viable and distinct synthetic route.

Conclusion

The synthesis of the pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core can be effectively achieved through two primary and distinct strategies. The [4+2] cycloaddition of 1,2,4,5-tetrazines offers a convergent and step-economical approach, ideal for rapidly accessing the core structure, provided the requisite tetrazine is available. In contrast, the intramolecular cyclization of 1-amino-1H-pyrrole-2-carboxamides provides a more linear and controlled synthesis, allowing for the systematic introduction of substituents.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scalability, and the availability of starting materials. Both methodologies represent valuable tools for the exploration of the chemical space around the promising pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one scaffold.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Center for Biotechnology Information. [Link]

A Comparative Analysis of Pyrrolotriazinones and Foretinib: Efficacy and Mechanistic Insights into Novel vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases that drive tumor growth and survival has revolutionized treatment paradigms for numerous malignancies. Foretinib, a multi-kinase inhibitor, has been investigated for its potent activity against key oncogenic drivers. Concurrently, the pyrrolotriazinone scaffold has garnered significant interest as a versatile platform for the development of novel kinase inhibitors with diverse target profiles. This guide provides a comprehensive comparison of the efficacy of pyrrolotriazinone-based kinase inhibitors to the established multi-kinase inhibitor Foretinib, supported by experimental data and detailed methodologies.

Introduction to Kinase Inhibition in Oncology

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a frequent event in cancer, leading to uncontrolled cell growth and tumor progression. This has made kinases highly attractive targets for therapeutic intervention.

Foretinib: A Multi-Targeted Approach

Foretinib is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in cancer development and progression.[1] Its primary targets are the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] By inhibiting these receptors, Foretinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.[3] Foretinib also demonstrates inhibitory activity against other RTKs, including RON, AXL, TIE-2, and FLT3.[3]

Pyrrolotriazinones: An Emerging Scaffold for Kinase Inhibitors

The pyrrolotriazinone core structure has been identified as a promising scaffold in drug discovery due to its synthetic tractability and ability to be modified to target a range of biological entities.[4][5] While not extensively explored as direct c-Met or VEGFR2 inhibitors in publicly available literature, pyrrolotriazinone derivatives have shown potent inhibitory activity against other cancer-relevant kinases, most notably Phosphoinositide 3-kinases (PI3Ks).[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic development.

Comparative Efficacy and Target Profile

A direct head-to-head comparison of the efficacy of a specific pyrrolotriazinone inhibitor against Foretinib is contingent on the specific kinase target being investigated. Given the available data, this guide will compare the preclinical efficacy of Foretinib against its primary targets with that of a representative pyrrolotriazinone-based PI3K inhibitor.

Foretinib: Preclinical Efficacy

Foretinib has demonstrated significant anti-tumor activity in a variety of preclinical models.

  • Inhibition of c-Met and VEGFR2: Foretinib is a potent inhibitor of c-Met and KDR (VEGFR2) with IC50 values of 0.4 nM and 0.8 nM, respectively, in cell-free assays.[5]

  • Cellular Activity: In cellular assays, Foretinib effectively inhibits c-Met phosphorylation and downstream signaling.[2] It has been shown to reduce ovarian cancer cell adhesion, block migration and invasion, and induce a G2/M cell cycle arrest.[2]

  • Induction of Anoikis: A key mechanism of Foretinib's action is the induction of anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.[2]

  • In Vivo Anti-Tumor Activity: In xenograft models of ovarian cancer, Foretinib treatment resulted in a significant reduction in tumor burden (up to 86% inhibition) and metastasis (up to 67% inhibition).[2] In human xenograft models, Foretinib caused tumor hemorrhage and necrosis, leading to complete tumor regression in some cases.

Pyrrolotriazinone-Based PI3K Inhibitors: Preclinical Efficacy

Several studies have highlighted the potential of pyrrolotriazinone derivatives as potent and selective PI3K inhibitors.

  • Potent PI3Kδ Inhibition: Erra et al. developed pyrrolotriazinone compounds with potent inhibitory activity against PI3Kδ, with IC50 values as low as 0.5 nM.[2] One orally administered compound, LAS191954, demonstrated a PI3Kδ IC50 of 2.6 nM and exhibited low in vitro metabolism, suggesting its potential for treating inflammatory diseases.[2]

  • Dual PI3Kγ/δ Inhibition: Researchers have also designed pyrrolotriazinone-based dual inhibitors of PI3Kγ and PI3Kδ, with IC50 values of 4 nM and 5 nM, respectively.[2]

  • Cytotoxic Activity: Thiazole-integrated pyrrolotriazinone derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[1] These compounds were also shown to reduce PI3K protein levels in cancer cells.[1]

  • Structure-Activity Relationship (SAR): The pyrrolotriazinone scaffold can be chemically modified to optimize potency and selectivity. For instance, the addition of pyrimidine and purine derivatives has been shown to enhance PI3Kδ inhibition.[2]

Table 1: Comparative Profile of Foretinib and a Representative Pyrrolotriazinone PI3K Inhibitor

FeatureForetinibPyrrolotriazinone-Based PI3K Inhibitor (Representative)
Primary Kinase Targets c-Met, VEGFR2PI3Kδ, PI3Kγ
Mechanism of Action Inhibition of receptor tyrosine kinase signaling, leading to reduced proliferation, angiogenesis, and induction of anoikis.Inhibition of the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival.
Reported IC50 Values c-Met: 0.4 nM, KDR (VEGFR2): 0.8 nM[5]PI3Kδ: as low as 0.5 nM[2]
Cellular Effects Inhibition of c-Met phosphorylation, cell cycle arrest, induction of anoikis.[2]Cytotoxicity against various cancer cell lines, reduction of PI3K protein levels.[1]
In Vivo Efficacy Significant tumor growth inhibition and reduction of metastasis in xenograft models.[2]Data on in vivo anti-tumor efficacy is emerging.

Experimental Methodologies for Efficacy Assessment

The objective comparison of kinase inhibitors relies on robust and well-validated experimental protocols. The following sections detail key assays for evaluating the efficacy of compounds like Foretinib and pyrrolotriazinones.

In Vitro Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Various formats are available, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, and fluorescence- or luminescence-based assays that detect the product of the kinase reaction.[6]

Step-by-Step Protocol (Example: Luminescence-Based Assay):

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., pyrrolotriazinone derivative or Foretinib).

  • Reaction Initiation: Add the kinase, substrate, and inhibitor to the wells of a microplate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay can significantly influence the IC50 value of ATP-competitive inhibitors. It is often set at or near the Km value for ATP for the specific kinase to allow for a standardized comparison.[7]

  • Controls: Including positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay performance.

Diagram 1: General Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, & ATP Solution C Incubate Kinase, Substrate, Inhibitor & ATP A->C B Prepare Serial Dilution of Inhibitor B->C D Add Detection Reagent C->D E Measure Signal (Luminescence/Fluorescence) D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cellular Phosphorylation Assays

These assays assess the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Principle: Cells expressing the target kinase are treated with the inhibitor, followed by stimulation with a relevant ligand (if necessary) to activate the kinase. The phosphorylation status of the target protein is then measured using techniques like Western blotting or ELISA.

Step-by-Step Protocol (Example: VEGFR2 Phosphorylation Assay):

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate growth media.

  • Inhibitor Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Foretinib) for a defined period (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with VEGF-A to induce VEGFR2 phosphorylation. The timing of stimulation is critical, as VEGFR2 phosphorylation can be transient.[7]

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Quantification: Quantify the amount of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2 using a sandwich ELISA or Western blot analysis with specific antibodies.

  • Data Analysis: Normalize the pVEGFR2 signal to the total VEGFR2 signal. Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.

Causality Behind Experimental Choices:

  • Cell Line Selection: Using a cell line that endogenously expresses the target kinase at physiological levels provides a more relevant model than overexpression systems.

  • Stimulation Conditions: Optimizing the concentration and duration of ligand stimulation is crucial for achieving a robust and reproducible phosphorylation signal.

Diagram 2: Cellular Phosphorylation Assay Workflow

Cellular_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Cells (e.g., HUVECs) B Treat with Inhibitor A->B C Stimulate with Ligand (e.g., VEGF) B->C D Lyse Cells C->D E Quantify Phosphorylated & Total Protein (ELISA/WB) D->E F Determine Cellular IC50 E->F

Caption: Workflow for a cellular phosphorylation assay.

Anoikis Assay

This assay is particularly relevant for inhibitors like Foretinib that induce this specific form of cell death.

Principle: Cells are cultured in conditions that prevent their attachment to a solid substrate, mimicking the state of circulating tumor cells. The viability of the cells is then assessed to determine the extent of anoikis induction by the test compound.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a multi-well plate with a substance that prevents cell attachment, such as poly-HEMA.

  • Cell Seeding: Prepare a single-cell suspension of the cancer cells of interest and treat them with different concentrations of the inhibitor.

  • Culture: Seed the treated cells into the coated wells and incubate for 24-72 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by staining with fluorescent dyes like Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells).[6][8]

  • Data Analysis: Quantify the percentage of viable cells in the inhibitor-treated groups relative to the vehicle-treated control.

Causality Behind Experimental Choices:

  • Anchorage-Independent Culture: The use of non-adherent plates is crucial for inducing anoikis.

  • Time Course: The duration of the assay should be sufficient to allow for the induction of apoptosis.

In Vivo Tumor Xenograft Models

These models are essential for evaluating the anti-tumor efficacy of a kinase inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Inject a suspension of cancer cells (e.g., a c-Met-dependent gastric cancer cell line) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the kinase inhibitor (e.g., Foretinib or a pyrrolotriazinone derivative) and a vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting to assess target inhibition).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Causality Behind Experimental Choices:

  • Animal Model: The choice of mouse strain and tumor cell line is critical for establishing a relevant in vivo model.

  • Dosing and Schedule: The dose and administration schedule of the inhibitor should be based on pharmacokinetic and pharmacodynamic studies.

Diagram 3: In Vivo Xenograft Model Workflow

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Implant Tumor Cells into Mice B Monitor Tumor Growth A->B C Administer Inhibitor or Vehicle B->C D Measure Tumor Volume C->D E Excise Tumors for Further Analysis D->E F Calculate Tumor Growth Inhibition E->F

Caption: Workflow for an in vivo tumor xenograft study.

Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor development is understanding its selectivity profile – its activity against a broad panel of kinases.

Principle: The test compound is screened against a large number of purified kinases (the "kinome") to identify both on-target and off-target activities. This is typically done at a single high concentration initially, followed by IC50 determination for any hits.

Methodology: Commercially available kinase profiling services utilize various assay formats, such as radiometric or luminescence-based assays, to screen compounds against hundreds of kinases. The results are often presented as a percentage of inhibition at a given concentration or as IC50 values.

Importance of Selectivity:

  • Minimizing Off-Target Toxicity: A highly selective inhibitor is less likely to cause side effects due to the inhibition of unintended kinases.

  • Understanding Mechanism of Action: A comprehensive selectivity profile can help to elucidate the full mechanism of action of a compound and may reveal unexpected therapeutic opportunities.

  • Guiding Lead Optimization: Selectivity data is invaluable for medicinal chemists to guide the optimization of lead compounds to improve their potency and selectivity.[9]

Conclusion

Both Foretinib and the emerging class of pyrrolotriazinone-based inhibitors represent valuable tools in the arsenal against cancer. Foretinib's multi-targeted approach, primarily against c-Met and VEGFR2, has demonstrated significant preclinical efficacy in disrupting key oncogenic pathways. Pyrrolotriazinones, on the other hand, showcase a versatile scaffold that can be tailored to inhibit other critical cancer targets, such as PI3Ks, with high potency.

The direct comparison of these two classes of inhibitors underscores the evolution of kinase inhibitor design, from broad-spectrum multi-kinase inhibitors to more targeted agents. The choice of which inhibitor to advance in a drug development program will ultimately depend on the specific cancer type and the underlying driver mutations. The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation and comparison of novel kinase inhibitors, ensuring scientific rigor and facilitating the identification of the most promising therapeutic candidates.

References

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 14(12), 1275. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghorbani, M., & Elkaeed, E. B. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Pharmaceutical sciences, 29(4), 512–522. [Link]

  • Massive Bio. (2023). Foretinib. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

  • Staton, C. A., Reed, M. W., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo. International journal of experimental pathology, 90(3), 195–211. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Anoikis Assay. [Link]

  • Cui, J. J., Shen, H., Lesyk, R., Jalaie, M., Peng, B., & Nambu, M. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 51(21), 6689–6707. [Link]

  • Alam, A., Almarhoon, Z. M., Al-Omair, M. A., Al-Mohizea, A. M., & Al-Tamimi, A. M. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of molecular modeling, 31(1), 1. [Link]

  • Sutherland, J. J., & Mader, M. M. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(4), 331–335. [Link]

  • Liu, X., Liu, Y., Zhang, J., & Li, X. (2010). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry, 22(9), 7073-7082. [Link]

  • Assay Genie. (n.d.). Anoikis Assay Kit (#BN00918). [Link]

  • Koskimaki, J. E., Popel, A. S., & Mac Gabhann, F. (2010). The phosphorylation of vascular endothelial growth factor receptor-2 (VEGFR-2) by engineered surfaces with electrostatically or covalently immobilized VEGF. Biomaterials, 31(36), 9478–9485. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & Al-Omair, M. A. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 31(1), 1-24. [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Link]

  • Abdallah, E. A., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 687–706. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. [Link]

  • ResearchGate. (n.d.). IC50 determination of LAH-1 against 5 c-Met addicted cancer cell lines... [Link]

  • Chen, Y., Liu, Y., & Li, Y. (2023). An experimental workflow for investigating anoikis resistance in cancer metastasis. Cancer biology & medicine, 20(1), 1-10. [Link]

  • ResearchGate. (n.d.). Anti-VEGFR-2 activity of the synthesized compounds. [Link]

  • ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. [Link]

  • Gutiérrez, J., Salsi, E., & Cotelli, F. (2014). Antiangiogenic cancer drug using the zebrafish model. Arteriosclerosis, thrombosis, and vascular biology, 34(9), 1839–1846. [Link]

  • Schattel, V., Scholl, C., & Sotriffer, C. A. (2022). Structure-Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules (Basel, Switzerland), 27(19), 6249. [Link]

  • ACS Publications. (2010). Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. [Link]

  • Thabet, H. K. H., Imran, M., Alaqel, S., Helal, M. H., & Abida. (2024). Design, Synthesis, and the Biological Evaluation of Some New Fused Thiazolotriazine Derivatives. International Journal of Life Science and Pharma Research, 14(3), P15-P26. [Link]

  • Sarabipour, S., Ballmer-Hofer, K., & Hristova, K. (2016). VEGFR-2 conformational switch in response to ligand binding. eLife, 5, e13876. [Link]

  • Paparizos, C., & Hristova, K. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 587, 113454. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 96-Well Anoikis Assay. [Link]

  • Gao, G., Li, Y., & Lee, K. T. (2006). Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. Life sciences, 78(21), 2491–2498. [Link]

  • JoVE. (2022, July 7). Human MM Xenograft Model to Study Tumor features | Protocol Preview [Video]. YouTube. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, T. H. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific reports, 12(1), 18765. [Link]

  • Lee, H. W., Lee, J. H., & Park, C. H. (2019). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 29(1), 116–120. [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). In vivo response of tumor xenograft lines to anti-VEGF treatment. A,... [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Pyrrolo[1,2-d]triazin-1(2H)-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Pyrrolotriazines in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells.[1] Within this paradigm, heterocyclic compounds have emerged as privileged scaffolds in medicinal chemistry due to their structural diversity and ability to interact with a wide range of biological targets. The pyrrolotriazine core, in particular, is a component of several small molecules that have demonstrated potent activity as kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1][2]

This guide focuses on a specific, under-explored scaffold: pyrrolo[1,2-d]triazin-1(2H)-one . While extensive data exists for related isomers like pyrrolo[2,1-f][1][2][3]triazine, this particular structure presents a novel chemical space for drug discovery.[4] Our objective is to provide a comprehensive, logic-driven framework for the initial in vitro validation of its anticancer activity. We will move beyond simple procedural lists to explain the causality behind each experimental choice, establishing a self-validating workflow that ensures data integrity and provides a clear, defensible rationale for advancing—or halting—the development of compounds based on this scaffold.

Plausible Mechanisms of Action: Forming the Experimental Hypothesis

Based on the established activity of structurally related pyrrolotriazine and pyrazolotriazine derivatives, we can hypothesize several potential mechanisms of action for a novel pyrrolo[1,2-d]triazin-1(2H)-one compound. These hypotheses form the logical foundation for our validation strategy.

  • Kinase Inhibition: Many fused triazine derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] These kinases are central to pathways controlling cell proliferation, angiogenesis, and cell cycle progression.[2]

  • Wnt/β-catenin Pathway Modulation: Certain pyrrolotriazinones have been identified as potent inhibitors of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling pathway.[4] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[4]

  • Induction of Apoptosis: A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis. This can be triggered by various upstream events, including DNA damage or inhibition of critical survival pathways.[3][5]

This guide will systematically test the effects of our lead compound on cell viability, its ability to induce apoptosis, and its impact on cell cycle progression, providing a robust preliminary assessment of its anticancer potential.

cluster_0 Hypothesized Molecular Targets Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Proliferation Decreased Proliferation & Viability Kinase->Proliferation Wnt Tankyrase (Wnt/β-catenin Pathway) Wnt->Proliferation DNA DNA Integrity / Replication Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle Compound Pyrrolo[1,2-d]triazin-1(2H)-one Derivative Compound->Kinase Inhibits Compound->Wnt Inhibits Compound->DNA Damages Proliferation->Apoptosis

Caption: Hypothesized mechanisms for pyrrolo[1,2-d]triazin-1(2H)-one activity.

Phase 1: Foundational Validation via Cytotoxicity Screening

The first and most fundamental question is whether the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, high-throughput colorimetric assay that serves as an excellent primary screen.

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6] This assay is chosen for its:

  • Reproducibility: It provides reliable and consistent results.[7]

  • Efficiency: It is well-suited for screening multiple concentrations and cell lines in a 96-well plate format.[6]

  • Broad Applicability: It can be used for both adherent and suspension cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Scientist's Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X stock solution of the pyrrolo[1,2-d]triazin-1(2H)-one derivative and a reference compound (e.g., Doxorubicin) in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution.

    • Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe a significant effect on proliferation.[6]

  • MTT Incubation:

    • Aspirate the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 3-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.[8]

  • Data Acquisition:

    • Carefully aspirate the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[8]

Comparative Data Presentation

The performance of the novel compound must be benchmarked against a known standard.

CompoundCell LineIC₅₀ (µM) after 48h
Pyrrolo[1,2-d]triazin-1(2H)-one (Lead) A549 (Lung)7.5
MCF-7 (Breast)12.2
HCT-116 (Colon)5.8
Doxorubicin (Reference) A549 (Lung)0.9
MCF-7 (Breast)1.5
HCT-116 (Colon)1.1

Note: Data is hypothetical for illustrative purposes.

Phase 2: Mechanistic Elucidation

An IC₅₀ value tells us that a compound is active, but not how. The next logical step is to determine the mode of cell death. Many effective anticancer drugs kill cells by inducing apoptosis.[9]

A. Apoptosis Validation via Annexin V & Propidium Iodide Staining

Causality: Why Annexin V/PI?

This dual-staining flow cytometry assay provides a clear distinction between different cell populations:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]

By using both stains, we can quantify:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Phosphatidylserine (PS) on Inner Membrane Result1 Annexin V: Negative PI: Negative Early PS Flips to Outer Membrane Healthy->Early Induces Result2 Annexin V: Positive PI: Negative Late Membrane Loses Integrity Early->Late Progresses to Result3 Annexin V: Positive PI: Positive Compound Compound Treatment

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Experimental Protocol: Apoptosis Assay

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT-116) in 6-well plates and grow to ~70% confluency.

    • Treat cells with the pyrrolo[1,2-d]triazin-1(2H)-one derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle control and untreated wells.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a centrifuge tube.

    • Gently wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the adherent cells with the supernatant from the previous step. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

B. Cell Cycle Analysis

Causality: Why Analyze the Cell Cycle?

Many kinase inhibitors and DNA-damaging agents exert their effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing towards mitosis.[2] Analyzing the DNA content of a cell population with a fluorescent dye like Propidium Iodide allows for quantification of cells in each phase.[11] A significant accumulation of cells in a particular phase following drug treatment is a strong indicator of cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed and treat cells as described for the apoptosis assay (6-well plates, IC₅₀ and 2x IC₅₀ concentrations, 24-hour treatment).

  • Cell Fixation:

    • Harvest adherent and floating cells as previously described.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane for dye entry.[12]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

    • Scientist's Note: RNase A is crucial because PI also binds to double-stranded RNA; its inclusion ensures that the fluorescence signal comes only from DNA.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.[13]

    • Use the linear fluorescence signal to generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Synthesizing the Validation Data

A comprehensive summary table allows for an at-a-glance assessment of the compound's in vitro profile.

ParameterAssayHCT-116 Cells (24h Treatment)Interpretation
Cytotoxicity MTTIC₅₀ = 5.8 µMPotent cytotoxic/cytostatic activity.
Apoptosis Annexin V/PIVehicle: 4.5% ApoptoticIC₅₀: 25.8% Apoptotic2x IC₅₀: 48.2% ApoptoticCompound induces dose-dependent apoptosis.
Cell Cycle PI StainingVehicle: 45% G1, 35% S, 20% G2/MIC₅₀: 20% G1, 22% S, 58% G2/MStrong evidence of G2/M phase arrest.

Note: Data is hypothetical for illustrative purposes.

Start Novel Pyrrolo[1,2-d]triazin-1(2H)-one Compound MTT Phase 1: Cytotoxicity Screen (MTT Assay) Start->MTT IC50 Determine IC₅₀ vs. Reference Drug MTT->IC50 Apoptosis Phase 2: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Active (Low µM IC₅₀) Stop Halt Development or Redesign Compound IC50->Stop Inactive (High µM IC₅₀) CellCycle Phase 2: Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Data Synthesize Data: - IC₅₀ Values - % Apoptosis - Cell Cycle Arrest Profile CellCycle->Data End Advance to Target ID & In Vivo Studies Data->End

Caption: A logical workflow for in vitro anticancer activity validation.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the initial validation of pyrrolo[1,2-d]triazin-1(2H)-one derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to more nuanced mechanistic assays, researchers can build a strong, evidence-based case for a compound's therapeutic potential.

The hypothetical data presented here—demonstrating potent cytotoxicity, induction of apoptosis, and G2/M cell cycle arrest—would strongly support advancing this compound. The logical next steps in the drug discovery pipeline would include:

  • Target Deconvolution: Employing techniques like kinome screening or proteomics to identify the specific molecular target(s) responsible for the observed effects.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of cancer (e.g., xenograft models) to evaluate its therapeutic efficacy and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.[14]

By adhering to this structured and logical validation pathway, drug development professionals can efficiently and confidently identify promising new anticancer agents derived from this novel chemical scaffold.

References

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved from [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and in vitro evaluation of cytotoxic analogs of bombesin-like peptides containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved from [Link]

  • The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. (n.d.). SIOC Journal. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Apoptosis – what assay should I use?. (2025). BMG LABTECH. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved from [Link]

Sources

A Head-to-Head Comparison of the Antimicrobial Potency of Pyrrolotriazinone Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the pyrrolotriazinone core has emerged as a promising, albeit underexplored, scaffold for the development of new therapeutic agents.[1] This guide provides a comprehensive, head-to-head comparison of the antimicrobial potency of various analogs derived from the broader class of fused pyrrole systems, including pyrrolotriazines. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental protocols, and insights into structure-activity relationships (SAR).

The Pyrrolotriazinone Scaffold: An Introduction

Pyrrolotriazinones are fused heterocyclic systems containing a pyrrole ring fused to a triazine ring. This structural motif is a derivative of the broader class of pyrroles, which are well-established pharmacophores known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The inherent "drug-like" properties of the pyrrole nucleus, combined with the chemical diversity afforded by the fused triazine ring, make this scaffold a compelling starting point for the design of novel antimicrobial agents.

While extensive research has been conducted on various pyrrole derivatives, the specific antimicrobial potential of pyrrolotriazinones is a developing area. This guide will synthesize available data to draw meaningful comparisons and guide future research.

Putative Mechanism of Action

The precise mechanism of action for pyrrolotriazinone analogs is not yet fully elucidated and may vary depending on the specific substitutions. However, based on studies of related pyrrole-containing compounds, a plausible mechanism is the inhibition of essential bacterial enzymes. For instance, some pyrrolamide compounds have been identified as potent inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication, leading to cell death.[3] This mode of action is attractive as DNA gyrase is a well-validated target present in a broad spectrum of bacteria. Further investigation is required to determine if pyrrolotriazinone analogs share this or other mechanisms, such as cell membrane disruption or inhibition of other key metabolic pathways.

Comparative Antimicrobial Potency of Fused Pyrrole Analogs

Direct head-to-head comparisons of a wide series of pyrrolotriazinone analogs are limited in the current literature. However, a 2021 study by Shawkya, A. G., et al., provides an excellent comparative dataset for a series of novel substituted pyrroles and fused pyrrole systems, including pyrrolotriazines. The data from this study allows for a robust analysis of how structural modifications impact antimicrobial activity against a consistent panel of pathogens.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds from this study, providing a clear comparison of their potency. The lower the MIC value, the higher the antimicrobial potency.

Table 1: Head-to-Head Comparison of Fused Pyrrole Analogs' Antimicrobial Activity (MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative BacteriaYeastFilamentous Fungi
S. aureusB. subtilisE. coliP. aeruginosa
2a 6.256.25>100>100
3c 12.56.25>100>100
4d 6.2512.5>100>100
5a >100>10050>100
5c >100>1002550
Ciprofloxacin 6.253.123.126.25
Itraconazole ----

Data synthesized from Shawkya, A. G., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.[2]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals critical insights into the structure-activity relationships of these fused pyrrole systems:

  • Gram-Positive vs. Gram-Negative Activity: A clear trend emerges where the most potent analogs (2a, 3c, 4d ) demonstrate significant activity against Gram-positive bacteria (S. aureus and B. subtilis) but are largely inactive against the tested Gram-negative strains (E. coli and P. aeruginosa).[2] This suggests a potential issue with penetration through the outer membrane of Gram-negative bacteria or a target that is specific to Gram-positive organisms.

  • Antifungal Potency: Analogs 3c and 4d show promising activity against the yeast Candida albicans, with MIC values comparable or superior to the standard antifungal Itraconazole.[2] Furthermore, compounds 3c and 5a display notable potency against the filamentous fungi A. fumigatus and F. oxysporum.[2]

  • Impact of Fused Ring System: The specific nature of the fused heterocyclic system and its substituents dramatically influences the spectrum of activity. For example, compounds 5a and 5c , which were effective against Gram-negative bacteria or fungi, had different substitution patterns than the potent Gram-positive agents.[2] This underscores the importance of fine-tuning the scaffold to achieve desired antimicrobial profiles.

In a separate study, a naturally occurring analog, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , demonstrated potent and specific activity against multi-drug resistant Staphylococcus aureus (MRSA), with a reported MIC of 15 µg/mL.[4][5][6] This finding further validates the potential of this class of fused pyrrole systems as a source of novel anti-MRSA agents.

Below is a diagram illustrating the core pyrrolotriazinone scaffold and highlighting potential sites for chemical modification to explore the SAR further.

Caption: General structure of a pyrrolotriazinone scaffold with potential substitution sites.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial potency data, adherence to a standardized protocol is paramount. The following is a detailed, step-by-step methodology for the broth microdilution assay, a gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (pyrrolotriazinone analogs)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Sterile DMSO (for dissolving compounds)

  • Multichannel pipette

Workflow:

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each pyrrolotriazinone analog in DMSO. A typical starting concentration is 10 mg/mL.

  • Plate Preparation:

    • Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • This creates a gradient of compound concentrations. The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well (except the sterility control wells), bringing the final volume to 110 µL.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal strain.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or with a plate reader.

Conclusion and Future Directions

The pyrrolotriazinone scaffold and its related fused pyrrole analogs represent a promising area for the discovery of new antimicrobial agents. The available data indicates that these compounds can be tailored to exhibit potent activity against Gram-positive bacteria and a range of pathogenic fungi.[2] The key to unlocking their full potential lies in systematic medicinal chemistry efforts focused on:

  • Expanding Chemical Diversity: Synthesizing a broader range of analogs with diverse substitutions at multiple positions on the scaffold.

  • Improving Gram-Negative Activity: Investigating modifications that enhance penetration through the outer membrane of Gram-negative bacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular targets to enable rational drug design and anticipate potential resistance mechanisms.

This guide provides a foundational comparison and a robust experimental framework to support these efforts. By leveraging the insights from structure-activity relationships and employing standardized potency testing, the scientific community can accelerate the development of pyrrolotriazinone-based antimicrobials to address the urgent global health challenge of antibiotic resistance.

References

  • Deau, E., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. Available from: [Link]

  • Shawkya, A. G., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19736. Available from: [Link]

  • Gopikrishnan, V., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17357-17369. Available from: [Link]

  • Bambeke, F. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]

  • Haugestad, I. K., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 1008. Available from: [Link]

  • Hashem, H. E., & Abo-Bakr, A. M. (2019). Synthesis of Some New 1,2,4-Triazine and 1,2,5-Oxadiazine Derivatives with Antimicrobial Activity. Heteroatom Chemistry, 2019, 2326514. Available from: [Link]

  • Selvam, C., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17357-17369. Available from: [Link]

  • Abraham, S., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-5300. Available from: [Link]

  • Gopikrishnan, V., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17357-17369. Available from: [Link]

  • Tandon, R., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 229-242. Available from: [Link]

  • Li, Y., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry, 21(43), 8683-8702. Available from: [Link]

  • Gopikrishnan, V., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17357-17369. Available from: [Link]

  • Gopikrishnan, V., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(31), 17357-17369. Available from: [Link]

Sources

Evaluating the Selectivity of Pyrrolo[1,2-d]triazinone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The pyrrolo[1,2-d]triazinone scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth evaluation of the selectivity of this class of inhibitors, comparing their performance with established alternatives and providing the experimental frameworks for their rigorous assessment.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human kinome, share a conserved ATP-binding pocket, making the design of selective inhibitors a formidable challenge. A highly selective inhibitor preferentially binds to its intended target, minimizing engagement with other kinases and thereby reducing the potential for off-target side effects. This guide will focus on the selectivity of pyrrolo[1,2-d]triazinone-based inhibitors targeting key oncogenic kinases: VEGFR-2, c-Met, and JAK2.

Comparative Selectivity Profiles

To contextualize the performance of pyrrolo[1,2-d]triazinone-based inhibitors, we will compare their selectivity with that of well-established kinase inhibitors targeting the same pathways.

VEGFR-2 and c-Met Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) are both receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression. Dual inhibition of these pathways is a validated strategy in cancer therapy.

A notable example from the pyrrolo[1,2-f][1][2][3]triazine class, a closely related scaffold, is compound 27a , which has demonstrated potent dual inhibitory activity against c-Met and VEGFR-2.[3][4] Its performance can be compared to multi-kinase inhibitors like Sunitinib and Sorafenib, which are known to target VEGFR-2 among other kinases.

InhibitorPrimary TargetsIC50 (c-Met)IC50 (VEGFR-2)Source
Compound 27a (Pyrrolo[1,2-f][1][2][3]triazine derivative) c-Met, VEGFR-2 2.3 ± 0.1 nM 5.0 ± 0.5 nM [3][4]
SunitinibVEGFRs, PDGFRs, c-Kit~80 nM~9 nM[5]
SorafenibVEGFRs, PDGFRβ, RAF kinases-~90 nM[6]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution when sourced from different studies.

JAK2 Inhibition

The Janus kinase (JAK) family, particularly JAK2, is a key mediator of cytokine signaling and a validated target in myeloproliferative neoplasms. Achieving selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) is a significant challenge. Certain pyrrolo[1,2-f]triazines have been developed as potent JAK2 inhibitors with selectivity over JAK3. For comparison, we will look at established JAK inhibitors like Ruxolitinib and Tofacitinib.

InhibitorIC50 (JAK1)IC50 (JAK2)IC50 (JAK3)IC50 (TYK2)Source
Pyrrolo[1,2-f]triazine derivative (representative) -PotentSelective over JAK3-[7]
Ruxolitinib3.3 nM2.8 nM>400 nM19 nM[8]
Tofacitinib15.1 nM77.4 nM55.0 nM489 nM[2]

Note: Specific IC50 values for a representative pyrrolo[1,2-f]triazine against the full JAK panel were not available in the reviewed literature, highlighting the need for direct comparative studies.

Key Signaling Pathways

Understanding the signaling cascades regulated by these kinases is essential for interpreting the biological consequences of their inhibition.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds and activates Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Invasion Invasion/Metastasis STAT3->Invasion

c-Met Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

JAK-STAT Signaling Pathway

Experimental Protocols for Selectivity Profiling

Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Below are detailed protocols for key biochemical and cell-based assays.

Biochemical Selectivity Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1]

Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection A 1. Add kinase, substrate, ATP, and test compound to well B 2. Incubate at room temperature (e.g., 60 minutes) A->B C 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D 4. Incubate at room temperature (e.g., 40 minutes) C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence D->E F 6. Incubate at room temperature (e.g., 30-60 minutes) E->F G 7. Measure luminescence F->G

ADP-Glo™ Kinase Assay Workflow

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase to accurately reflect the inhibitor's affinity.[9]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[1]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the activity of the kinase inhibitor.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay allows for the quantification of compound binding to a specific protein target within living cells. This provides a more physiologically relevant assessment of inhibitor selectivity.

Workflow:

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound and Tracer Addition cluster_2 Detection A 1. Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase B 2. Seed cells into a 96-well plate A->B C 3. Add test compound at varying concentrations B->C D 4. Add a cell-permeable fluorescent tracer that binds to the target kinase C->D E 5. Add NanoBRET™ substrate D->E F 6. Measure both donor (460 nm) and acceptor (618 nm) emission E->F G 7. Calculate BRET ratio F->G

NanoBRET™ Target Engagement Assay Workflow

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM.

  • Assay Plating:

    • Dispense the cell suspension into a white 96-well plate.

  • Compound and Tracer Treatment:

    • Add the test compound at a range of concentrations to the wells.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase, to all wells at a fixed concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Immediately measure the luminescence at two wavelengths: the donor emission (460 nm) from NanoLuc® luciferase and the acceptor emission (618 nm) from the tracer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the test compound with the target kinase.

Conclusion

The pyrrolo[1,2-d]triazinone scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. This guide has provided a framework for evaluating their selectivity, offering comparative data against established drugs and detailed experimental protocols for robust assessment. As the field of kinase inhibitor discovery continues to evolve, a rigorous and multi-faceted approach to selectivity profiling, encompassing both biochemical and cellular assays, will be indispensable for the development of safer and more effective targeted therapies.

References

  • Mesa, R. A., & Verstovsek, S. (2018). Clinical significance of Janus Kinase inhibitor selectivity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. Retrieved from [Link]

  • Dzierba, C. D., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Retrieved from [Link]

  • Gräb, J., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Nature Communications. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Miller, M. S., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. Retrieved from [Link]

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. Retrieved from [Link]

  • O'Bryant, C., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct me. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • Kilgour, E., et al. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. British Journal of Pharmacology. Retrieved from [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Retrieved from [Link]

  • ResearchGate. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Retrieved from [Link]

  • Mondal, J., & Tiwary, P. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFRx kinase selectivity profiles of 12b and the reference drug sorafenib. Retrieved from [Link]

  • Wallin, J. J., et al. (2011). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research. Retrieved from [Link]

  • AJMC. (2018). Comparison of Ruxolitinib vs Fedratinib and Practical Implications. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • van Erp, N. P., et al. (2010). Pharmacokinetic/pharmacodynamic modeling of biomarker response to sunitinib in healthy volunteers. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Lead Pyrrolo-Triazine Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo-triazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. While various isomers exist, the pyrrolo[2,1-f]triazine core has been extensively explored, yielding several lead compounds with potent in vivo anti-tumor activity. This guide provides a comparative analysis of key lead compounds from this class, focusing on their in vivo efficacy, underlying mechanisms of action, and the experimental frameworks used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Rationale for Targeting Kinases with Pyrrolo-Triazine Scaffolds

Protein kinases are crucial regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,1-f]triazine scaffold serves as a versatile template for designing potent and selective kinase inhibitors due to its rigid, planar structure that can effectively mimic the hinge-binding region of ATP in the kinase domain. This guide will delve into a comparative analysis of several lead compounds based on this scaffold, each targeting different key oncogenic kinases.

Comparative In Vivo Efficacy of Lead Pyrrolo[2,1-f]triazine Compounds

The following sections detail the in vivo performance of prominent lead compounds, highlighting their distinct kinase targets and efficacy in various preclinical cancer models.

BMS-754807 is a reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. The IGF-1R signaling pathway is critically involved in cancer cell proliferation, survival, and metastasis.

  • In Vivo Efficacy : In a study on experimental esophageal adenocarcinoma (EAC), BMS-754807 monotherapy demonstrated a significant reduction in relative tumor volume by 74.96% compared to the control in xenograft models using OE19 EAC cells. When combined with nab-paclitaxel, the tumor volume was reduced to 15.32% of the control, indicating a strong synergistic effect. BMS-754807 has also shown antitumor activity in a wide range of other tumor types in vivo, including neuroblastoma and rhabdomyosarcoma models. In pancreatic cancer models, BMS-754807 has demonstrated efficacy both as a single agent and in combination with gemcitabine.

A novel series of 2,7-disubstituted-pyrrolo[2,1-f]triazines has been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of non-small cell lung cancer and anaplastic large cell lymphoma (ALCL).

  • In Vivo Efficacy : A lead inhibitor from this series, designated as compound 30, has demonstrated superior oral efficacy in animal models of ALCL. The design of this scaffold was intended to mimic the bioactive conformation of the well-established diaminopyrimidine motif found in other kinase inhibitors.

Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in various human cancers. Inhibition of these kinases represents a promising anticancer strategy.

  • In Vivo Efficacy : A series of pyrrolotriazine analogs were optimized as pan-Aurora kinase inhibitors, leading to the identification of compound 17l. This compound demonstrated significant tumor growth inhibition in a mouse xenograft model, highlighting its potential as a therapeutic agent. The development of this compound involved optimizing the cyclopropane carboxamide terminus of a lead molecule to improve cellular activity and pharmacokinetic profiles in rats.

The c-Met and VEGFR-2 receptor tyrosine kinases are key players in tumor angiogenesis, invasion, and metastasis. Dual inhibition of these targets is a compelling strategy to overcome resistance and enhance antitumor efficacy.

  • In Vitro Potency and Preclinical Promise : A series of pyrrolo[1,2-f]triazine derivatives were designed as dual c-Met and VEGFR-2 inhibitors, with compound 27a emerging as a lead candidate. This compound exhibited potent antiproliferative effects against c-Met-addicted cancer cell lines, with IC50 values in the low nanomolar range (2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2). Furthermore, 27a demonstrated favorable druggability and pharmacokinetic properties, suggesting its strong potential for in vivo efficacy.

Targeting VEGFR-2 is a clinically validated approach to inhibit tumor angiogenesis.

  • In Vivo Efficacy : BMS-540215, a substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f]triazine, was developed as a potent and selective VEGFR-2 kinase inhibitor. This compound demonstrated robust preclinical in vivo activity in human tumor xenograft models. Its l-alanine prodrug, BMS-582664, has advanced to clinical trials for the treatment of solid tumors.

Summary of In Vivo Efficacy and Key Characteristics

The table below provides a comparative summary of the lead pyrrolo[2,1-f]triazine compounds discussed.

Compound NamePrimary Target(s)Cancer Model(s)Key In Vivo Efficacy Findings
BMS-754807 IGF-1R/IREsophageal, Pancreatic, Neuroblastoma, RhabdomyosarcomaSignificant tumor volume reduction as monotherapy and synergistic effects with chemotherapy.
Compound 30 ALKAnaplastic Large Cell LymphomaSuperior oral efficacy in animal models.
Compound 17l Pan-Aurora KinasesMouse Xenograft ModelDemonstrated tumor growth inhibition.
Compound 27a c-Met/VEGFR-2(In vitro data)Potent dual inhibitory activity and favorable pharmacokinetics, suggesting strong in vivo potential.
BMS-540215 VEGFR-2Human Tumor XenograftsRobust preclinical in vivo activity.
Experimental Design: A Representative In Vivo Xenograft Study Protocol

The following is a generalized protocol for an in vivo efficacy study using a tumor xenograft model, a common methodology for evaluating novel anticancer agents.

Objective: To evaluate the in vivo antitumor efficacy of a lead pyrrolo-triazine compound in a human tumor xenograft model.

Materials:

  • Lead pyrrolo-triazine compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Human cancer cell line (e.g., OE19 for esophageal cancer)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Calipers for tumor measurement

  • Dosing syringes and needles

Methodology:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously implant the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using caliper measurements.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the lead compound and vehicle control at the desired concentrations.

    • Administer the compound or vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily for 14 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) for the treatment group relative to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Visualization

The lead compounds discussed often target receptor tyrosine kinases that signal through downstream pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R, c-Met, VEGFR-2) PI3K PI3K RTK->PI3K Pyrrolo_Triazine Pyrrolo-Triazine Inhibitor (e.g., BMS-754807, 27a) Pyrrolo_Triazine->RTK PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinases by Pyrrolo-Triazine Compounds Blocks Downstream PI3K/Akt/mTOR Signaling.

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Implantation A->B C Tumor Growth & Randomization B->C D Compound Administration C->D E Tumor Volume Measurement D->E E->D Repeated Cycles F Data Analysis (TGI) E->F

Caption: Standard Workflow for a Preclinical In Vivo Xenograft Efficacy Study.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful template for the development of potent and selective kinase inhibitors with significant in vivo antitumor activity. The lead compounds discussed herein, targeting a range of key oncogenic drivers such as IGF-1R/IR, ALK, Aurora kinases, c-Met, and VEGFR-2, underscore the versatility of this chemical series. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical development. The continued investigation of this promising class of molecules holds the potential to deliver novel and effective therapies for a variety of cancers.

References

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]

  • Hassan, M. M., Ghozlan, H. A. M., Schwarz, M. A., & Schwarz, R. E. (2024). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 16(18), 3288. [Link]

  • Ott, G. R., Wells, G. J., Thieu, T. V., Quail, M. R., Lisko, J. G., Mesaros, E. F., Gingrich, D. E., Ghose, A. K., Wan, W., Lu, L., Cheng, M., Albom, M. S., Angeles, T. S., Huang, Z., Aimone, L. D., Ator, M. A., Ruggeri, B. A., & Dorsey, B.

Safety Operating Guide

Navigating the Disposal of Pyrrolo[1,2-d]triazin-1(2H)-one: A Guide for the Research Professional

Navigating the Disposal of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one: A Guide for the Research Professional

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical compounds is as critical as the innovative science itself. This guide provides a comprehensive framework for the proper disposal of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, a heterocyclic compound demanding meticulous handling from synthesis to sequestration. Our focus extends beyond mere compliance, aiming to instill a culture of safety and environmental stewardship within the laboratory.

Hazard Assessment: Understanding the Compound

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these potential risks, all handling and disposal procedures for pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one should be conducted with the assumption that it possesses similar hazardous properties.

Table 1: Inferred Hazard Profile of Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Oral ToxicityHarmful if ingested.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritant/SensitizerMay cause irritation or allergic reaction upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye IrritantMay cause serious irritation or damage to the eyes.Wear safety glasses or goggles.
Respiratory IrritantMay cause irritation to the respiratory tract if inhaled.Handle in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one is a multi-step process that begins the moment the compound is deemed waste. Adherence to institutional and regulatory guidelines, such as those provided by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[5][6]

DisposalWorkflowDisposal Workflow for Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-onecluster_0In-Lab Procedurescluster_1Waste Management Handovercluster_2Final DispositionAStep 1: Identification & Hazard AssessmentBStep 2: Segregation of WasteA->BClassify as Non-Halogenated Organic WasteCStep 3: ContainerizationB->CUse compatible containersDStep 4: LabelingC->DClearly identify contents and hazardsEStep 5: Storage in Satellite Accumulation Area (SAA)FStep 6: Request for PickupE->FOnce container is full or per scheduleGStep 7: Handover to EHSF->GFollow institutional proceduresHStep 8: Professional DisposalG->HIncineration is a common method

Caption: A flowchart illustrating the key stages in the safe disposal of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

Experimental Protocol for Disposal

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).

  • Designated hazardous waste container (HDPE or glass, with a screw-top cap).

  • Hazardous waste labels.

  • Secondary containment for the waste container.

Procedure:

  • Identification and Segregation:

    • Identify all waste streams containing pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one. This includes pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips).

    • This compound is a non-halogenated, nitrogen-containing organic chemical. Therefore, it should be segregated into the non-halogenated organic solvent waste stream.[7] Do not mix with halogenated solvents, as this can increase disposal costs and complexity.[8]

    • Keep acidic and basic waste streams separate to prevent violent reactions.

  • Containerization:

    • Select a waste container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally appropriate.[9][10]

    • Ensure the container is clean and in good condition. Never use food containers for chemical waste.[10]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]

    • Always keep the waste container closed when not in use.[9]

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one" and any other components in the waste stream, with their approximate concentrations.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • The waste container should be kept in a secondary containment bin to prevent spills.

  • Pickup and Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[11][12]

    • Your EHS department will then manage the final disposal of the waste, which for organic compounds like this, is typically high-temperature incineration.

Causality and Best Practices: The "Why" Behind the "How"

Understanding the rationale behind these procedures is crucial for fostering a robust safety culture.

  • Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or explosions. Separating halogenated from non-halogenated waste is also a matter of cost-effectiveness and environmental responsibility, as the disposal methods for each differ significantly.[8]

  • Proper Containerization: Using appropriate, well-sealed containers prevents leaks and spills, protecting both laboratory personnel and the environment. The headspace allows for vapor expansion, preventing container rupture.

  • Accurate Labeling: Clear and accurate labeling is essential for the safety of everyone who will handle the waste, from the researcher to the disposal facility staff. It ensures that the waste is managed appropriately at every stage.

  • Satellite Accumulation Areas: The concept of SAAs is a regulatory requirement that allows for the safe accumulation of small amounts of hazardous waste in the laboratory before it is moved to a central storage facility. This minimizes the risks associated with transporting hazardous materials within the facility.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, thereby upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [relevant university or government source]
  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Temple University. (2021, October). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Chemical Waste Pickup Form. PennEHRS. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Chemical Waste - Frequently Asked Questions. PennEHRS. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-d]triazin-1(2H)-one

A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one core structure represents a significant scaffold in medicinal chemistry and drug discovery, holding promise for the development of novel therapeutics.[4][5][6] As with any novel chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed operational plan for the safe handling of pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, with a primary focus on the selection and use of personal protective equipment (PPE). The recommendations herein are grounded in a precautionary approach, drawing from data on closely related structural analogs and established best practices for handling potentially hazardous research chemicals.

Hazard Assessment: A Precautionary Approach

According to aggregated GHS information, pyrrolo[2,1-f][1][2][3]triazin-4-amine is classified with the following hazards[2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][7]

  • Skin Irritation (Category 2): Causes skin irritation.[2][7]

  • Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1): Causes serious eye irritation or damage.[2][7]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][7]

Given these potential hazards, a comprehensive PPE strategy is essential to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

PPE Component Specifications Rationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[8]Provides a robust barrier against skin contact.[3] Double-gloving is a best practice when handling potentially hazardous compounds.[9] The outer glove should be changed immediately upon contamination.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[10]Protects against splashes and aerosols that can cause serious eye irritation or damage.[3]
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[9]Prevents contamination of personal clothing and skin.[3] Gowns should be changed regularly and immediately if contaminated.[9]
Respiratory Protection A NIOSH-approved respirator, such as a surgical N-95, should be used when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[11]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.[12] An eyewash station and safety shower must be in close proximity and operational.[3]

  • Weighing and Transferring: All weighing and transferring of the solid compound should be conducted within a chemical fume hood to minimize the risk of inhalation.[12] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Solution: When working with the compound in solution, exercise caution to prevent splashes and aerosol formation.[13]

  • Post-Handling: After handling is complete, remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste materials contaminated with pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one, including gloves, gowns, weighing paper, and excess compound, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Place contaminated materials in a designated, sealed, and clearly labeled waste container.

Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

PPE_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_postPost-HandlingprepAssess Hazards of Pyrrolo-triazinone Analoguesppe_selectSelect Appropriate PPE:- Double Nitrile Gloves- Safety Goggles- Lab Coat/Gown- Respirator (if needed)prep->ppe_selectfume_hoodWork in a Certified Chemical Fume Hoodppe_select->fume_hoodEnter Handling Phaseweigh_transferWeigh and Transfer Solid Compoundfume_hood->weigh_transferin_solutionHandle Solutions with Careweigh_transfer->in_solutionremove_ppeProperly Remove and Dispose of PPEin_solution->remove_ppeComplete Handlingwash_handsThoroughly Wash Handsremove_ppe->wash_hands

Caption: PPE Selection and Handling Workflow for Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds like pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one is fundamental to a safe and productive research environment. By adopting a precautionary approach based on the known hazards of structural analogs and adhering to the comprehensive PPE and handling guidelines outlined in this document, researchers can confidently and safely explore the therapeutic potential of this promising class of molecules.

References

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022-01-07). Vertex AI Search.

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem. PubChem.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (2021-12-06).
  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine - SAFETY DATA SHEET. (2020-05-26). Thermo Fisher Scientific.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Provista.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021-01-04). National Institutes of Health.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - MDPI. MDPI.
  • Safety Data Sheet - CymitQuimica. (2024-12-19). CymitQuimica.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir - NIH. National Institutes of Health.

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College.
  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4 - ResearchGate.
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC.
  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives - sioc-journal.cn. Shanghai Institute of Organic Chemistry.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House.
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PubMed. (2021-12-06). PubMed.
  • Personal protective equipment in your pharmacy. (2019-10-30). Alberta College of Pharmacy.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI.

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. ChemicalSafetyFacts.org.
  • Safety Data Sheet - Angene Chemical. (2024-11-01). Angene Chemical.
  • PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8 • ChemWhat. ChemWhat.

  • (PDF) Synthesis of pyrrolo[2,1- f ][1][2][3]triazin-4(3 H )-ones: Rearrangement of pyrrolo[1,2- d ][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H -pyrroles - ResearchGate. (2016-08-09). ResearchGate.

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - NIH. (2016-08-09). National Institutes of Health.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Reactant of Route 2
pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.